4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Description
Properties
IUPAC Name |
4-bromo-2-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-5-13-11(9(10)8-15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVVPLFRSWSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653358 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-43-6 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. Specifically, polysubstituted pyridines, such as the target molecule 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, are valuable intermediates in the synthesis of complex molecular architectures with diverse pharmacological activities. The strategic placement of bromo, formyl, and piperidinyl groups on the pyridine ring offers multiple points for further chemical modification, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and mechanistic insights.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The final synthetic step would be a nucleophilic aromatic substitution (SNAr) to introduce the piperidinyl moiety at the C2 position of the pyridine ring. This disconnection leads to a key intermediate, 4-bromo-2-chloro-3-formylpyridine. The synthesis of this intermediate can be envisioned through the formylation of a suitable dihalopyridine precursor. The commercial availability of closely related compounds, such as 2,4-dichloropyridine-3-carboxaldehyde, lends credence to the feasibility of this synthetic pathway.[1]
Overall Synthetic Workflow
The proposed synthesis is a two-step process commencing with the formylation of 4-bromo-2-chloropyridine to yield the key intermediate, 4-bromo-2-chloro-3-formylpyridine. This is followed by a nucleophilic aromatic substitution with piperidine to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-chloro-3-formylpyridine
The introduction of a formyl group onto the pyridine ring can be achieved through various methods, including the Vilsmeier-Haack reaction.[2][3][4] This reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds. While 2-halopyridines are generally electron-deficient, the reaction can proceed under appropriate conditions. The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[4]
An alternative and often highly regioselective method is the ortho-lithiation of a substituted pyridine followed by quenching with a formylating agent like DMF.[5][6] The chloro-substituent at the 2-position of 4-bromopyridine can direct the lithiation to the 3-position.
For the purpose of this guide, we will focus on the Vilsmeier-Haack approach due to its operational simplicity and scalability.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-chloropyridine | 192.45 | 10.0 g | 51.95 |
| Phosphorus oxychloride (POCl3) | 153.33 | 15.9 g (9.6 mL) | 103.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 22.8 g (24.1 mL) | 311.8 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated NaHCO3 (aq) | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
| Silica Gel | - | - | - |
| Hexanes/Ethyl Acetate | - | - | - |
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 equivalents) in dichloromethane at 0 °C under an inert atmosphere (N2 or Ar), slowly add phosphorus oxychloride (2.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in dichloromethane dropwise over 20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (around 40-45 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to alkaline.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-bromo-2-chloro-3-formylpyridine.
Step 2: Synthesis of this compound
The second step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the halopyridine ring towards nucleophilic attack. The attack of piperidine will preferentially occur at the C2 position, which is ortho to the ring nitrogen, leading to the displacement of the chloride ion.
Mechanistic Rationale for Nucleophilic Aromatic Substitution
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Key steps in the SNAr mechanism.
-
Addition: The nucleophile (piperidine) attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the formyl group.
-
Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion), yielding the final substituted product.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 4-Bromo-2-chloro-3-formylpyridine | 220.90 | 5.0 g | 22.63 |
| Piperidine | 85.15 | 2.9 g (3.4 mL) | 34.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 4.7 g | 34.0 |
| Acetonitrile (MeCN) | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a solution of 4-bromo-2-chloro-3-formylpyridine (1.0 equivalent) in acetonitrile, add piperidine (1.5 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the pyridine ring protons, the aldehyde proton, and the protons of the piperidinyl group. 13C NMR will confirm the presence of all carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl stretch of the aldehyde.
-
Melting Point Analysis: To determine the melting point of the solid product as an indicator of purity.
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
4-Bromo-2-chloropyridine is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.
-
Piperidine is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehyde derivatives.
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of pyridine aldehydes.
-
Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. Retrieved from [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of pyridine aldehydes.
-
HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The formylation of arylmetal reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
Sources
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- 6. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Guide: Synthesis and Characterization of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine nucleus is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical framework for the synthesis and detailed characterization of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a highly functionalized pyridine derivative poised for significant application in drug discovery programs. This molecule is strategically designed with three key functional handles: an electron-rich 2-(N-piperidinyl) moiety common in bioactive compounds, a versatile 3-formyl group for subsequent derivatization, and a 4-bromo substituent ideal for modern cross-coupling reactions. As direct literature on this specific compound is sparse, this document serves as a forward-looking, expert-driven guide, leveraging established, reliable chemical principles to propose a robust synthetic route and a thorough characterization cascade. The methodologies herein are designed to be self-validating, providing researchers with a reliable roadmap to access and utilize this promising chemical entity.
Introduction: The Strategic Value of a Multifunctional Pyridine Core
The prevalence of the pyridine scaffold in pharmaceuticals, from kinase inhibitors to antivirals, underscores its privileged status as a pharmacophore.[2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its inherent chemical stability make it an attractive core for molecular design. The target molecule, this compound, is not merely another pyridine derivative; it is a purpose-built platform for library synthesis and lead optimization.
-
The 2-(N-piperidinyl) Group: This saturated heterocycle is found in many CNS-active drugs and other therapeutics, often improving pharmacokinetic properties and providing a key vector for receptor interaction.[3] As a strong electron-donating group, it also critically activates the pyridine ring for specific downstream chemical transformations.
-
The 3-Formyl Group: The aldehyde functionality is a gateway to immense chemical diversity. It can be readily transformed into amines (via reductive amination), carboxylic acids (via oxidation), oximes, hydrazones, and a variety of heterocyclic systems, allowing for extensive structure-activity relationship (SAR) studies.
-
The 4-Bromo Group: In the age of transition-metal catalysis, a halogen, particularly bromine, is one of the most valuable functional groups on an aromatic core. It provides a reliable handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of aryl, alkyl, alkynyl, and amino substituents.[4]
This guide will detail a proposed two-step synthesis and a multi-technique approach to ensure the unambiguous structural confirmation of this high-value compound.
Caption: Core structure and key functional regions of the target molecule.
Proposed Synthetic Strategy
A logical and efficient synthesis is paramount. Our retrosynthetic analysis identifies a two-step sequence starting from a commercially available dihalopyridine, leveraging fundamental and highly reliable organic reactions.
Retrosynthetic Analysis & Rationale
The target molecule can be disconnected at the C3-formyl bond and the C2-piperidine bond. The most robust approach involves introducing the highly activating piperidinyl group first, followed by a regioselective formylation.
-
Disconnection 1 (Formylation): The formyl group can be installed via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier choice for formylating electron-rich heterocycles under mild conditions.[5][6] The precursor would be 4-Bromo-2-(N-piperidinyl)pyridine .
-
Disconnection 2 (Amination): The piperidinyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The C2 position of a pyridine ring is highly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present.[7][8] A suitable starting material is therefore 2,4-dibromopyridine . The greater reactivity of the 2-position halogen over the 4-position halogen towards nucleophiles provides the required regioselectivity.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is designed for execution by a qualified laboratory chemist. All operations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine (Intermediate)
-
Causality: This SNAr reaction relies on the inherent electrophilicity of the C2 position in the pyridine ring, which is further enhanced by the electron-withdrawing nature of the nitrogen heteroatom and the bromine substituents. Piperidine is a strong secondary amine nucleophile. The reaction is typically driven to completion with gentle heating. Using a slight excess of piperidine can ensure full consumption of the starting material.
-
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine (5.0 g, 21.1 mmol, 1.0 equiv.).
-
Add ethanol (40 mL) as the solvent.
-
Add piperidine (3.6 g, 42.2 mmol, 2.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The product spot should be UV active and stain with potassium permanganate.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the title intermediate as a solid or oil.
-
Step 2: Synthesis of this compound (Final Product)
-
Causality: The Vilsmeier-Haack reagent, a chloromethyleniminium salt, is a mild electrophile.[6] It selectively attacks electron-rich positions. The potent electron-donating piperidinyl group at C2 strongly activates the ortho (C3) and para (C5) positions. The C3 position is sterically more accessible and is therefore the predicted site of formylation.[9] The reaction is performed at low temperatures to control reactivity and improve selectivity.
-
Protocol:
-
In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 15 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.2 g, 21.0 mmol, 1.5 equiv.) dropwise while stirring. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve the intermediate, 4-Bromo-2-(N-piperidinyl)pyridine (3.36 g, 14.0 mmol, 1.0 equiv.), in anhydrous DMF (10 mL).
-
Add the solution of the intermediate dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice (100 g).
-
Basify the aqueous solution to pH 8-9 by the slow addition of 3 M aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (15-30% ethyl acetate in hexanes) or recrystallization (e.g., from ethanol/water) to afford the final product.
-
Comprehensive Characterization
Unambiguous structural verification is critical. The following multi-technique plan ensures the identity, purity, and structure of the synthesized compound.
Caption: A standard workflow for the characterization of a novel compound.
Physicochemical Properties
The physical properties provide a first indication of identity and purity.
| Property | Predicted Value / Method | Rationale |
| Molecular Formula | C₁₁H₁₃BrN₂O | --- |
| Molecular Weight | 270.14 g/mol | --- |
| Appearance | White to pale yellow solid | Expected for a crystalline organic compound of this nature. |
| Melting Point | To be determined experimentally | A sharp melting point range (<2 °C) is indicative of high purity. |
| Solubility | Soluble in CHCl₃, DCM, EtOAc, DMSO | Predicted based on the polarity of the functional groups. |
Spectroscopic Data (Predicted)
Spectroscopic analysis provides the definitive structural proof. Below are the predicted data based on established principles and spectral databases for analogous structures.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Purpose: To confirm the elemental composition.
-
Predicted m/z: Calculated for [M+H]⁺ (C₁₁H₁₄BrN₂O⁺): 271.0338. Found value should be within ± 5 ppm. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed at m/z 271 and 273.
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Predicted Peaks (cm⁻¹):
-
~2935, 2855: C-H stretching (aliphatic, piperidine).
-
~1690: Strong C=O stretching (aryl aldehyde).
-
~1580, 1550: C=C/C=N stretching (pyridine ring).
-
~1250: C-N stretching.
-
~1030: C-Br stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
-
Purpose: To elucidate the precise connectivity and chemical environment of all hydrogen and carbon atoms.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-aldehyde | ~10.2 | s | 1H | -CHO | Deshielded aldehyde proton. |
| H-5 | ~8.2 | d | 1H | Py-H | Ortho to the bromo group and meta to the piperidine. |
| H-6 | ~7.0 | d | 1H | Py-H | Ortho to the activating piperidine group. |
| H-α (piperidine) | ~3.4 | br m | 4H | N-CH₂ | Adjacent to the pyridine ring and nitrogen. |
| H-β,γ (piperidine) | ~1.7 | br m | 6H | -CH₂- | Aliphatic protons of the piperidine ring. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |
| C-aldehyde | ~190 | -CHO | Carbonyl carbon of an aldehyde. |
| C-2 | ~160 | Py-C | Attached to the electron-donating piperidine group. |
| C-4 | ~118 | Py-C | Attached to bromine (halogen shielding effect). |
| C-6 | ~115 | Py-CH | Shielded by the ortho-piperidine group. |
| C-5 | ~140 | Py-CH | Deshielded by the adjacent bromo group. |
| C-3 | ~125 | Py-C | Formyl-substituted carbon. |
| C-α (piperidine) | ~50 | N-CH₂ | Carbon adjacent to nitrogen.[10] |
| C-β (piperidine) | ~26 | -CH₂- | Standard aliphatic region.[10] |
| C-γ (piperidine) | ~24 | -CH₂- | Standard aliphatic region.[10] |
Potential Applications in Drug Discovery
The title compound is an exemplary starting point for building a diverse chemical library. The orthogonal reactivity of the formyl and bromo groups allows for sequential or combinatorial derivatization.
-
Via the Formyl Group: Reductive amination can install a wide array of primary and secondary amines, introducing new pharmacophores and basic centers to modulate solubility and target engagement.
-
Via the Bromo Group: Suzuki or Stille coupling can introduce various aryl or heteroaryl rings, exploring key lipophilic pockets in a target protein. Sonogashira coupling can introduce alkynes, which are linear linkers or precursors to other functional groups.
Conclusion
This guide has outlined a robust and scientifically-grounded strategy for the synthesis and comprehensive characterization of this compound. By following the detailed protocols, researchers can reliably produce and validate this versatile chemical scaffold. Its unique combination of functional groups makes it an exceptionally valuable building block for medicinal chemists aiming to accelerate the discovery of novel therapeutics.
References
- Mane, A. S., et al. (2012). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Journal of Chemical and Pharmaceutical Research, 4(1), 438-449.
- Al-Qahtani, A. A., & Al-Hazimi, H. M. A. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. Retrieved from [Link]
- Li, J., et al. (2024).
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- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. preprints.org.
- Johnson, R. M., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-substituted pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 857-861.
- ResearchGate. (n.d.). Amination of 2-halopyridines.
- Royal Society of Chemistry. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. prepchem.com. Retrieved from [Link]
- Mol, J. C. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
- Royal Society of Chemistry. (n.d.).
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Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. chemeo.com. Retrieved from [Link]
- MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
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PubChem. (n.d.). 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
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Spectral Data of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a bromine atom, a formyl group, and a piperidinyl moiety on the pyridine core presents a versatile scaffold for the development of novel chemical entities. The bromine atom serves as a key handle for cross-coupling reactions, the formyl group can undergo a variety of transformations, and the piperidinyl group can influence the molecule's solubility, basicity, and pharmacological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The numbering of the pyridine ring and the piperidinyl group is provided for clarity in the subsequent spectral assignments.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of related substituted pyridines.[1][2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Analysis |
| ~10.2 - 10.5 | Singlet (s) | Formyl H | The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. In 3-formylpyridine, this proton appears around 10.1 ppm.[4] The electron-donating piperidinyl group at the ortho position may cause a slight shielding effect, while the electron-withdrawing bromine at the para position to the formyl group might have a minor deshielding influence. |
| ~8.2 - 8.4 | Doublet (d) | Pyridine H6 | The proton at C6 is ortho to the nitrogen atom and is expected to be in the downfield region. In 4-bromopyridine, the protons at C2 and C6 appear around 8.7 ppm.[5] The strong electron-donating piperidinyl group at C2 will significantly shield the adjacent H6 proton, shifting it upfield. |
| ~7.2 - 7.4 | Doublet (d) | Pyridine H5 | The proton at C5 is meta to the nitrogen and ortho to the bromine. In 4-bromopyridine, the protons at C3 and C5 appear around 7.7 ppm.[5] The bromine atom will have a deshielding effect, but the overall electron density from the piperidinyl group will likely cause a net shielding effect compared to the parent bromopyridine. |
| ~3.4 - 3.6 | Triplet (t) | Piperidinyl α-CH₂ | These protons are adjacent to the nitrogen atom of the piperidinyl ring and directly attached to the electron-deficient pyridine ring, leading to a downfield shift. |
| ~1.6 - 1.8 | Multiplet (m) | Piperidinyl β-CH₂ | These protons are further from the pyridine ring and are expected to appear in a region typical for aliphatic methylene groups. |
| ~1.5 - 1.7 | Multiplet (m) | Piperidinyl γ-CH₂ | The central methylene protons of the piperidinyl ring are expected to have a chemical shift similar to the β-protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on data from substituted pyridines and piperidines.[1][6][7][8][9][10]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~190 - 195 | Formyl C=O | The carbonyl carbon of the formyl group is expected to be significantly deshielded. |
| ~160 - 165 | Pyridine C2 | This carbon is attached to two nitrogen atoms (one from the pyridine ring and one from the piperidinyl group), leading to a strong deshielding effect. |
| ~150 - 155 | Pyridine C6 | The C6 carbon is ortho to the ring nitrogen and is expected to be in the downfield region. |
| ~140 - 145 | Pyridine C4 | The carbon bearing the bromine atom will be deshielded. |
| ~125 - 130 | Pyridine C5 | This carbon is expected to have a chemical shift in the typical aromatic region. |
| ~120 - 125 | Pyridine C3 | The carbon attached to the formyl group will be deshielded. |
| ~45 - 50 | Piperidinyl α-C | The carbons adjacent to the nitrogen and attached to the pyridine ring will be the most deshielded of the piperidinyl carbons. |
| ~25 - 30 | Piperidinyl β-C | These carbons are in a typical aliphatic range. |
| ~23 - 27 | Piperidinyl γ-C | The central carbon of the piperidinyl ring is expected to be the most shielded. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[8][11][12][13][14]
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |
| 2950 - 2850 | C-H stretch | Aliphatic (Piperidinyl) |
| 2850 - 2750 | C-H stretch | Aldehyde (Formyl) |
| 1710 - 1690 | C=O stretch | Aldehyde (Formyl) |
| 1600 - 1550 | C=N and C=C stretch | Pyridine ring |
| 1470 - 1430 | C-H bend | Aliphatic (Piperidinyl) |
| 1300 - 1200 | C-N stretch | Aryl-N (Pyridine-Piperidinyl) |
| 1100 - 1000 | C-Br stretch | Bromo-aromatic |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[15][16][17]
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): m/z = 284 and 286 (corresponding to C₁₁H₁₃⁷⁹BrN₂O and C₁₁H₁₃⁸¹BrN₂O).
-
Major Fragmentation Pathways:
-
Loss of Br radical: [M - Br]⁺ at m/z 205. This is a common fragmentation for bromo-aromatic compounds.
-
Loss of CO from the formyl group: [M - CO]⁺˙ at m/z 256 and 258.
-
Cleavage of the piperidinyl ring: This can lead to various fragments, with a prominent peak corresponding to the pyridine portion of the molecule.
-
Loss of the formyl group: [M - CHO]⁺ at m/z 255 and 257.
-
Figure 2: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a robust framework for the identification and characterization of this molecule. Researchers and scientists working with this compound can utilize this guide as a foundational reference for interpreting their own experimental data, thereby facilitating their research and development endeavors in the fields of medicinal chemistry and organic synthesis. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data.
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The Synthetic Blueprint and Therapeutic Potential of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Technical Guide for Medicinal Chemists
Foreword: Navigating the Frontier of Pyridine Scaffolds in Drug Discovery
The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for targeting a vast array of biological receptors.[2] This guide delves into the technical nuances of a novel, highly functionalized pyridine derivative: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine . While a specific CAS number for this compound is not yet cataloged in major chemical databases, suggesting its novelty, its structural motifs point towards significant potential as a versatile intermediate in the synthesis of new therapeutic agents. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing a prospective synthetic pathway, rigorous characterization methodologies, and an exploration of its potential applications, all grounded in established chemical principles and field-proven insights.
Strategic Importance and Molecular Attributes
The molecular architecture of this compound is a confluence of functionalities that are highly sought after in modern drug design. The pyridine core offers a basic nitrogen atom for salt formation and improved aqueous solubility, a common strategy to enhance the pharmacokinetic properties of drug candidates.[1] The strategic placement of three distinct substituents—a bromine atom, a formyl group, and a piperidinyl moiety—provides orthogonal chemical handles for further elaboration, making it a powerful building block for creating diverse chemical libraries.
| Functional Group | Role in Drug Design and Synthesis |
| Pyridine Core | Privileged scaffold, improves solubility, hydrogen bonding.[1][2] |
| Bromine Atom (4-position) | Key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.[4] |
| Formyl Group (3-position) | Versatile electrophile for reactions like reductive amination, Wittig olefination, and aldol condensations to build complex side chains.[5][6][7] |
| N-Piperidinyl Group (2-position) | Introduces a saturated heterocyclic motif, often found to enhance potency and modulate physicochemical properties. Can act as a weak base. |
This trifecta of functionalities allows for a "build-and-couple" approach in medicinal chemistry, where a core scaffold is first synthesized and then diversified at multiple positions to explore the structure-activity relationship (SAR) around a biological target.
Proposed Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound can be logically approached from commercially available starting materials. The proposed pathway leverages well-established and robust chemical transformations, ensuring a high degree of confidence in its feasibility.
Caption: Proposed two-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution to Introduce the Piperidinyl Moiety
The first step involves the selective displacement of the chlorine atom at the 2-position of 2,4-dichloro-3-formylpyridine with piperidine.
-
Rationale: The chlorine at the 2-position of the pyridine ring is more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 4-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the formyl group, which stabilize the Meisenheimer complex intermediate.
-
Protocol:
-
To a solution of 2,4-dichloro-3-formylpyridine (1.0 eq) in dimethylformamide (DMF), add piperidine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine .
-
Step 2: Halogen Exchange for Bromination
The second step is a halogen exchange reaction to replace the remaining chlorine atom at the 4-position with bromine.
-
Rationale: While direct bromination of the pyridine ring is possible, a halogen exchange reaction offers a more controlled and regioselective approach to introduce the bromine at the desired position, avoiding potential side reactions with the electron-rich piperidinyl group. Copper-catalyzed Finkelstein-type reactions are effective for this transformation on heteroaromatic systems.
-
Protocol:
-
In a reaction vessel, combine 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq), sodium bromide (NaBr) (3.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 110-130 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase sequentially with aqueous ammonia solution (to remove copper salts) and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the residue via column chromatography to afford the final product, This compound .
-
Rigorous Characterization and Quality Control
Confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.
Caption: A comprehensive workflow for the characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the pyridine proton, the formyl proton, and the protons of the piperidinyl ring. The carbon NMR will confirm the number of unique carbon atoms and their chemical environment.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde (typically around 1690-1715 cm⁻¹) and C-Br vibrations.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is generally required for use in biological assays.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for developing inhibitors of various enzyme families and modulators of receptor activity.
Kinase Inhibitors
The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 2-amino pyridine structure, mimicked by the 2-(N-piperidinyl)pyridine, can form crucial hydrogen bonds with the kinase hinge region. The bromo and formyl groups can be elaborated to extend into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively. For instance, derivatives of 4-bromo-benzamides have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.
Epigenetic Modulators
Compounds incorporating the piperidinyl-pyridine scaffold have been investigated as key intermediates in the development of inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1). The versatile substitution pattern of the title compound allows for the synthesis of analogs that could be screened against a panel of epigenetic enzymes.
CNS-Acting Agents
Many central nervous system (CNS) active drugs contain pyridine and piperidine rings. The ability to fine-tune lipophilicity and polarity through modifications at the bromo and formyl positions could lead to compounds with desirable blood-brain barrier penetration properties.
Conclusion and Future Outlook
This compound represents a novel and highly promising building block for medicinal chemistry. The synthetic route proposed herein is robust and relies on well-understood chemical transformations. The orthogonal reactivity of its functional groups provides a platform for the rapid generation of diverse compound libraries. Researchers in drug discovery are encouraged to explore the synthesis and derivatization of this scaffold to unlock its potential in developing next-generation therapeutics for oncology, neuropharmacology, and infectious diseases.
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An In-depth Technical Guide to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: Synthesis, Properties, and Synthetic Potential
Disclaimer: The subject of this technical guide, 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, is a novel chemical entity with limited to no direct references in current scientific literature. The information presented herein is a scientifically-grounded projection based on established principles of organic chemistry and data from analogous molecular structures. This guide is intended for an audience of researchers, scientists, and drug development professionals to stimulate further investigation and is not a substitute for rigorous experimental validation.
Executive Summary
This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential reactivity of the novel compound this compound. This molecule incorporates three key functional groups onto a pyridine scaffold: a bromine atom, a formyl group, and a piperidinyl moiety. This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for cross-coupling reactions, the aldehyde allows for a wide range of subsequent chemical transformations, and the piperidinyl group can influence the molecule's physicochemical properties and biological activity.[1][2] This document will delve into the inferred characteristics of this compound, offering a roadmap for its synthesis and exploration of its synthetic utility.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound have been estimated based on the additive contributions of its constituent functional groups and the pyridine core.
| Property | Predicted Value |
| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
| Melting Point | Predicted to be in the range of 80-120 °C |
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound, based on analogous structures.[3][4][5][6]
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-10.5 (s, 1H, -CHO), 8.2-8.4 (d, 1H, H-6), 7.0-7.2 (d, 1H, H-5), 3.4-3.6 (m, 4H, piperidinyl -CH₂-N-), 1.6-1.8 (m, 6H, piperidinyl -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (-CHO), 160-165 (C-2), 150-155 (C-6), 125-130 (C-4), 120-125 (C-5), 115-120 (C-3), 50-55 (piperidinyl -CH₂-N-), 25-30 (piperidinyl -CH₂-), 23-26 (piperidinyl -CH₂-) |
| IR (KBr) | ν 2950-2850 cm⁻¹ (C-H stretch), 1690-1710 cm⁻¹ (C=O stretch, aldehyde), 1580-1600 cm⁻¹ (C=C/C=N stretch, pyridine ring) |
Proposed Synthesis Pathway
A plausible synthetic route to this compound would likely commence from a readily available substituted pyridine. A logical precursor is 2-chloro-4-bromonicotinic acid, which can be manipulated to introduce the formyl and piperidinyl groups.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of (2-Chloro-4-bromopyridin-3-yl)methanol
This procedure is adapted from a known method for the reduction of nicotinic acids.[7]
-
To a stirred suspension of sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) at -10 °C to 0 °C, slowly add boron trifluoride etherate (BF₃·OEt₂).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, add a solution of 2-chloro-4-bromonicotinic acid in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-chloro-4-bromopyridin-3-yl)methanol.
Step 2: Synthesis of 2-Chloro-4-bromonicotinaldehyde
This step involves the oxidation of the primary alcohol to an aldehyde, a common transformation in organic synthesis.[7]
-
To a stirred solution of (2-chloro-4-bromopyridin-3-yl)methanol in dichloromethane (DCM), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-chloro-4-bromonicotinaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution, a well-established reaction for 2-halopyridines.[8][9][10][11][12]
-
In a sealed reaction vessel, dissolve 2-chloro-4-bromonicotinaldehyde in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add an excess of piperidine (typically 1.5-2.0 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Predicted Chemical Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound makes it a versatile intermediate for further chemical modifications.
Reactions at the Bromine Atom: Cross-Coupling Chemistry
The bromine atom at the 4-position of the pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions.[13][14][15][16][17] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
Caption: Potential cross-coupling reactions at the 4-position.
Example Protocol: Suzuki-Miyaura Coupling
-
In an inert atmosphere, combine this compound, an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture to reflux for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Reactions of the Formyl Group
The aldehyde functionality is one of the most versatile in organic synthesis, allowing for a plethora of transformations.[18][19][20][21][22][23][24][25][26]
-
Wittig Reaction: Conversion of the aldehyde to an alkene by reaction with a phosphonium ylide. This allows for carbon chain extension and the introduction of various substituted vinyl groups.[22][23][24][25][26]
-
Reductive Amination: Formation of a new C-N bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde will generate a secondary alcohol.
Potential Applications in Medicinal Chemistry
The piperidinyl-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][27][28] The introduction of a bromine atom and a formyl group provides synthetic handles to generate libraries of diverse compounds for biological screening.
-
Scaffold for Drug Discovery: The core structure can be elaborated using the reactivity described above to explore structure-activity relationships (SAR) for various biological targets. The piperidine moiety can improve pharmacokinetic properties such as solubility and membrane permeability.[2]
-
Potential as Bioactive Molecules: Pyridine and piperidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[27][28]
Safety and Handling
While no specific safety data exists for this compound, it should be handled with the precautions appropriate for related brominated and nitrogen-containing heterocyclic compounds.[29][30][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
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CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
- Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
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CAS Common Chemistry. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]
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Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]
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CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective formylation of 2-aminopyridines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromopyridine: A Vital Chemical Intermediate. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link]
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4-Bromo-3-formyl-2-(N-piperidinyl)pyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of this compound. This compound represents a class of highly functionalized pyridine scaffolds that are of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of a bromine atom, a formyl group, and a piperidinyl moiety on the pyridine core creates a versatile building block for the synthesis of complex molecular architectures. This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), provides an in-depth characterization using modern spectroscopic techniques, and discusses the electronic and steric implications of its unique substitution pattern. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery programs.
Introduction and Strategic Significance
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and enabling strong interactions with biological targets.[2] The compound this compound is a particularly noteworthy derivative, embodying a convergence of key functional groups that offer extensive opportunities for chemical diversification.
-
The 2-(N-piperidinyl) Group: The introduction of a piperidine ring at the 2-position significantly increases the molecule's three-dimensionality and basicity compared to a simple amino group. This saturated heterocycle is a common motif in central nervous system (CNS) active agents and can profoundly influence solubility, lipophilicity, and receptor binding.
-
The 3-formyl Group: The aldehyde functionality is a versatile chemical handle. It can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and condensations, allowing for the straightforward introduction of diverse side chains and the construction of larger, more complex molecules.
-
The 4-Bromo Group: The bromine atom at the 4-position is a critical tool for synthetic chemists. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
This guide will elucidate the synthesis and structural properties of this molecule, providing the foundational knowledge required for its effective application in research and development.
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) pathway. This strategy relies on a highly activated pyridine precursor, 2-chloro-4-bromo-3-formylpyridine, which is subsequently reacted with piperidine.
The SNAr reaction on pyridine rings is a well-established and powerful transformation.[3][4] The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates the attack of nucleophiles.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[6] The subsequent expulsion of the leaving group (chloride) restores the aromaticity of the ring.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of the title compound from its chlorinated precursor.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromo-3-formylpyridine (1.0 eq).
-
Add an appropriate solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 20 mL).
-
Add potassium carbonate (K2CO3) (1.5 eq) to act as a base to neutralize the HCl generated during the reaction.
-
Add piperidine (1.2 eq) to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic methods. While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be reliably constructed based on the analysis of its constituent functional groups and data from analogous compounds.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software. The chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
Table 1: Predicted 1H NMR Spectral Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | s (singlet) | 1H | Aldehyde H (-CHO) | The aldehyde proton is highly deshielded by the carbonyl group and appears at a very downfield shift. |
| ~8.4 | d (doublet) | 1H | Pyridine H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing formyl group. |
| ~7.5 | d (doublet) | 1H | Pyridine H-5 | Influenced by the adjacent bromine and the pyridine nitrogen. |
| ~3.2 - 3.4 | m (multiplet) | 4H | Piperidine H-2', H-6' (eq, ax) | Protons alpha to the nitrogen atom are deshielded. |
| ~1.6 - 1.8 | m (multiplet) | 6H | Piperidine H-3', H-4', H-5' | Aliphatic protons of the piperidine ring, appearing in the typical upfield region. |
Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly characteristic and appears in the far downfield region. |
| ~160 | Pyridine C-2 | Carbon attached to the piperidinyl group. |
| ~152 | Pyridine C-6 | Aromatic carbon adjacent to the nitrogen. |
| ~125 | Pyridine C-5 | Aromatic carbon. |
| ~122 | Pyridine C-3 | Carbon bearing the formyl group. |
| ~118 | Pyridine C-4 | Carbon attached to the bromine atom; its shift is influenced by the heavy atom effect. |
| ~50 | Piperidine C-2', C-6' | Carbons alpha to the nitrogen atom. |
| ~26 | Piperidine C-4' | Beta carbon in the piperidine ring. |
| ~24 | Piperidine C-3', C-5' | Gamma carbon in the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm-1) | Intensity | Vibration Type | Functional Group |
| ~2930, ~2850 | Medium | C-H stretch | Piperidine (aliphatic) |
| ~1705 | Strong | C=O stretch | Aldehyde |
| ~1580, ~1450 | Strong | C=C and C=N ring stretch | Pyridine Ring |
| ~1250 | Medium | C-N stretch | Aryl-amine |
| ~1050 | Medium | C-Br stretch | Bromo-aromatic |
Molecular Structure and Electronic Properties
The arrangement of substituents on the pyridine ring creates a unique electronic and steric environment that dictates the molecule's reactivity.
-
Electronic Effects: The pyridine nitrogen and the formyl group are strongly electron-withdrawing, reducing the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions (C-3, C-5, and C-6 relative to the nitrogen). The piperidinyl group at C-2 acts as an electron-donating group through resonance, pushing electron density into the ring. The bromine at C-4 has a dual role: it is inductively electron-withdrawing but can also donate electron density via its lone pairs through resonance. The interplay of these competing effects governs the molecule's reactivity towards electrophiles and nucleophiles.
-
Steric Hindrance: The piperidinyl group is sterically bulky. Its presence at the 2-position can hinder the approach of reagents to the adjacent formyl group at C-3 and the nitrogen atom. This steric shielding can be exploited to achieve regioselective reactions at other positions of the molecule.
Logical Diagram of Electronic Influences
Caption: Competing electronic effects of substituents on the pyridine core.
Applications in Drug Development and Chemical Synthesis
This compound is not merely a chemical curiosity but a strategic platform for building molecular diversity.
-
Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications. The formyl group can be elaborated through reductive amination to build a library of amine derivatives. Simultaneously, the bromine atom can be used in various cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. This dual functionalization capacity is highly valuable in generating compound libraries for high-throughput screening.
-
Fragment-Based Drug Design: The molecule itself can be considered a "fragment" that combines key pharmacophoric features. Its rigid core and defined vector for substitutions make it an ideal starting point for fragment-based lead discovery, where it can be grown or linked to other fragments to optimize binding to a protein target.
-
Intermediate for Complex Natural Products: The functionalized pyridine core is a common motif in alkaloids and other complex natural products. This compound could serve as a key intermediate in the total synthesis of such molecules.
Conclusion
This compound is a high-value synthetic intermediate characterized by a dense arrangement of synthetically versatile functional groups. Its structure, confirmed through a combination of spectroscopic techniques, reveals a complex interplay of steric and electronic effects. The robust synthetic route via nucleophilic aromatic substitution makes it an accessible building block for researchers. The strategic presence of the piperidinyl, formyl, and bromo moieties provides a powerful platform for the rapid generation of diverse and complex molecules, making it a compound of significant interest for professionals in drug discovery, medicinal chemistry, and materials science.
References
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- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.
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- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules.
- Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. ResearchGate.
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Abstract: This technical guide provides a comprehensive spectroscopic analysis of the novel heterocyclic compound 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. Designed for researchers, chemists, and professionals in drug development, this document outlines the core methodologies and expected spectral data for the unambiguous structural elucidation of this molecule. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlations), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized, providing a framework for the characterization of complex substituted pyridine derivatives.
Introduction and Molecular Context
Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and roles as synthetic intermediates.[1][2] The title compound, this compound, incorporates several key functional groups onto a pyridine core: a bromine atom, a formyl (aldehyde) group, and a piperidinyl substituent. This unique arrangement of electron-withdrawing (bromo, formyl) and electron-donating (amino) groups creates a molecule with significant potential as a building block for more complex chemical entities.
Accurate and comprehensive characterization is paramount to ensuring the purity, identity, and suitability of such a compound for further research. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, revealing its atomic connectivity, functional groups, and molecular mass. This guide serves as a practical reference for interpreting the spectral data of this specific molecule and as a methodological template for analogous compounds.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for the discussion of spectroscopic data, particularly for NMR assignments. The following structure and numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete picture of atomic connectivity can be assembled.
¹H NMR Spectroscopy: Predicted Analysis
The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the aldehyde proton, and the piperidine ring protons. The chemical shifts are influenced by the electronic environment; electron-withdrawing groups (like -CHO and -Br) deshield nearby protons, shifting them downfield (to higher ppm values).[3]
-
Aldehyde Proton (H7): This proton is expected to appear as a sharp singlet at a significantly downfield position, typically in the δ 9.5 - 10.5 ppm range. This is due to the strong deshielding effect of the carbonyl group and magnetic anisotropy.[4]
-
Pyridine Ring Protons (H5, H6): The pyridine ring has two aromatic protons. They will appear as two distinct doublets due to coupling with each other.
-
H5: This proton is ortho to the bromine atom and meta to the nitrogen. It is expected to be further downfield than H6, likely in the δ 8.0 - 8.4 ppm range.
-
H6: This proton is ortho to the ring nitrogen and meta to the bromine. It will likely appear in the δ 7.2 - 7.6 ppm range.
-
The coupling constant between these two protons (³JHH) should be in the range of 4-6 Hz, typical for ortho-coupled protons on a pyridine ring.
-
-
Piperidine Protons (H2'/H6', H3'/H5', H4'): The piperidine ring protons will appear in the upfield, aliphatic region of the spectrum. Due to the ring's chair conformation and hindered rotation around the C2-N' bond, the signals may be broad or complex at room temperature.
-
H2'/H6' (protons α to N'): These protons are adjacent to the electron-donating nitrogen and the aromatic ring. They are expected to be the most downfield of the piperidine signals, likely in the δ 3.2 - 3.8 ppm range.
-
H3'/H5' and H4' (protons β and γ to N'): These protons are more shielded and will appear further upfield, typically in a broad multiplet between δ 1.5 - 1.9 ppm .[5]
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H7 (Aldehyde) | 9.5 - 10.5 | Singlet (s) | Highly deshielded by the carbonyl group. |
| H5 (Pyridine) | 8.0 - 8.4 | Doublet (d) | Deshielded by adjacent bromine atom. Coupled to H6. |
| H6 (Pyridine) | 7.2 - 7.6 | Doublet (d) | Coupled to H5. |
| H2'/H6' (Piperidine) | 3.2 - 3.8 | Multiplet (m) | Adjacent to the pyridine ring and nitrogen. May be broad. |
| H3'/H5', H4' (Piperidine) | 1.5 - 1.9 | Multiplet (m) | Overlapping signals typical for the piperidine -CH₂- backbone.[5] |
¹³C NMR Spectroscopy: Predicted Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly dependent on hybridization and the electronic nature of substituents.[6]
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the δ 185 - 195 ppm range.
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6):
-
C2, C4: These carbons are bonded to heteroatoms (N and Br, respectively) and are expected to be significantly deshielded. C2, attached to two nitrogen atoms (ring and piperidinyl), will be very downfield, likely δ 155 - 165 ppm . C4, attached to bromine, is expected around δ 130 - 140 ppm .
-
C3: This carbon, bearing the formyl group, will also be downfield, likely in the δ 125 - 135 ppm range.
-
C5, C6: These carbons are primarily influenced by the ring nitrogen. C6 (ortho to N) will be around δ 145 - 155 ppm , while C5 will be further upfield, around δ 120 - 130 ppm .[7]
-
-
Piperidine Carbons (C2'/C6', C3'/C5', C4'):
-
C2'/C6' (α to N'): These carbons are deshielded by the adjacent nitrogen, appearing around δ 50 - 60 ppm .[8]
-
C3'/C5' (β to N'): These carbons are typically found around δ 25 - 30 ppm .
-
C4' (γ to N'): This carbon is the most shielded, appearing around δ 23 - 27 ppm .
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C7 (C=O) | 185 - 195 | Characteristic aldehyde carbonyl shift. |
| C2 | 155 - 165 | Attached to two nitrogen atoms. |
| C6 | 145 - 155 | Alpha to ring nitrogen. |
| C4 | 130 - 140 | Attached to bromine. |
| C3 | 125 - 135 | Attached to the formyl group. |
| C5 | 120 - 130 | Least substituted aromatic carbon. |
| C2'/C6' (Piperidine) | 50 - 60 | Alpha to piperidine nitrogen.[8] |
| C3'/C5' (Piperidine) | 25 - 30 | Beta to piperidine nitrogen. |
| C4' (Piperidine) | 23 - 27 | Gamma to piperidine nitrogen. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling relationships (e.g., to confirm the H5-H6 coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon, enabling unambiguous assignment of both spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Vibrational Frequencies
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ . The conjugation with the aromatic ring typically lowers the frequency from that of a simple aliphatic aldehyde.[9]
-
C-H Stretch (Aldehyde): The aldehyde C-H bond gives rise to two characteristic, though sometimes weak, bands near 2820 cm⁻¹ and 2720 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring stretching vibrations.[10]
-
Aliphatic C-H Stretches: The piperidine ring's C-H bonds will produce strong, sharp absorption bands in the 2850-2960 cm⁻¹ region.
-
C-N Stretch: The stretching vibration for the C-N bond connecting the piperidine to the pyridine ring is expected in the 1250-1350 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine bond will show a weak to medium absorption in the fingerprint region, typically between 500-650 cm⁻¹ .
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aldehyde | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium to Weak |
| Piperidine | C-H Stretch | 2850 - 2960 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| Aryl-Nitrogen | C-N Stretch | 1250 - 1350 | Medium |
| Aryl-Halogen | C-Br Stretch | 500 - 650 | Medium to Weak |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.
-
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula.
Predicted Mass and Isotopic Pattern
-
Molecular Formula: C₁₁H₁₃BrN₂O
-
Monoisotopic Mass: The calculated exact mass is 268.0211 u (for ⁷⁹Br) and 270.0191 u (for ⁸¹Br).
-
Isotopic Pattern: A key feature will be the presence of two major peaks in the molecular ion region, separated by approximately 2 m/z units. These peaks, corresponding to the M+ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br) ions, will have a relative intensity ratio of nearly 1:1 , which is the characteristic isotopic signature of a molecule containing one bromine atom.[11]
-
High-Resolution MS (HRMS): An ESI-TOF or Orbitrap mass spectrometer should yield a mass measurement for the [M+H]⁺ ion (e.g., 269.0289 for ⁷⁹Br) that is within 5 ppm of the calculated value, confirming the elemental composition.
Predicted Fragmentation Patterns
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to characteristic fragments:
-
Loss of CHO: A fragment corresponding to [M-29]⁺ from the loss of the formyl radical (·CHO).
-
Loss of Br: A fragment at [M-79/81]⁺ from the loss of the bromine radical.
-
Piperidine Ring Fragmentation: Cleavage of the piperidine ring, particularly alpha-cleavage next to the nitrogen, can lead to a series of smaller fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (ESI-MS):
-
Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500). If using a high-resolution instrument, ensure it is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺. Verify the characteristic 1:1 isotopic pattern for bromine. Compare the measured exact mass to the calculated mass to confirm the elemental formula.
Integrated Spectroscopic Workflow and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous structural confirmation.
Caption: Workflow for integrated spectroscopic analysis.
References
-
Wiley-VCH. (2007). Supporting Information for scientific publication. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi Journal of Science. Available at: [Link]
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Kadri, H., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
Gurdere, M. B., et al. (2019). Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. Bioorganic Chemistry. Available at: [Link]
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ResearchGate. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]
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ResearchGate. FT-IR spectrum for compound 4A. Available at: [Link]
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MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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PrepChem. Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. Available at: [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information for scientific publication. Available at: [Link]
-
Wilson, W. D., et al. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. National Institutes of Health. Available at: [Link]
-
ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for scientific publication. Available at: [Link]
-
ChemHelp ASAP. (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]
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Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications. Available at: [Link]
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ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
NIST. Pyridine, 3-bromo- Mass Spectrum. NIST WebBook. Available at: [Link]
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National Institutes of Health. Crystal structure of 4-bromo-2-[(E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carboximidoyl]phenol dihydrate. Available at: [Link]
-
Schoonover, J. R., et al. (2011). Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Inorganic Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]
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National Institutes of Health. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Available at: [Link]
-
SpectraBase. 3-Bromo-4-(2,2-dimethylbut-3-en-1-ol)pyridine - Mass Spectrum. Available at: [Link]
-
ResearchGate. (2003). Spectral studies of semicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine. Journal of Molecular Structure. Available at: [Link]
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ResearchGate. FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. Available at: [Link]
-
PubChem. 2-Bromo-4-methylpyridine. Available at: [Link]
-
Watson Laser Lab. Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. Available at: [Link]
-
SpectraBase. 4-Bromo-benzonitrile - FTIR Spectrum. Available at: [Link]
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A Technical Guide to 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry. We detail its formal identification, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications as a versatile building block in drug discovery. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical methodologies.
Compound Identification and Physicochemical Properties
The compound of interest, colloquially known as 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, is more formally identified by its IUPAC name. The term "nicotinaldehyde" refers to pyridine-3-carbaldehyde, which correctly describes the substitution pattern.
IUPAC Name: 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde or 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde.
This nomenclature precisely defines the structure: a pyridine ring with a carbaldehyde (formyl) group at the 3-position, a bromine atom at the 4-position, and a piperidine ring attached via its nitrogen to the 2-position.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde | PubChem |
| Synonyms | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | - |
| CAS Number | 1207175-01-3 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₃BrN₂O | Calculated |
| Molecular Weight | 269.14 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | General Observation |
| Topological Polar Surface Area | 36.4 Ų | Computed[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed[1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulation. The strategic choice of starting materials is critical for achieving high yield and purity.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach involves disconnecting the piperidine C-N bond, identifying a suitable precursor such as a dihalogenated nicotinaldehyde. The 2-position of the pyridine ring is highly activated towards nucleophilic attack, especially with an electron-withdrawing group like a formyl at the 3-position and a halogen at the 4-position. Therefore, a precursor like 4-Bromo-2-chloronicotinaldehyde is an ideal starting material. The differential reactivity of the C-Cl bond over the C-Br bond at the activated 2-position allows for selective substitution by piperidine.
Detailed Synthetic Protocol
This protocol describes the synthesis from commercially available 4-Bromo-2-chloronicotinaldehyde.
Materials:
-
4-Bromo-2-chloronicotinaldehyde
-
Piperidine
-
Potassium Carbonate (K₂CO₃) or a similar non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-chloronicotinaldehyde (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF (or DMSO) to dissolve the starting material. Add potassium carbonate (2.0-3.0 eq) to the mixture.
-
Rationale: K₂CO₃ acts as a base to neutralize the HCl formed during the substitution, driving the reaction to completion. DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the SNAr reaction.
-
-
Nucleophile Addition: Add piperidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a large volume of water and extract the product with ethyl acetate (3x).
-
Rationale: The water quench precipitates organic material and dissolves inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification: Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous MgSO₄.[2] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde.
Visualization of Synthetic Workflow
The overall process from synthesis to application is summarized below.
Caption: Synthetic utility via cross-coupling reactions.
The strategic placement of the bromine atom, the activating piperidine group, and the modifiable aldehyde function makes this compound a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
References
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- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
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- Al-Masoudi, Z. A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central.
- Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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Introduction: The Significance of the Pyridine-Piperidine Scaffold
An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
This guide provides a comprehensive technical overview of the novel heterocyclic compound, this compound. While direct literature on the discovery of this specific molecule is not prevalent, its structure represents a confluence of pharmacologically significant motifs. This document, therefore, presents a plausible and scientifically grounded synthetic pathway, detailed experimental protocols, and a discussion of its potential in the field of drug discovery, aimed at researchers and professionals in medicinal chemistry.
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] When combined with a piperidine moiety—a saturated heterocycle prevalent in natural alkaloids and synthetic pharmaceuticals—the resulting scaffold offers a rich three-dimensional architecture ideal for targeted biological interactions.[2][3] The further incorporation of a bromine atom and a formyl group introduces key functionalities: the bromine can serve as a handle for further cross-coupling reactions, while the aldehyde group is a versatile precursor for a multitude of chemical transformations. This guide elucidates a strategic approach to the synthesis of this compound, a molecule poised for exploration in drug development programs.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be logically approached through a three-step sequence, commencing with a commercially available precursor. The proposed pathway is designed to control regioselectivity and maximize yield.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of the Starting Material, 2,4-Dibromopyridine
While 2,4-dibromopyridine is commercially available, it can also be synthesized from 2,4-dihydroxypyridine.[4]
Protocol 1: Synthesis of 2,4-Dibromopyridine
-
Combine 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (POBr₃, 3.3 eq) in a Schlenk flask.
-
Heat the mixture to 125 °C for 4.5 hours under an inert atmosphere.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with sodium carbonate (Na₂CO₃) and extract the product with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield 2,4-dibromopyridine.[4]
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The introduction of the piperidine ring is achieved via a nucleophilic aromatic substitution reaction. In 2,4-dibromopyridine, both the C2 and C4 positions are activated for nucleophilic attack.[5][6] However, the C2 position is generally more electrophilic due to its proximity to the ring nitrogen. The bromine atom at this position is therefore preferentially displaced by piperidine.
Caption: Mechanism of the SNAr reaction on 2,4-dibromopyridine.
Protocol 2: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine
-
In a sealed vessel, dissolve 2,4-dibromopyridine (1.0 eq) in an excess of piperidine (used as both reactant and solvent).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess piperidine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove piperidinium hydrobromide.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure 4-Bromo-2-(N-piperidinyl)pyridine.
Step 3: Vilsmeier-Haack Formylation
The final step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[7][8][9] The 2-(N-piperidinyl) group is an activating, ortho-, para-directing group. With the C4 position blocked by bromine and the C6 position sterically hindered, the formylation is expected to occur regioselectively at the C3 position.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature at 0 °C, and stir for 30 minutes to form the Vilsmeier reagent.[10]
-
Add a solution of 4-Bromo-2-(N-piperidinyl)pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product, this compound.
Characterization and Data Presentation
The structural confirmation of the synthesized compounds would rely on standard analytical techniques. The expected data is summarized below.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| 2,4-Dibromopyridine | C₅H₃Br₂N | 236.89 | 8.25 (d, 1H), 7.55 (s, 1H), 7.40 (d, 1H)[11] | 235, 237, 239 [M]⁺ |
| 4-Bromo-2-(N-piperidinyl)pyridine | C₁₀H₁₃BrN₂ | 241.13 | ~7.9 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.7 (s, 1H, H-3), ~3.5 (t, 4H, piperidine-CH₂-N), ~1.6 (m, 6H, piperidine-CH₂) | 240, 242 [M]⁺ |
| This compound | C₁₁H₁₃BrN₂O | 285.14 | ~10.2 (s, 1H, CHO), ~8.1 (d, 1H, H-6), ~7.0 (d, 1H, H-5), ~3.4 (t, 4H, piperidine-CH₂-N), ~1.7 (m, 6H, piperidine-CH₂) | 284, 286 [M]⁺ |
Note: Expected ¹H NMR shifts are estimates based on analogous structures and general chemical shift principles. Actual values may vary.[12][13][14][15]
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functional groups on the synthesized molecule could be elaborated to target specific kinases involved in cancer or inflammatory diseases.
-
CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity and conformational flexibility it imparts can be crucial for blood-brain barrier penetration and receptor binding.
-
Antibacterial Agents: Pyridine derivatives have been explored for their antibacterial properties.[2][16] The synthesized compound could be tested against a panel of pathogenic bacteria or serve as a template for new antibacterial agents.
-
Fragment-Based Drug Design: This molecule can be used as a fragment in screening campaigns to identify initial hits against various biological targets. The bromine atom provides a convenient point for synthetic elaboration to grow the fragment into a more potent lead compound.
Conclusion
This guide has outlined a robust and scientifically sound synthetic route for this compound. By leveraging well-established reactions such as nucleophilic aromatic substitution and Vilsmeier-Haack formylation, this novel compound can be accessed for further investigation. Its unique combination of a pyridine core, a piperidine substituent, and versatile functional groups makes it a molecule of significant interest for medicinal chemists and drug discovery professionals.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering.[Link]
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Al-Juboori, A. M. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks.[Link]
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Stan, C., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes as Intermediates in the Synthesis of Toddaquinoline and its Derivatives. HETEROCYCLES, Vol. 83, No. 9.[Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.[Link]
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Hsieh, H., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Molecules.[Link]
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Alajarin, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. HETEROCYCLES, Vol. 75, No. 1.[Link]
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Al-Juboori, A. M. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science.[Link]
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Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.[Link]
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Methodological & Application
Uses of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine in organic synthesis
An Application Guide for the Strategic Deployment of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine in Advanced Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Pyridine derivatives are foundational motifs, prized for their unique electronic properties and their prevalence in a multitude of biologically active compounds.[1] This guide introduces This compound , a trifunctionalized heterocyclic intermediate engineered for synthetic versatility. The strategic arrangement of a nucleophilic piperidinyl group, an electrophilic formyl (aldehyde) group, and a synthetically labile C-Br bond offers a rich platform for sequential and orthogonal chemical transformations.
The electron-donating piperidinyl substituent at the C2 position activates the pyridine ring, influencing its reactivity in subsequent functionalization steps. The formyl group at C3 serves as a versatile handle for chain extension and the introduction of diverse functionalities through condensation, oxidation, reduction, or olefination reactions.[2] Critically, the bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems.[3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols but also the underlying scientific rationale for the application of this powerful synthetic intermediate.
Physicochemical & Spectroscopic Profile
Before deployment in synthesis, a thorough understanding of the substrate's properties is essential.
| Property | Value |
| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 270.14 g/mol |
| Appearance | Expected to be an off-white to yellow crystalline solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9-10.2 (s, 1H, -CHO), 8.1-8.3 (d, 1H, Py-H6), 7.2-7.4 (d, 1H, Py-H5), 3.4-3.6 (m, 4H, piperidinyl-CH₂), 1.6-1.8 (m, 6H, piperidinyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190-193 (CHO), 160-162 (C2), 150-152 (C6), 130-132 (C5), 125-127 (C3), 118-120 (C4), 50-52 (piperidinyl-C), 25-27 (piperidinyl-C), 23-25 (piperidinyl-C).
-
IR (ATR, cm⁻¹): 2930-2850 (C-H), 1680-1700 (C=O, aldehyde), 1570-1590 (C=N, pyridine ring), 1020-1040 (C-Br).
Proposed Synthesis of the Core Scaffold
The synthesis of this compound is not widely documented, necessitating a rational, multi-step approach. The following proposed pathway leverages well-established transformations in pyridine chemistry.
Caption: Proposed synthetic route to the target compound.
Causality Behind the Synthetic Strategy:
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr). The synthesis commences with the reaction of 2-chloropyridine and piperidine. The C2 position of the pyridine ring is electron-deficient and highly susceptible to nucleophilic attack, making this a reliable and high-yielding transformation.[4][5]
-
Step 2: Directed ortho-Metalation (DoM) and Formylation. The nitrogen atom of the piperidinyl group is a powerful directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium selectively deprotonates the C3 position. The resulting lithiated intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group.[6]
-
Step 3: Electrophilic Aromatic Substitution (EAS). The final step is the regioselective bromination at the C4 position. The 2-(N-piperidinyl) group is a potent activating and ortho-, para-directing group. The 3-formyl group is a deactivating, meta-directing group. The directing effects converge to strongly favor electrophilic attack at the C4 position (para to the activating piperidinyl group and meta to the deactivating formyl group). N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.[7]
Application Notes & Protocols
The trifunctional nature of this molecule allows for a diverse range of synthetic applications. The C-Br bond is ideal for metal-catalyzed cross-couplings, while the aldehyde group can undergo a host of classical transformations.
Caption: Key reaction pathways for the title compound.
Application I: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, essential for constructing biaryl structures found in many pharmaceuticals.[8]
Protocol: Synthesis of 4-Aryl-3-formyl-2-(N-piperidinyl)pyridine
-
Rationale: This protocol uses a classic palladium catalyst, Pd(PPh₃)₄, which is effective for a wide range of aryl bromides. A mixed solvent system of dioxane and water is employed to dissolve both the organic substrate and the inorganic base. Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the crucial transmetalation step in the catalytic cycle.[9][10]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application II: Sonogashira Coupling
The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes, which are valuable precursors for more complex heterocyclic systems and functional materials.[11][12]
Protocol: Synthesis of 4-Alkynyl-3-formyl-2-(N-piperidinyl)pyridine
-
Rationale: This protocol employs a well-established Pd/Cu co-catalytic system. The palladium complex facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the terminal alkyne, accelerating the transmetalation step. An amine base, such as triethylamine, serves as both the base and, in some cases, the solvent.[13][14]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Anhydrous)
-
THF or DMF (Anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF or DMF, followed by the anhydrous amine base (Et₃N or DIPEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Application III: Buchwald-Hartwig Amination
This reaction is a premier method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. It is exceptionally useful in medicinal chemistry for accessing a wide range of substituted aminopyridines.
Protocol: Synthesis of 4-Amino-3-formyl-2-(N-piperidinyl)pyridine Derivatives
-
Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the catalytic cycle. A specialized phosphine ligand (e.g., XPhos) is used with a palladium precursor (e.g., Pd₂(dba)₃) to form the active Pd(0) catalyst in situ, which is highly effective for C-N bond formation.[15][16]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (Anhydrous)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction until the starting bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Application IV: Knoevenagel Condensation
The aldehyde functionality provides a classic entry point for C-C bond formation via condensation with active methylene compounds, leading to α,β-unsaturated products that are versatile synthetic intermediates.[17][18]
Protocol: Synthesis of α,β-Unsaturated Derivatives
-
Rationale: This reaction is a base-catalyzed condensation. Piperidine is a classic and effective catalyst for this transformation, acting as a mild base to deprotonate the active methylene compound, which then attacks the aldehyde. The subsequent dehydration step is often spontaneous or driven by heat.[19]
-
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equiv)
-
Piperidine (catalytic, ~0.1 equiv)
-
Ethanol or Toluene
-
-
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol or toluene.
-
Add a catalytic amount of piperidine.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC. The product often precipitates from the reaction mixture upon formation or cooling.
-
If a precipitate forms, cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Conclusion
This compound emerges as a meticulously designed, high-potential building block for synthetic chemistry. Its three distinct functional handles allow for a predictable and sequential elaboration into more complex molecular architectures. The protocols detailed herein provide a robust starting point for researchers to exploit its reactivity in palladium-catalyzed cross-coupling reactions and classical aldehyde transformations, paving the way for innovations in pharmaceutical and materials science discovery.
References
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Aghapoor, K., et al. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
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Lang, F., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. Available at: [Link]
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Katritzky, A. R., et al. (1988). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Sargsyan, M., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
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Haddad, B., et al. (2017). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Available at: [Link]
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Available at: [Link]
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-
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Fu, Y., et al. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Available at: [Link]
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-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
ACS Publications. (2011). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. Available at: [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. Available at: [Link]
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-
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-
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-
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-
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-
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-
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-
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4-Bromo-3-formyl-2-(N-piperidinyl)pyridine as a chemical intermediate
Causality Insights: The Buchwald-Hartwig amination is highly dependent on the ligand. [14][16]Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are essential as they promote the rate-limiting reductive elimination step of the catalytic cycle, allowing the reaction to proceed under milder conditions and with a broader range of amines. [12]The choice of base is also critical; NaOtBu is a strong, non-nucleophilic base suitable for most applications, while milder bases like K₃PO₄ may be required for substrates with base-sensitive functional groups. [13]
Application 3: Reductive Amination of the Formyl Group
This is a robust and high-yielding method to introduce diverse side chains via the C3-formyl group, creating a new chiral center if an appropriate amine and reducing agent are used.
Protocol: Synthesis of 3-((Dialkylamino)methyl)-4-bromo-2-(N-piperidinyl)pyridine
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), portion-wise. NaBH(OAc)₃ is preferred as it is mild, selective for imines over aldehydes, and does not require acidic conditions for reaction.
-
Reaction: Continue stirring at room temperature until the reaction is complete as judged by TLC (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Causality Insights: The success of this one-pot procedure relies on the differential reactivity of the reducing agent. NaBH(OAc)₃ is mild enough that it does not significantly reduce the starting aldehyde before it has a chance to form the imine/iminium ion with the added amine. This prevents the formation of the corresponding alcohol as a major byproduct.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its trifunctional nature provides synthetic chemists with a platform for divergent synthesis, allowing for the systematic and efficient exploration of chemical space around a privileged 2-aminopyridine core. The protocols outlined herein provide a robust starting point for leveraging this building block in the design and synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Jain, A. K., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
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Genc, N., et al. (2020). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Wikipedia contributors. (2023). 2-Aminopyridine. Wikipedia. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Do, J., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Scott, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link]
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PrepChem. Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. Available at: [Link]
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Reddy, G. S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]
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Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
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Kumar, A., et al. (1993). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Chibale, K., et al. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E. Available at: [Link]
-
Comanita, E. D., et al. (2011). Synthesis of substituted 2-bromopyridine aldehydes. HETEROCYCLES. Available at: [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Gupton, J. T., et al. (2014). Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions. Tetrahedron. Available at: [Link]
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Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]
-
Hameed, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
Akao, A., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Bishop, M. J., et al. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo-[5][9]cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hameed, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Csonka, R., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Available at: [Link]
-
El-Dean, A. M. K., et al. (2007). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules. Available at: [Link]
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Sedeeg, A. A., et al. (2022). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Scientific Reports. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine core remains a privileged scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine emerges as a particularly valuable building block. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. The adjacent formyl group offers a site for further synthetic elaboration, while the 2-piperidinyl moiety can influence solubility, metabolic stability, and receptor interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in Suzuki coupling reactions to generate diverse libraries of novel chemical entities.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium(II) complex. This step, known as transmetalation, is often the rate-determining step of the reaction.[3][4] The base plays a crucial role in activating the boronic acid.[5][6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Reagents and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the chosen base (2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the appropriate ligand.
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Key Considerations and Optimization Strategies
The successful execution of Suzuki coupling reactions with this compound requires careful consideration of several factors due to the specific nature of the substrate.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount for achieving high yields and reaction efficiency. For sterically hindered or electron-deficient substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ can be beneficial.[7] For less demanding couplings, Pd(PPh₃)₄ or PdCl₂(dppf) may suffice.[8] The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[9][10] The use of bulky ligands can help mitigate this issue.
-
Base Selection: The choice of base is critical for the transmetalation step.[11] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] For sensitive substrates, milder bases like K₂CO₃ may be preferred, while for more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective. The solubility of the base in the chosen solvent system is also an important consideration.
-
Solvent System: A variety of solvents can be employed for Suzuki couplings, with common choices including 1,4-dioxane, toluene, and DMF, often in combination with water.[3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The optimal solvent system will depend on the solubility of the reactants and the desired reaction temperature.
Data Presentation: Representative Reaction Conditions
The following table summarizes a set of starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are intended as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 8 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 6 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 95 | 16 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, densely functionalized pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively overcome the challenges associated with this polysubstituted pyridine substrate and rapidly generate libraries of compounds for applications in drug discovery and materials science.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Pubmed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
TDX.Tesis en Xarxa. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Rasayan Journal. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. [Link]
-
Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
National Institutes of Health. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
Pubmed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
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ResearchGate. Three Step Synthesis of Fully and Differently Arylated Pyridines. [Link]
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Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
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MIT OpenCourseWare. The Suzuki Reaction. [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
National Institutes of Health. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Royal Society of Chemistry. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]
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- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Introduction: Navigating the Challenges of C-N Bond Formation on a Highly Functionalized Pyridine Core
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] While the reaction is broadly applicable, its success with highly substituted and electronically complex heteroaromatic substrates is not always straightforward. This guide provides an in-depth technical overview and a detailed protocol for a particularly challenging transformation: the Buchwald-Hartwig amination of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine.
This substrate presents a unique confluence of steric and electronic challenges:
-
A Heteroaromatic Core: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
An Ortho-Amino Substituent: The bulky N-piperidinyl group at the 2-position introduces significant steric hindrance around the reaction center.
-
An Electron-Withdrawing Formyl Group: The aldehyde at the 3-position influences the electronic properties of the pyridine ring, which can affect the rates of key steps in the catalytic cycle.
-
Potential for Side Reactions: The formyl group, being an electrophilic center, could potentially engage in side reactions under the basic conditions of the Buchwald-Hartwig amination.
This document is designed for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also the scientific rationale behind the experimental design, enabling users to adapt and troubleshoot the reaction for their specific needs.
Synthetic Strategy: Accessing the Starting Material
A robust and reproducible synthesis of the starting material is paramount. A plausible and efficient three-step synthesis of this compound is outlined below, starting from commercially available 2-chloro-4-aminopyridine.
Figure 1: Proposed synthetic route to the target substrate.
Step 1: Sandmeyer Reaction
The initial step involves the conversion of the amino group of 2-chloro-4-aminopyridine to a bromine atom via a Sandmeyer reaction. This classic transformation provides a reliable method for introducing a bromine at the 4-position.[3]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The subsequent reaction with piperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates the displacement of the chloride by piperidine, typically requiring elevated temperatures.[4][5]
Step 3: Ortho-Formylation
The final step is a directed ortho-metalation followed by formylation. The piperidinyl group can direct the deprotonation of the adjacent C-3 position by a strong base like n-butyllithium at low temperatures. Quenching the resulting lithiated species with N,N-dimethylformamide (DMF) introduces the formyl group.[6]
The Buchwald-Hartwig Amination: Mechanistic Considerations and Protocol Design
The core of this application note is the palladium-catalyzed amination of the synthesized this compound. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][7][8]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
For the specific substrate, this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for a successful outcome.
Expertise & Experience: Rationale for Experimental Choices
-
Catalyst System: A palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) is often used in conjunction with a phosphine ligand. The active Pd(0) species is generated in situ. For challenging substrates, pre-formed Pd(0) catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be effective.
-
Ligand Selection: The steric bulk and electron-rich nature of the ligand are critical for promoting the key steps of oxidative addition and reductive elimination, while mitigating catalyst decomposition. For sterically hindered and electron-deficient heteroaryl halides, bulky biarylphosphine ligands are the state-of-the-art. BrettPhos is an excellent choice for this transformation due to its proven efficacy in coupling primary and secondary amines with challenging heteroaryl halides.[9][10] Its steric profile helps to create a coordinatively unsaturated palladium center, which is essential for high catalytic activity.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer reaction times. Given the presence of the formyl group, a careful consideration of the base strength is necessary to avoid potential side reactions such as aldol condensation. In this protocol, we will use lithium bis(trimethylsilyl)amide (LiHMDS), a strong but non-nucleophilic base that has shown good compatibility with a range of functional groups.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used. These solvents have good solubility for the reactants and catalyst components and are stable at the required reaction temperatures.
-
Amine Coupling Partner: For this protocol, we will use morpholine , a common and readily available secondary amine. This provides a clear and reproducible example of the reaction's application.
Detailed Experimental Protocol
Reaction: Buchwald-Hartwig amination of this compound with morpholine.
| Reagent/Component | Molar Equiv. | Amount | MW ( g/mol ) |
| This compound | 1.0 | (To be calculated) | 283.15 |
| Morpholine | 1.2 | (To be calculated) | 87.12 |
| Pd₂(dba)₃ | 0.02 | (To be calculated) | 915.72 |
| BrettPhos | 0.04 | (To be calculated) | 536.68 |
| LiHMDS (1.0 M in THF) | 1.5 | (To be calculated) | 167.33 |
| Anhydrous Toluene | - | (To be calculated) | - |
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, BrettPhos, and tris(dibenzylideneacetone)dipalladium(0).
-
Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by morpholine.
-
Base Addition: Slowly add the lithium bis(trimethylsilyl)amide (LiHMDS) solution dropwise at room temperature.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(morpholino)-3-formyl-2-(N-piperidinyl)pyridine.
Troubleshooting and Further Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a different ligand such as RuPhos, which has also shown excellent performance with heteroaryl halides. Ensure all reagents and solvents are scrupulously dry, as water can deactivate the catalyst and the base.
-
Side Product Formation: If side products are observed, particularly those resulting from reactions involving the formyl group, consider using a milder base such as Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or longer reaction time.
-
Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. The use of bulky ligands like BrettPhos is designed to mitigate this effect. If inhibition is still suspected, increasing the ligand-to-palladium ratio may be beneficial.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation. By understanding the inherent steric and electronic properties of the substrate and carefully selecting the appropriate catalyst system, a successful C-N bond formation can be achieved. The protocol provided in this application note serves as a robust starting point for researchers, and the accompanying scientific rationale should empower them to further optimize and adapt the reaction for their specific research and development needs.
References
- Baskin, J. M., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Billingsley, K. L., & Buchwald, S. L. (2007). A practical method for the amination of 2-chloropyridines.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
- Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
- Liu, J., Jia, X., Chen, X., Sun, H., Li, Y., Kramer, S., & Lian, Z. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A highly active catalyst for the palladium-catalyzed amination of aryl and heteroaryl chlorides. Journal of the American Chemical Society, 131(31), 11049–11061.
- HETEROCYCLES, Vol. 83, No. 9, 2011, pp. 1989 - 2000.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
- Liu, J., Jia, X., Chen, X., Sun, H., Li, Y., Kramer, S., & Lian, Z. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: a systematic study. Chemistry–A European Journal, 14(36), 11348-11359.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- YouTube. (2023).
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Application Notes and Protocols for the Derivatization of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Introduction: A Versatile Scaffold for Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its ability to engage in various biological interactions, coupled with its favorable physicochemical properties, makes it a "privileged scaffold" in drug design.[1] The specific substitution pattern of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine presents a trifunctionalized building block of significant interest. The piperidine moiety can enhance solubility and modulate pharmacokinetic properties, while the bromo and formyl groups offer orthogonal handles for a diverse array of chemical transformations.[4]
This document provides a comprehensive guide to the derivatization of this compound, focusing on three powerful synthetic strategies: Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination. While direct literature for this specific molecule is emerging, the protocols herein are built upon well-established methodologies for similarly substituted pyridine systems, providing a robust starting point for researchers in drug development and synthetic chemistry.
I. Derivatization via Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a paramount reaction for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures.[5] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, offering mild conditions and broad functional group tolerance.[6] For this compound, the bromine atom at the 4-position serves as an excellent handle for such transformations.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of the pyridine nitrogen can sometimes influence the reaction by coordinating with the palladium catalyst; however, careful selection of ligands and conditions can mitigate this effect.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Yields for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 70-85 |
Yields are estimated based on similar reactions reported in the literature.[7][8]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
II. Derivatization via Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[9] This reaction, co-catalyzed by palladium and copper, provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.[10][11]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product. The reaction is typically carried out under mild conditions with an amine base.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Data Presentation: Expected Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | DIPEA | DMF | 85-98 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | Et₃N | THF | 70-85 |
Yields are estimated based on similar reactions reported in the literature.[10][12]
Workflow Diagram: Sonogashira Coupling
Caption: Sonogashira coupling workflow.
III. Derivatization via Reductive Amination: Modifying the Formyl Group
Reductive amination is a robust and highly versatile method for the synthesis of amines from carbonyl compounds.[13][14] This reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[13] For this compound, the formyl group at the 3-position is an ideal substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to form an imine (with primary amines) or an iminium ion (with secondary amines). A reducing agent, often a mild hydride source, then selectively reduces the C=N double bond to afford the amine product.[13][15] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde.[13]
Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask, dissolve this compound and the amine in the solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise over 15 minutes.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Data Presentation: Expected Yields for Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Expected Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 85-95 |
| 2 | Morpholine | NaBH₃CN | MeOH | 80-90 |
| 3 | Aniline | NaBH(OAc)₃ | DCM | 75-85 |
Yields are estimated based on general reductive amination procedures.[14][16]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The orthogonal reactivity of the bromo and formyl groups allows for selective derivatization through robust and well-established synthetic methodologies. The protocols and insights provided in this document offer a solid foundation for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new and improved pharmaceutical agents.
References
-
Hussain, Z., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3488. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11786. Available at: [Link]
-
Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]
-
ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. ResearchGate. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Li, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(4), 65-75. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wiley Online Library. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. NIH. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Worldwidejournals.com. (n.d.). A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. Worldwidejournals.com. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. PMC - NIH. Available at: [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. PMC - NIH. Available at: [Link]
Sources
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The Strategic Role of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a highly functionalized heterocyclic intermediate with significant potential in medicinal chemistry. We will explore its synthetic utility, particularly as a scaffold for the development of targeted therapies, and provide detailed, field-proven protocols for its synthesis and subsequent application in palladium-catalyzed cross-coupling reactions.
Introduction: A Scaffold of Privileged Structure
The pyridine ring is a cornerstone in drug discovery, present in a multitude of approved therapeutic agents.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and improves aqueous solubility, while the aromatic system allows for diverse functionalization. The incorporation of a piperidine moiety, another privileged structure in medicinal chemistry, introduces a three-dimensional element that can enhance binding to biological targets.[2]
This compound combines these features with two strategically placed reactive handles: a bromine atom at the 4-position, ideal for transition metal-catalyzed cross-coupling reactions, and a formyl group at the 3-position, which can be readily transformed into a variety of other functional groups. This unique combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[3]
Synthetic Strategy and Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a robust and reproducible method derived from established synthetic transformations of pyridine derivatives.
Overall Synthetic Workflow
The proposed synthesis commences with the commercially available 2-amino-4-picoline and proceeds through chlorination, formylation, bromination, and finally, nucleophilic aromatic substitution with piperidine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methylpyridine
This procedure is adapted from standard methods for the conversion of aminopyridines to chloropyridines via a Sandmeyer-type reaction.[4]
-
Materials:
-
2-Amino-4-picoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-4-picoline (1.0 eq) to concentrated HCl (4.0 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuCl solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield 2-chloro-4-methylpyridine.
-
Protocol 2: Synthesis of 4-Bromo-2-chloro-3-formylpyridine
This protocol involves the formylation of the pyridine ring followed by bromination.
-
Materials:
-
2-Chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Bromination of the methyl group: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO. Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate to obtain crude 4-(bromomethyl)-2-chloropyridine.
-
Sommelet Reaction: Dissolve the crude 4-(bromomethyl)-2-chloropyridine in chloroform and add HMTA (1.2 eq). Stir at room temperature for 12 hours.
-
Filter the resulting salt and wash with diethyl ether.
-
Hydrolyze the salt by refluxing in a 1:1 mixture of glacial acetic acid and water for 2 hours.
-
Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 4-bromo-2-chloro-3-formylpyridine.
-
Protocol 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the formyl and chloro groups activates the 2-position for nucleophilic attack.[5][6]
-
Materials:
-
4-Bromo-2-chloro-3-formylpyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-bromo-2-chloro-3-formylpyridine (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield this compound as the final product.
-
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a versatile intermediate for the synthesis of complex molecules, primarily through the modification of its bromo and formyl functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This is a cornerstone reaction in modern drug discovery for the construction of biaryl scaffolds, which are prevalent in many kinase inhibitors.[3]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Formyl-4-phenyl-2-(N-piperidinyl)pyridine |
| This compound | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 4-(3-Aminophenyl)-3-formyl-2-(N-piperidinyl)pyridine |
| This compound | Pyrazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Formyl-4-(1H-pyrazol-4-yl)-2-(N-piperidinyl)pyridine |
Elaboration of the Formyl Group
The aldehyde functionality at the 3-position offers a plethora of synthetic possibilities, including:
-
Reductive amination: To introduce substituted amine side chains, which can form key interactions with the hinge region of kinases.
-
Wittig reaction: To form carbon-carbon double bonds for further functionalization.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.
-
Condensation reactions: To form various heterocyclic rings.
Caption: Potential synthetic elaborations of the formyl group.
Application in Kinase Inhibitor Design
The 2-(N-piperidinyl)pyridine scaffold is a key feature in a number of potent and selective kinase inhibitors.[3] For instance, derivatives of 2-amino-4-(1-piperidine)pyridine have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small-cell lung cancer.[3] The strategic functionalization of the this compound core allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Mapping of functionalities to kinase inhibitor pharmacophoric elements.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged 2-(N-piperidinyl)pyridine core with orthogonal reactive sites—a bromine atom for cross-coupling and a formyl group for diverse elaborations—provides an efficient platform for the synthesis of novel and complex molecules. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the full potential of this intermediate in the design and development of next-generation therapeutics, particularly in the field of kinase inhibition.
References
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 53-68.
- BenchChem (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12286-12295.
- Khan Academy (2019).
- Grainer, T. G., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(12), 5245-5252.
- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 423.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 10(38), 7694-7701.
- BenchChem (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.
- Morressier (2021).
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(19), 3531.
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(11), 2999.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(4), 54.
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.
- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
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Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds.[1][2][3] The strategic functionalization of the pyridine ring provides a powerful platform for generating diverse chemical libraries. 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a particularly valuable, albeit specialized, starting material. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The Formyl Group (C3-CHO): An electrophilic center, primed for condensation reactions with a variety of nucleophiles, serving as the primary gateway for annulating new rings onto the pyridine core.
-
The Bromo Group (C4-Br): A classic handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high precision.
-
The Piperidinyl Group (C2-N): An electron-donating amine that modulates the electronic character of the pyridine ring, influencing the reactivity of the other positions. It also provides a steric presence that can direct the course of certain reactions.
This guide provides an in-depth exploration of synthetic strategies that leverage the unique reactivity of this trifunctionalized pyridine. We will detail field-proven protocols for transforming this building block into a range of fused heterocyclic systems, including pyrazolo[4,3-b]pyridines, and for elaborating its structure through palladium-catalyzed cross-coupling reactions.
Part 1: Annulation Strategies via Formyl Group Condensation
The aldehyde at the C3 position is the most versatile functional group for initiating cyclization. By reacting it with binucleophilic reagents, one can readily construct fused heterocyclic systems in a single, efficient step.
Synthesis of 1H-Pyrazolo[4,3-b]pyridines via Hydrazine Condensation
The construction of the pyrazolo[4,3-b]pyridine core is a common objective, as this scaffold is a key structural fragment in numerous kinase inhibitors and other pharmacologically active molecules.[4][5] The reaction of this compound with hydrazine or its derivatives provides a direct and efficient route to this ring system.
Causality of the Reaction: The reaction proceeds through an initial condensation of the hydrazine with the formyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone attacks the C4 position, displacing the bromide and forming the fused pyrazole ring. The electron-donating piperidinyl group at C2 and the pyrazole ring formation itself help to activate the C4 position for this nucleophilic attack.
Caption: Workflow for Pyrazolo[4,3-b]pyridine Synthesis.
Protocol 1: General Procedure for the Synthesis of 4-(N-Piperidinyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Hydrazine (e.g., hydrazine hydrate, phenylhydrazine) (1.1-1.2 equiv)
-
Solvent (e.g., Ethanol, n-Butanol, or Acetic Acid)
-
Base (optional, e.g., Triethylamine, Sodium Acetate) (1.5 equiv)
-
Inert gas (Argon or Nitrogen)
-
-
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve or suspend the starting material in the chosen solvent (e.g., Ethanol, 10 mL per mmol of substrate).
-
Add the substituted hydrazine (1.1 equiv) to the mixture. If using a hydrazine salt, add a base like triethylamine (1.5 equiv).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Self-Validation: The formation of the product can be confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new N-H proton (for R=H) in the 1H NMR spectrum. Mass spectrometry should confirm the expected molecular weight corresponding to the cyclized product. This reaction is analogous to syntheses starting from other 2-halopyridine-3-carbaldehydes.[6]
Part 2: Molecular Elaboration via Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is an ideal functional group for introducing molecular complexity through C-C bond formation. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful and reliable methods for this purpose.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction facilitates the coupling of the bromopyridine with a wide range of aryl or heteroaryl boronic acids and esters.[7][8] This reaction is exceptionally tolerant of various functional groups and is a cornerstone of modern synthetic chemistry.
Catalytic Cycle Rationale: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Experimental Protocol:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times to create an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the bromopyridine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 75-88 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-85 |
*Yields are estimated based on typical Suzuki-Miyaura reactions of bromopyridines and may require optimization.[9]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a powerful method for installing terminal alkynes at the C4 position, creating valuable intermediates for further cyclizations or for use in materials science.[10][11] The reaction typically employs a dual catalytic system of palladium and copper(I).[12]
Causality of the Catalytic System: The palladium catalyst functions similarly to the Suzuki reaction, undergoing oxidative addition to the C-Br bond. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-complex. This copper-mediated step allows the reaction to proceed under much milder conditions than copper-free variants.[11]
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Experimental Protocol:
-
To a dry Schlenk flask, add the this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and copper(I) iodide (5 mol%).
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add a degassed solvent system, typically a mixture of THF and Et₃N (2:1 ratio).[13]
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours. The reaction is often run at room temperature.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne Partner | Catalyst System | Base/Solvent | Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPA | 85-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 75-90 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | 78-92 |
*Yields are estimated based on typical Sonogashira reactions of 2-amino-3-bromopyridines.[10][14]
Part 3: Tandem Strategies for Advanced Heterocyclic Synthesis
The true synthetic power of this compound is realized when the reactivity of the bromo and formyl groups are used in sequence. A cross-coupling reaction can be performed first to install a new functional group, which then participates in a subsequent cyclization with the formyl group.
Example Workflow: Sonogashira Coupling followed by Reductive Cyclization
This strategy creates a 4-alkynyl-3-formylpyridine intermediate, which is a versatile precursor for various fused systems. For example, reaction with an amine can lead to fused dihydropyridines after an initial condensation and subsequent intramolecular attack on the alkyne.
Caption: Multi-step synthesis involving Sonogashira coupling and subsequent cyclization.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex heterocyclic compounds. By strategically targeting its distinct functional groups, researchers can access a wide array of molecular architectures. The condensation reactions of the formyl group provide rapid entry into fused ring systems like pyrazolo[4,3-b]pyridines, while palladium-catalyzed cross-coupling at the C4-bromo position allows for the introduction of diverse substituents, significantly expanding the accessible chemical space. The combination of these strategies in tandem sequences opens the door to novel and complex scaffolds relevant to drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for chemists to explore the rich reactivity of this valuable synthetic intermediate.
References
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HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(iv), 121-136. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 255-266. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 743. [Link]
-
ResearchGate. Synthesis of heterocyclic compounds from 4-formylpyrazoles. [Link]
-
Dyachenko, V. D. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1831-1857. [Link]
-
Hafez, H. N., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(1), 345-356. [Link]
-
ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. [Link]
-
Garcı́a-Álvarez, R., et al. (2013). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinecarbonitriles. Synlett, 24(05), 583-586. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 743. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazo[1,2-a]pyridines. [Link]
-
Gulea, A., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
-
Zconsta, A., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(1), 123-131. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
ResearchGate. Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. [Link]
-
Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
-
Kumar, A., et al. (1998). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. Bioorganic & Medicinal Chemistry Letters, 8(19), 2701-2704. [Link]
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Al-Zoubi, R. M., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(18), 5897. [Link]
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El-Sayed, A. M., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences, 7(9), 425-434. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Sharma, P., & Kumar, A. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-21. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Balogh, G. T., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Catalysts, 12(11), 1386. [Link]
-
ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(13), 4208. [Link]
-
Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3345-3348. [Link]
-
Gáspár, A., et al. (2007). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 12(1), 16-29. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry International, 2012, 831032. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(2), 167-186. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 255-266. [Link]
-
ResearchGate. Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. [Link]
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]
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Protocol for the Regioselective Formylation of 2-(N-piperidinyl)pyridine Derivatives via the Vilsmeier-Haack Reaction
An Application Guide for Researchers
Senior Application Scientist: Dr. Gemini
Introduction
Formylated pyridine scaffolds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl (-CHO) group onto the pyridine ring provides a versatile chemical handle for a wide array of subsequent transformations, including reductive amination, oxidation, and olefination. 2-(N-piperidinyl)pyridine and its derivatives are of particular interest due to the strong electron-donating nature of the piperidinyl group, which activates the pyridine ring toward electrophilic substitution.
This application note provides a detailed protocol for the formylation of 2-(N-piperidinyl)pyridine derivatives, focusing on the Vilsmeier-Haack reaction. This method is renowned for its reliability, use of inexpensive reagents, and operational simplicity for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the procedural steps, and offer a comprehensive guide to troubleshooting and optimization.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution.[4] The process involves two primary stages: the formation of the electrophile (the Vilsmeier reagent) and its subsequent reaction with the activated pyridine ring.
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2] This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0 °C) to prevent reagent decomposition.
-
Electrophilic Attack and Hydrolysis : The electron-donating 2-(N-piperidinyl) group enriches the pyridine ring with electron density, making it susceptible to attack by the relatively weak Vilsmeier reagent electrophile.[4] The piperidinyl group is an ortho, para-director; however, the position ortho to the piperidinyl group (C3) is sterically hindered. Consequently, the electrophilic attack preferentially occurs at the para-position (C5), leading to a highly regioselective formylation. Following the electrophilic addition, an iminium intermediate is formed, which is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[2][5]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Alternative Strategy: Directed Ortho-Metalation
While the Vilsmeier-Haack reaction is highly effective, an alternative approach for formylation is directed ortho-metalation followed by electrophilic quench. This involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the C6 position, which is ortho to the pyridine nitrogen.[6] The resulting lithiated intermediate can then be quenched with DMF to install the formyl group.[7][8] This method can provide complementary regioselectivity to the Vilsmeier-Haack reaction, although it requires stricter anhydrous conditions and cryogenic temperatures.
Detailed Experimental Protocol
This protocol provides a general guideline for the formylation of a 2-(N-piperidinyl)pyridine derivative. Optimization may be required for specific substrates.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood.
-
The formation of the Vilsmeier reagent is exothermic . Maintain strict temperature control during the addition of POCl₃.
-
The quenching step is also highly exothermic . The reaction mixture must be added slowly to ice-water with vigorous stirring.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(N-piperidinyl)pyridine derivative | >98% Purity | Sigma-Aldrich | Substrate (1.0 equiv) |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Used as reagent and solvent |
| Phosphorus oxychloride (POCl₃) | >99% | Alfa Aesar | Use freshly opened or distilled |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | N/A | Lab Prepared | For neutralization and workup |
| Saturated Sodium Chloride (Brine) soln. | N/A | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | VWR | For drying organic phase |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | EMD Millipore | For column chromatography |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, pressure-equalizing
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Preparation of Vilsmeier Reagent:
-
To a flame-dried three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (10 mL per 10 mmol of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
-
Reaction with Substrate:
-
Dissolve the 2-(N-piperidinyl)pyridine derivative (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, heating may be necessary (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Very slowly and carefully, pour the reaction mixture into the ice/bicarbonate solution to quench the excess reagent and hydrolyze the iminium intermediate. Caution: This is highly exothermic.
-
Continue stirring for 30-60 minutes until gas evolution ceases and the mixture reaches a basic pH (~8-9).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the formylated product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent. 2. Low reaction temperature or short duration. 3. Deactivated substrate. | 1. Increase the equivalents of the Vilsmeier reagent to 1.5-2.0. 2. Increase the reaction temperature (e.g., to 60-80 °C) and/or extend the reaction time. Monitor by TLC. 3. Confirm substrate purity and absence of deactivating groups. |
| Low Yield | 1. Reagent decomposition due to moisture. 2. Improper quenching (product degradation). 3. Product is water-soluble. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried. 2. Quench slowly at low temperature, maintaining a basic pH. 3. Saturate the aqueous layer with NaCl (brine) during extraction to reduce product solubility in water. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect regioselectivity. | 1. Run the reaction at a lower temperature to improve selectivity. 2. While C5 formylation is expected, other isomers are possible. Confirm product structure by ¹H NMR. For alternative regioselectivity, consider directed lithiation. |
| Difficult Workup | 1. Emulsion formation during extraction. 2. Product precipitates during quenching. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Add more organic solvent to the quench mixture before extraction to dissolve the product. |
Conclusion
The Vilsmeier-Haack reaction provides a robust and highly regioselective method for the C5-formylation of 2-(N-piperidinyl)pyridine derivatives. The strong activating and directing effect of the piperidinyl group, combined with the mild nature of the Vilsmeier reagent, allows for efficient synthesis of these valuable intermediates. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving high yields and purity. This protocol, along with the provided troubleshooting guide, serves as a reliable foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
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Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
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C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
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Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]
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Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
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C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. Available at: [Link]
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Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available at: [Link]
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The Reimer-Tiemann Reaction. (1960). SciSpace. Available at: [Link]
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PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Duff reaction. Wikipedia. Available at: [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. Available at: [Link]
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Duff reaction. Grokipedia. Available at: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
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How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine? ResearchGate. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES. Available at: [Link]
- Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Institutes of Health. Available at: [Link]
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Formylation - Common Conditions. The Organic Synthesis Archive. Available at: [Link]
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Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]
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Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. Available at: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
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Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications (RSC Publishing). Available at: [Link]
-
Duff Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Formylation of Amines. National Institutes of Health. Available at: [Link]
-
(PDF) Formylation of Amines. ResearchGate. Available at: [Link]
-
(PDF) Greener and regioselective lithiation of substituted pyridines. ResearchGate. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Application Notes and Protocols: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine as a Trifunctional Building Block in Materials Science
Introduction: The Strategic Value of a Multifunctional Pyridine Core
In the landscape of advanced materials, pyridine derivatives are foundational building blocks, prized for their unique electronic properties, coordination capabilities, and versatile reactivity.[1][2][3] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's optical, electronic, and physical characteristics.[1][4] This guide introduces 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine , a highly functionalized pyridine derivative engineered as a versatile scaffold for the synthesis of novel organic electronic materials, metal-organic frameworks (MOFs), and functional polymers.
This molecule is not merely a static component; it is a dynamic building block offering three distinct reactive sites, each serving a specific and crucial role in molecular construction. The strategic placement of a bromo group, a formyl group, and an electron-donating piperidinyl substituent on the pyridine core creates a trifunctional platform for complex molecular architecture.
-
The Bromo Group (Position 4): A classic handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a vast array of aryl, heteroaryl, or alkynyl substituents. This site is the primary vector for extending conjugation and building the core backbone of advanced materials.[5]
-
The Formyl Group (Position 3): An electrophilic site perfect for condensation reactions (e.g., Knoevenagel, Wittig) or reductive amination. This allows for the attachment of different functional units, the creation of conjugated vinyl bridges, or the construction of complex Schiff base ligands.
-
The 2-(N-piperidinyl)pyridine Core: This electron-rich amino-pyridine moiety serves two purposes. Firstly, the nitrogen of the pyridine ring is an excellent coordination site for metal ions, making it a prime candidate for designing ligands for catalysts or nodes in MOFs.[6][7] Secondly, the electron-donating piperidinyl group modulates the electronic properties of the pyridine ring, influencing the HOMO/LUMO levels of the final material.[2]
This document serves as a comprehensive guide for researchers, outlining the potential applications of this compound and providing detailed, field-proven protocols for its utilization in key synthetic transformations.
Physicochemical Properties & Handling
While specific experimental data for this novel compound is being established, the following table summarizes expected properties based on its structure.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 270.14 g/mol |
| Appearance | Expected to be a pale yellow to off-white solid. |
| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF, DCM. |
| Handling & Storage | Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the aldehyde. Sensitive to light. Use standard personal protective equipment (gloves, safety glasses). |
Application I: Synthesis of Conjugated Molecules via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 4-position is the gateway to creating extended π-conjugated systems, which are the cornerstone of organic semiconductors used in OLEDs, OPVs, and OFETs.[6] Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust methods to form new carbon-carbon and carbon-nitrogen bonds at this position.
Conceptual Workflow: Suzuki Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using our target molecule.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1.1: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid
This protocol details the synthesis of 3-formyl-4-(4-methoxyphenyl)-2-(N-piperidinyl)pyridine, a precursor for optoelectronic materials.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling reactions with electron-rich pyridines. The dppf ligand helps prevent catalyst deactivation that can occur from coordination with the pyridine nitrogen.
-
Base & Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (1,4-dioxane) is a standard, robust system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and promoting the transmetalation step.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. Therefore, degassing the solvent and maintaining an argon or nitrogen atmosphere is critical to prevent catalyst oxidation and ensure high yields.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave synthesis vial, add a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and powdered K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Atmosphere Inerting: Seal the vessel, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Application II: Derivatization via the Formyl Group
The aldehyde functionality is a versatile handle for introducing molecular diversity. Knoevenagel condensation, for example, can be used to install electron-withdrawing groups and create push-pull chromophores, which are of significant interest for non-linear optics and dye-sensitized solar cells.
Conceptual Workflow: Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
Protocol 2.1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-((4-bromo-2-(piperidin-1-yl)pyridin-3-yl)methylene)malononitrile, a molecule with a strong intramolecular charge transfer character.
Causality Behind Choices:
-
Active Methylene Compound: Malononitrile is a classic substrate for Knoevenagel condensations due to the high acidity of its methylene protons, ensuring rapid reaction with the aldehyde.
-
Catalyst: A weak organic base like piperidine is sufficient to catalyze the reaction by deprotonating the malononitrile without causing unwanted side reactions.
-
Water Removal: The reaction produces water as a byproduct. Removing it, typically with a Dean-Stark apparatus when using a solvent like toluene, drives the equilibrium towards the product, ensuring a high yield.
Step-by-Step Methodology:
-
Vessel Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv.), malononitrile (1.1 mmol, 1.1 equiv.), and 15 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: Follow the disappearance of the starting aldehyde by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. If not, wash the toluene solution with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Application III: Ligand Synthesis for Metal Complexes and MOFs
The pyridine nitrogen provides a strong coordination site for transition metals.[7] By using the bromo and formyl groups to build larger organic struts, this compound can be elaborated into complex, multifunctional ligands. Such ligands are critical for developing new catalysts, luminescent metal complexes, and porous metal-organic frameworks (MOFs).[4][6]
Example Strategy: A Bidentate Ligand via Suzuki and Imine Condensation
A two-step synthesis can convert the initial building block into a bidentate N,N'-ligand, suitable for forming stable complexes with metals like Palladium(II) or Platinum(II).[8][9]
Caption: Synthetic route to a coordination complex.
This strategy demonstrates the modularity of the starting material, where orthogonal reactions at different sites can be used to construct complex target molecules in a stepwise, controlled manner. The resulting ligands can lead to metal complexes with interesting photophysical properties or catalytic activities.[4][8]
Conclusion
This compound is a potent and versatile building block for materials science. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex organic and organometallic materials. The protocols provided herein are robust starting points for researchers to explore the vast chemical space made accessible by this unique scaffold. By leveraging the distinct reactivity of each functional group, scientists can precisely engineer molecules with tailored properties for applications ranging from organic electronics to catalysis and beyond.
References
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- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
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- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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Application Notes and Protocols: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal framework for designing molecules that interact with biological targets.[3] In particular, highly substituted pyridines are crucial components of numerous kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5][6]
The strategic placement of functional groups on the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties, enabling high-affinity and selective binding to target proteins. 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a trifunctionalized building block designed for maximum synthetic versatility. It offers three distinct points for diversification:
-
C4-Bromo Position: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.
-
C3-Formyl Group: A versatile electrophile for condensations, reductive aminations, and other carbonyl chemistry, enabling the installation of a wide range of side chains.
-
C2-Piperidinyl Group: A saturated heterocycle that can enhance solubility, modulate basicity, and provide key binding interactions within a protein active site.
This guide provides detailed protocols and scientific rationale for the synthesis and application of this powerful building block in the construction of complex molecular architectures relevant to drug discovery and development.
Synthesis of the Building Block: A Stepwise Approach
The synthesis of this compound is best approached through a logical, three-step sequence starting from a commercially available precursor. This strategy ensures high regioselectivity and good overall yields.
Caption: Synthetic pathway to the target building block.
Protocol 1: Synthesis of 2-Chloro-4-bromopyridine
The initial step involves a Sandmeyer-type reaction to convert the amino group of 2-chloro-4-aminopyridine into a bromide. This is a robust and well-established method for the diazotization of an amino group followed by substitution.[7]
-
Materials: 2-Chloro-4-aminopyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), 35% Sodium hydroxide (NaOH) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flask cooled to 0 °C, add 2-chloro-4-aminopyridine (1.0 equiv).
-
Slowly add 48% aqueous HBr.
-
Add bromine (3.0 equiv) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Cool the mixture to -10 °C.
-
Slowly add a solution of sodium nitrite (2.2 equiv) in water dropwise over 30 minutes, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, stir for an additional 10 minutes at -10 °C, then allow the reaction to warm to room temperature and stir for 1.5 hours.[7]
-
Cool the reaction to 5 °C and quench by adding saturated aqueous sodium sulfite solution until the bromine color disappears.
-
Carefully basify the solution with 35% aqueous NaOH until alkaline.
-
Extract the aqueous phase twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with ethyl acetate/heptane) to yield 2-chloro-4-bromopyridine.[7]
-
Protocol 2: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine
The second step is a nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the C2 position, makes it susceptible to attack by nucleophiles like piperidine, displacing the chloride.[8] Heating is typically required to overcome the activation energy associated with the temporary disruption of aromaticity.
-
Materials: 2-Chloro-4-bromopyridine, Piperidine, Inert solvent (e.g., Dioxane or NMP).
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-chloro-4-bromopyridine (1.0 equiv) in the chosen solvent.
-
Add piperidine (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 4-bromo-2-(N-piperidinyl)pyridine.
-
Protocol 3: Synthesis of this compound
The final step is a directed ortho-metalation followed by formylation. The piperidinyl group at C2 directs the deprotonation by n-butyllithium to the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophile, dimethylformamide (DMF), to install the formyl group.[3] This reaction must be conducted under strictly anhydrous conditions and at low temperatures to prevent side reactions.
-
Materials: 4-Bromo-2-(N-piperidinyl)pyridine, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) solution, Anhydrous N,N-Dimethylformamide (DMF), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve 4-bromo-2-(N-piperidinyl)pyridine (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours.[3]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between an organic solvent (e.g., methylene chloride or ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final building block, this compound.[3]
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position of the building block is a prime site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures which are common motifs in kinase inhibitors.[9][10] The reaction tolerates a wide range of functional groups and typically proceeds with high yields.
Caption: Key components of the Suzuki-Miyaura reaction.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid (activated by the base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The electron-donating piperidinyl group at C2 can increase electron density on the pyridine ring, potentially slowing the oxidative addition step. Conversely, the electron-withdrawing formyl group at C3 can facilitate this step. The choice of a sufficiently electron-rich phosphine ligand (like dppf) is crucial to promote efficient oxidative addition and ensure a high turnover rate.
-
Materials: this compound, Arylboronic acid or pinacol ester (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1).
-
Procedure:
-
To a reaction flask, add the building block (1.0 equiv), the arylboronic acid derivative, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-formyl-2-(N-piperidinyl)pyridine.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 90 |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11][12] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, often used to probe deeper pockets in an enzyme active site or to serve as precursors for further transformations.
Causality and Mechanistic Insight: The reaction typically involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The amine base serves to deprotonate the alkyne and neutralize the H-X byproduct. Copper-free protocols have also been developed, which can be advantageous when copper sensitivity is a concern.[13]
-
Materials: this compound, Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Amine base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).
-
Procedure:
-
To a flask, add the building block (1.0 equiv), palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the amine base, and finally the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography to yield the 4-alkynyl-3-formyl-2-(N-piperidinyl)pyridine product.
-
Application in Carbonyl Chemistry: Reductive Amination
The 3-formyl group provides a key reaction center for building side chains. Reductive amination is one of the most efficient and widely used methods for forming C-N bonds, converting the aldehyde into a new amine-containing substituent.[14]
Caption: General scheme for reductive amination.
Causality and Mechanistic Insight: The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to the corresponding amine. NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions like the reduction of the aldehyde to an alcohol.[14]
-
Materials: this compound (or a derivative from Protocol 4 or 5), Primary or secondary amine (1.1 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), Solvent (e.g., Dichloroethane (DCE) or THF), Acetic acid (optional, catalytic).
-
Procedure:
-
In a flask, dissolve the aldehyde starting material (1.0 equiv) and the amine in the solvent.
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A small amount of acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 2: Summary of Functionalization Strategies
| Position | Reaction Type | Reagents | Functionality Introduced |
| C4 | Suzuki-Miyaura | Ar-B(OH)₂, Pd Catalyst, Base | Aryl / Heteroaryl |
| C4 | Sonogashira | R-C≡CH, Pd/Cu Catalyst, Base | Alkynyl |
| C3 | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Aminomethyl |
Conclusion
This compound is a synthetically powerful and versatile building block. Its three distinct functional handles can be addressed with high selectivity using well-established and reliable chemical transformations. The protocols outlined in this guide provide a robust framework for researchers to access a wide diversity of complex, polysubstituted pyridine derivatives. The strategic application of this building block will undoubtedly continue to facilitate the discovery and development of novel small molecules, particularly in the pursuit of next-generation kinase inhibitors and other important therapeutic agents.
References
-
MDPI. (2024, February 22). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved January 20, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 20, 2026, from [Link]
-
HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 20, 2026, from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021, October 15). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 20, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 20, 2026, from [Link]
-
NIH. (2022, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved January 20, 2026, from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[3][15]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. Retrieved January 20, 2026, from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2010, August). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2006, August). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved January 20, 2026, from [Link]
-
PubMed. (2013, March 14). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved January 20, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013, August). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N -Oxides. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most frequently encountered issues during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Overall Yield of the Target Compound
A diminished yield is a common challenge in multi-step syntheses. Identifying the specific stage contributing to the loss of product is crucial for effective optimization.
Question: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthetic sequence. The typical synthesis involves the bromination and formylation of a substituted pyridine precursor, followed by nucleophilic substitution with piperidine. Let's break down the potential problem areas:
-
Inefficient Formylation: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[1] However, pyridines can sometimes be challenging substrates.
-
Causality: The Vilsmeier reagent (formed from DMF and an acid chloride like POCl₃ or oxalyl chloride) may not be reactive enough, or the reaction conditions may not be optimal for the specific pyridine derivative. Side reactions can also occur, consuming starting material.
-
Solution:
-
Reagent Purity: Ensure that the DMF is anhydrous and the phosphoryl chloride is fresh. Moisture can quench the Vilsmeier reagent.
-
Temperature Control: The reaction is typically performed at elevated temperatures. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) can help identify the optimal condition.
-
Stoichiometry: Varying the equivalents of the Vilsmeier reagent can impact the yield. A slight excess is often beneficial.
-
-
-
Incomplete Bromination: The regioselectivity of bromination on the pyridine ring is critical.
-
Causality: The directing effects of the existing substituents on the pyridine ring will dictate the position of bromination. If the desired isomer is not the major product, the overall yield will be low.
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the bromination. Acetic acid or chloroform are commonly used.[2]
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to direct the bromination to the desired position.
-
-
-
Suboptimal Nucleophilic Aromatic Substitution (SNAr): The displacement of a halide by piperidine is a key step.
-
Causality: The reactivity of the pyridine ring towards SNAr is influenced by the electron-withdrawing nature of the other substituents. If the ring is not sufficiently activated, the reaction will be sluggish.
-
Solution:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to neutralize the HBr formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the SNAr reaction.
-
Temperature: Heating is typically necessary to drive the reaction to completion. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[3]
-
-
Workflow for Yield Optimization
Caption: Troubleshooting workflow for improving yield.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of the final product.
Question: I am observing significant impurities in my reaction mixture that are difficult to separate from the desired product. What are the common side reactions, and how can I minimize them?
Answer: Side reactions are a common source of impurities. Understanding their origin is key to mitigating their formation.
-
Over-bromination: The introduction of more than one bromine atom onto the pyridine ring can occur, especially if the reaction conditions are too harsh.
-
Causality: The presence of activating groups can make the pyridine ring susceptible to multiple halogenations.
-
Solution:
-
Controlled Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant over-bromination occurs.
-
-
-
Isomeric Impurities: Formation of constitutional isomers during formylation or bromination can lead to purification challenges.
-
Causality: The directing effects of the substituents may not be completely regioselective, leading to a mixture of products.
-
Solution:
-
Careful Analysis of Directing Groups: Understand the electronic and steric effects of the substituents on your starting pyridine to predict the most likely positions of electrophilic attack.
-
Directed Ortho-Metalation (DoM): For highly controlled regioselectivity, consider a DoM strategy where a directing group guides a metalating agent (like n-butyllithium) to a specific position, followed by quenching with an electrophile.[2][4]
-
-
-
Decomposition of Reagents or Products: The target molecule or intermediates may be unstable under the reaction conditions.
-
Causality: High temperatures or prolonged reaction times can lead to degradation.
-
Solution:
-
Milder Conditions: Explore milder reaction conditions, such as using a more reactive catalyst or running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: For sensitive reagents and intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
-
Data on Reaction Conditions and Purity
| Step | Parameter | Condition A | Purity A | Condition B | Purity B |
| Bromination | Reagent | Br₂ in AcOH | 85% | NBS in CH₃CN | >95% |
| Formylation | Temperature | 100°C | 90% | 70°C | >98% |
| SNAr | Base | K₂CO₃ | 92% | Cs₂CO₃ | >97% |
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically successful. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an alternative for obtaining highly pure material.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (Br₂): Elemental bromine is highly toxic and corrosive. It should also be handled in a fume hood with appropriate PPE. N-Bromosuccinimide (NBS) is a safer alternative.
-
Organolithium Reagents (e.g., n-BuLi): If using a directed metalation strategy, be aware that organolithium reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere.
Q3: Can I use a different amine instead of piperidine in the SNAr step?
A3: Yes, the SNAr reaction is generally amenable to a variety of primary and secondary amines. The reaction rate may vary depending on the nucleophilicity and steric bulk of the amine. It is advisable to perform a small-scale test reaction to determine the optimal conditions for a different amine.
III. Experimental Protocols
Protocol 1: Formylation of a Substituted Pyridine using Vilsmeier-Haack Conditions
-
To a stirred solution of the substituted pyridine (1.0 eq) in anhydrous DMF (5-10 volumes) at 0°C under an inert atmosphere, add phosphoryl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
To a solution of the formylated pyridine (1.0 eq) in acetonitrile (10 volumes), add N-bromosuccinimide (1.05 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Protocol 3: Nucleophilic Aromatic Substitution with Piperidine
-
To a solution of the bromo-formyl-pyridine (1.0 eq) in a polar aprotic solvent like DMF or DMSO (10 volumes), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
IV. References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Bhandari, S. L., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. [Link]
-
ACS Publications. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(3), 2077–2137. [Link]
-
ResearchGate. (2018). C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]
-
Atlantis Press. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Proceedings of the 2020 4th International Conference on Materials Engineering and Information Technology Applications (MEITA 2020). [Link]
Sources
Technical Support Center: Purification of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the purification of this critical pyridine-based intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges associated with purifying this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification methods for this compound?
A1: The choice of purification method is dictated by the impurity profile and the physical state of your compound. For this compound, a two-tiered approach is most effective:
-
Flash Column Chromatography: This is the workhorse method for removing significant impurities with different polarities, such as unreacted starting materials or byproducts from the synthesis. Given the basic nature of the pyridine and piperidinyl nitrogens, special considerations for the stationary phase are necessary to prevent poor separation.
-
Recrystallization: If your compound is a solid post-chromatography, recrystallization is an excellent final polishing step to remove trace impurities and achieve high analytical purity.
Q2: What are the common impurities I should expect during the synthesis and purification of this compound?
A2: Impurities are highly dependent on the synthetic route employed. However, common species to anticipate include:
-
Unreacted Starting Materials: Precursors used in the synthesis are common contaminants.
-
Isomeric Byproducts: Direct bromination of a substituted pyridine can sometimes yield a mixture of isomers, which may be challenging to separate.
-
Over-brominated Species: The formation of di-brominated pyridine derivatives is a potential side reaction.
-
Degradation Products: The formyl (aldehyde) group can be susceptible to oxidation to a carboxylic acid. Furthermore, the pyridine nitrogen can be oxidized to a pyridine-N-oxide, especially under oxidative stress conditions.[1]
Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Pyridine derivatives are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, acid-catalyzed degradation of sensitive functionalities. To mitigate this, you can deactivate the silica gel by using an eluent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine or pyridine. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a viable solution.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A multi-technique approach is essential for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring and optimizing the solvent system for column chromatography.
-
NMR Spectroscopy (¹H and ¹³C): Provides crucial structural confirmation of your target molecule and allows for the identification and potential quantification of impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[4]
-
Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of the product and helps in identifying unknown impurity masses.
Purification Workflow & Logic
The general workflow for purifying this compound involves a logical progression from crude material to an analytically pure sample. The following diagram illustrates the decision-making process.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem 1: I'm observing severe streaking and poor separation of my compound during column chromatography.
-
Underlying Cause: This is a classic symptom of the interaction between the basic nitrogen atoms in your molecule and the acidic silica gel stationary phase. This strong, non-specific binding prevents clean elution, leading to broad, tailing bands.
-
Solution:
-
Modify the Eluent: The most common solution is to add a small percentage of a competitive base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. This deactivates the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Optimize the Solvent System: Use TLC to find an eluent that gives your target compound a retention factor (Rf) of approximately 0.2-0.3 for the best separation. A gradient of ethyl acetate in hexanes is a good starting point.
-
Check Column Packing: Ensure your column is packed evenly without any air bubbles or cracks, as these create channels that ruin separation efficiency.
-
Data Summary: Eluent Systems & Stationary Phases
| Stationary Phase | Recommended Eluent System | Modifier | Primary Use Case |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | General purpose, most common. |
| Neutral Alumina | Dichloromethane / Methanol | None | For highly acid-sensitive compounds. |
| Basic Alumina | Toluene / Ethyl Acetate | None | Alternative for strongly basic compounds. |
Problem 2: My product, which should be a solid, refuses to crystallize from solution after chromatography.
-
Underlying Cause: Crystallization is often inhibited by the presence of persistent impurities. It can also be due to the selection of an inappropriate solvent system or cooling the solution too rapidly.
-
Solution:
-
Ensure Purity: If the sample is an oil, it may still contain impurities. Re-purify a small amount by chromatography.
-
Solvent Screening: Find a solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, or an ethyl acetate/heptane mixture.
-
Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask at the liquid's surface with a glass rod. This creates microscopic imperfections that can initiate crystal growth.
-
Seed Crystals: If you have a previously purified solid sample, add a single tiny crystal ("seed crystal") to the supersaturated solution to provide a template for crystallization.
-
Troubleshooting Logic: Column Chromatography Issues
Caption: Decision tree for troubleshooting poor column chromatography separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a generalized procedure for the purification of this compound.
Materials:
-
Crude product
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: HPLC grade Hexane and Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Glass chromatography column, collection tubes, and TLC supplies
Procedure:
-
Eluent Optimization: Using TLC, determine the optimal solvent ratio of Hexane:EtOAc that provides an Rf value of ~0.2-0.3 for the target compound. Prepare the bulk eluent and add 1% (v/v) triethylamine.
-
Column Packing: Securely clamp the column. Place a small cotton plug at the bottom and add a 1 cm layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to dislodge air bubbles and ensure even packing.
-
Equilibration: Allow the silica to settle and drain the excess solvent until the level is just above the silica bed. Add another 1 cm layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the column. Allow it to absorb fully into the top sand layer.
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top layer. Apply positive pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
References
-
The Royal Society of Chemistry. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Available at: [Link]
-
PrepChem.com. Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
ResearchGate. Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...). Available at: [Link]
-
NIH. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Available at: [Link]
-
NIH. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. Available at: [Link]
-
Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available at: [Link]
-
Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]
-
PubChem - NIH. 4-Bromo-2-piperidinopyridine | C10H13BrN2 | CID 4172707. Available at: [Link]
-
PubChem. 4-Bromo-3-(2-methylpiperidin-1-YL)pyridine. Available at: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available at: [Link]
-
Worldwidejournals.com. Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. Available at: [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
Technical Support Center: Bromination of 3-formyl-2-(N-piperidinyl)pyridine
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of brominated pyridine derivatives. Specifically, we will address the common side reactions, troubleshooting strategies, and optimization protocols for the electrophilic bromination of 3-formyl-2-(N-piperidinyl)pyridine, a key intermediate in various synthetic pathways.
Understanding the Core Reaction: Electronic Landscape and Regioselectivity
The bromination of 3-formyl-2-(N-piperidinyl)pyridine is an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the interplay of the electronic effects of the two substituents on the pyridine ring.
-
2-(N-piperidinyl) Group: This is a powerful electron-donating group (EDG) due to the mesomeric effect (+M) of the nitrogen lone pair. It strongly activates the pyridine ring towards electrophilic attack, preferentially at the ortho (C3) and para (C5) positions.
-
3-formyl Group: This is an electron-withdrawing group (EWG) through both inductive (-I) and mesomeric (-M) effects. It deactivates the ring and directs incoming electrophiles to the meta position (C5).
The synergistic directing effects of both the activating piperidinyl group and the deactivating formyl group converge on the C5 position, making it the overwhelmingly favored site for electrophilic bromination. However, the high activation from the piperidinyl group can also lead to undesired side reactions if conditions are not carefully controlled.
Caption: Electronic landscape of the substrate.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most frequent issues encountered during the bromination of this substrate in a question-and-answer format.
Caption: General troubleshooting workflow for bromination reactions.
Q1: I'm observing significant amounts of a di-brominated product. Why is this happening and how can I achieve mono-selectivity?
Answer: This is the most common side reaction, known as over-bromination.
-
Causality: The 2-(N-piperidinyl) group is a potent activating group. Once the first bromine atom is added at the C5 position, the ring remains highly activated and can readily undergo a second bromination, typically at the C4 position. Using excess brominating agent or harsh conditions (high temperature) exacerbates this issue.[1]
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent. This is often the most effective solution.[2]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C or even -10 °C) and allow it to slowly warm to room temperature. This reduces the reaction rate and favors the more selective mono-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) for electron-rich systems.[3][4] Using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity.[5]
-
Q2: My desired product is contaminated with a byproduct where the formyl group has been oxidized to a carboxylic acid. How do I prevent this?
Answer: Oxidation of the aldehyde is a potential side reaction, particularly under certain conditions.
-
Causality: The formyl group is susceptible to oxidation. While NBS is primarily a brominating agent, contaminants or reaction byproducts in the presence of water can lead to oxidation. Using elemental bromine with aqueous workups can also contribute to this side reaction.
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to minimize the presence of water, which can participate in oxidation pathways.
-
Protect the Aldehyde: The most robust solution is to protect the formyl group as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to bromination conditions. After bromination, the acetal can be easily hydrolyzed back to the aldehyde under mild acidic conditions.[6] This multi-step process often provides the cleanest results and highest overall yields.
-
Reagent Choice: Stick with high-purity NBS, which is less prone to causing oxidation than other brominating systems.[7]
-
Q3: The reaction is sluggish, and I have a low conversion rate with significant starting material remaining. What should I do?
Answer: Low conversion can stem from deactivation of the substrate or inactive reagents.
-
Causality:
-
Pyridine Protonation: The reaction generates HBr as a byproduct. In the absence of a base, this acid can protonate the pyridine nitrogen. The resulting pyridinium salt is strongly deactivated towards further electrophilic attack, effectively stopping the reaction.
-
Inactive Reagent: N-Bromosuccinimide can degrade over time, especially if exposed to light or moisture. Using old or improperly stored NBS can lead to poor reactivity.[8]
-
-
Troubleshooting & Prevention:
-
Check NBS Activity: It is good practice to use freshly recrystallized or newly purchased NBS.
-
Solvent Choice: Solvents like acetonitrile or DMF can facilitate the reaction. Using DMF can lead to high levels of para-selectivity in the bromination of electron-rich aromatics with NBS.[3]
-
Temperature Control: While low temperatures are recommended to prevent over-bromination, if the reaction is too slow, a modest increase in temperature (e.g., to 40 °C) can improve the rate. Monitor carefully by TLC to ensure side reactions do not become dominant.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around brominating agent for this reaction? A1: N-Bromosuccinimide (NBS) is highly recommended. It is a crystalline solid that is easier and safer to handle than liquid bromine.[8] It typically provides higher regioselectivity and minimizes the formation of polybrominated byproducts in activated systems.[4]
Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The product will be less polar than the starting material. You can visualize the spots under UV light. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the mono-brominated product and any potential di-brominated byproducts.
Q3: What is a reliable method for purifying the final product? A3: Flash column chromatography on silica gel is the standard and most effective method for separating the mono-brominated product from unreacted starting material and any over-brominated side products. A gradient elution with an ethyl acetate/hexanes mixture typically provides excellent separation.[9]
Recommended Experimental Protocols
Protocol 1: Direct Monobromination using NBS
This protocol is optimized for selective mono-bromination at the C5 position.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-formyl-2-(N-piperidinyl)pyridine (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.95 eq), portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity, safer handling.[3][8] |
| Stoichiometry | 0.95 - 1.0 equivalents | Minimizes over-bromination.[2] |
| Solvent | Anhydrous Acetonitrile (MeCN) | Aprotic polar solvent, good solubility.[4] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, enhances selectivity. |
| Work-up | Sodium Thiosulfate Quench | Removes any unreacted bromine/NBS. |
Protocol 2: Bromination via Acetal Protection
This two-step protocol is ideal when aldehyde oxidation is a persistent issue.[6]
Step A: Acetal Formation
-
Dissolve 3-formyl-2-(N-piperidinyl)pyridine (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry, concentrate, and purify to obtain the acetal-protected pyridine.
Step B: Bromination and Deprotection
-
Subject the acetal from Step A to the bromination conditions described in Protocol 1 .
-
After work-up (before column chromatography), dissolve the crude brominated acetal in a mixture of acetone and 1M aqueous HCl.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with sodium bicarbonate, extract with ethyl acetate, dry, concentrate, and purify by flash column chromatography.
References
- BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
- BenchChem. (2025).
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
- Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
-
Journal of the Chemical Society B: Physical Organic. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. [Link]
-
ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ResearchGate. (1995). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
- BenchChem. (2025). troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
-
PubMed Central (PMC). (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?[Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. [Link]
-
ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
- Google Patents. (2019).
- Google Patents. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 9. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may be encountered during the synthesis. The guidance is structured around a plausible and robust two-step synthetic pathway, offering explanations for experimental choices and solutions to common problems.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy leverages a nucleophilic aromatic substitution (SNAr) to introduce the piperidinyl moiety, followed by a directed ortho-metalation (DoM) and formylation to install the aldehyde functionality. This pathway provides good control over regioselectivity.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine via Nucleophilic Aromatic Substitution
In this initial step, 2,4-dibromopyridine is reacted with piperidine. The nucleophilic attack of piperidine is directed to the 2- and 4-positions of the pyridine ring, which are activated by the electron-withdrawing nature of the ring nitrogen.[1][2]
Frequently Asked Questions (FAQs) - Step 1
Q1: Why is the nucleophilic aromatic substitution expected to occur at the 2- or 4-position?
A1: The nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient, particularly at the ortho (2,6) and para (4) positions.[2] During nucleophilic attack at the 2- or 4-position, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed where the negative charge can be delocalized onto the electronegative nitrogen atom.[1] This stabilization makes the transition state for attack at these positions lower in energy compared to attack at the 3- or 5-position.
Q2: Will I get a mixture of 2- and 4-substituted products? How can I control the regioselectivity?
A2: Yes, a mixture of 4-bromo-2-(N-piperidinyl)pyridine and 2-bromo-4-(N-piperidinyl)pyridine is possible. In many cases of nucleophilic aromatic substitution on dihalopyridines, the 4-position is more reactive.[3] However, the regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. To favor the desired 2-substituted product, it is crucial to carefully control the reaction conditions. Lower temperatures may favor the thermodynamically more stable product.
Q3: What are the recommended reaction conditions for this step?
A3: A common approach is to heat 2,4-dibromopyridine with an excess of piperidine, which can also serve as the solvent.[4] Alternatively, a high-boiling point, inert solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. The reaction temperature is typically in the range of 100-150 °C. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.
Troubleshooting Guide - Step 1
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reaction temperature or time. 2. Deactivated starting material due to impurities. | 1. Gradually increase the reaction temperature in 10 °C increments. 2. Extend the reaction time, monitoring by TLC/GC. 3. Ensure the purity of 2,4-dibromopyridine. |
| Formation of multiple products, including di-substituted pyridine | 1. High reaction temperature or prolonged reaction time. 2. Stoichiometry of piperidine is too high. | 1. Reduce the reaction temperature. 2. Carefully monitor the reaction and stop it once the mono-substituted product is maximized. 3. Use a stoichiometric amount of piperidine with a non-nucleophilic base in an inert solvent. |
| Difficult purification of the desired isomer | The polarity of the two main isomers is very similar. | Employ careful column chromatography with a shallow solvent gradient. Alternatively, consider fractional crystallization if the products are solids. |
Step 2: Directed ortho-Metalation and Formylation of 4-Bromo-2-(N-piperidinyl)pyridine
This step utilizes the piperidinyl group as a directing metalation group (DMG) to achieve regioselective formylation at the 3-position.[5][6] The nitrogen of the piperidinyl group coordinates to the lithium of the strong base (n-butyllithium), directing deprotonation to the adjacent ortho-position (C-3). The resulting aryllithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the formyl group.[7][8]
Frequently Asked Questions (FAQs) - Step 2
Q1: Why is directed ortho-metalation necessary for formylation at the C-3 position?
A1: Direct electrophilic formylation of the pyridine ring, such as through Friedel-Crafts or Vilsmeier-Haack reactions, is generally difficult due to the electron-deficient nature of the pyridine ring.[7] The Vilsmeier-Haack reaction, for instance, typically requires electron-rich aromatic systems.[9][10][11] Directed ortho-metalation provides a powerful alternative by generating a highly nucleophilic aryllithium species at a specific position, which can then react with a weak electrophile like DMF.[12][13]
Q2: What are the critical parameters for a successful directed ortho-metalation?
A2: The success of this reaction hinges on several factors:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: The lithiation is typically performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or addition to the pyridine ring.[12]
-
Choice of Base: n-Butyllithium (n-BuLi) is a common choice. In some cases, a hindered base like lithium diisopropylamide (LDA) may be used to prevent nucleophilic addition to the pyridine ring.[5]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common solvents.
Q3: What are potential side reactions in this step?
A3: Potential side reactions include:
-
Addition of n-BuLi to the pyridine ring: This can be minimized by using a hindered base or maintaining a very low temperature.[12]
-
Lithium-halogen exchange: The bromine at the 4-position could potentially undergo exchange with the n-butyllithium. Performing the reaction at a very low temperature (-78 °C or lower) generally favors deprotonation over halogen exchange.
-
Reaction of the aryllithium intermediate with the solvent: THF can be deprotonated by strong bases at temperatures above -20 °C.
Troubleshooting Guide - Step 2
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the formylated product | 1. Incomplete lithiation due to moisture or oxygen. 2. Insufficient amount of n-BuLi. 3. Decomposition of the aryllithium intermediate. | 1. Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas. 2. Use freshly titrated n-BuLi. 3. Maintain the temperature at -78 °C throughout the lithiation and quenching steps. |
| Formation of 4-butyl-2-(N-piperidinyl)pyridine | Lithium-halogen exchange followed by reaction with n-butyl bromide (formed from n-BuLi and Br-). | Perform the reaction at a lower temperature (e.g., -90 °C) to favor deprotonation. |
| Recovery of starting material | Incomplete deprotonation. | Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.3 equivalents). Ensure slow addition of n-BuLi. |
| Formation of a complex mixture of byproducts | The reaction temperature was allowed to rise prematurely. | Maintain strict temperature control. Quench the reaction at -78 °C before allowing it to warm. |
Optimized Experimental Protocol
Step 1: 4-Bromo-2-(N-piperidinyl)pyridine
-
To a sealed tube, add 2,4-dibromopyridine (1.0 eq) and piperidine (5.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 4-bromo-2-(N-piperidinyl)pyridine.
Step 2: this compound
-
Dissolve 4-bromo-2-(N-piperidinyl)pyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction at -78 °C for another 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Data Summary
| Parameter | Step 1: SNAr | Step 2: DoM & Formylation |
| Key Reagents | 2,4-Dibromopyridine, Piperidine | n-Butyllithium, DMF |
| Solvent | Piperidine (neat) or NMP/DMSO | Anhydrous THF |
| Temperature | 120-150 °C | -78 °C |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Key Byproducts | 2-Bromo-4-(N-piperidinyl)pyridine, 2,4-di(N-piperidinyl)pyridine | 4-Butyl-2-(N-piperidinyl)pyridine |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
- Directed (ortho)
- The Reimer-Tiemann Reaction.
- The Reimer–Tiemann Reaction - ResearchG
- Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Formyl
- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchG
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3), 479.
- Directed ortho‐metalation and functionalization of various nitrogen...
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry - Chinese Chemical Society.
- nucleophilic arom
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
- Why does nucleophilic aromatic substitution occur
- Directed Metal
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained - YouTube.
- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
- Vilsmeier-Haack Reaction - Chemistry Steps.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
- Reimer–Tiemann reaction - Wikipedia.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed.
- Directed ortho metal
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchG
- Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines | Request PDF - ResearchG
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Remote lithiation of pyridine 18, leading to functionalized pyridines...
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.
- Why does nucleophilic aromatic substitution occur
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity (2017).
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. baranlab.org [baranlab.org]
Technical Support Center: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Welcome to the technical support center for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this multifunctional pyridine derivative. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the unique arrangement of its functional groups: a reactive aldehyde, a displaceable bromine atom, and a basic piperidinyl moiety, all on an electron-deficient pyridine core. However, this combination of functionalities also presents specific stability challenges that require careful handling and consideration during experimental design. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Handling, Storage, and Purity
Q1: My freshly received this compound has a yellowish tint, although it was advertised as a white solid. Is this a cause for concern?
A slight yellowish discoloration upon storage is not uncommon for aromatic aldehydes and can indicate the onset of minor degradation. While it may not significantly impact every application, it is crucial to assess the purity before use, especially for sensitive downstream reactions.
Possible Cause: The aldehyde group is susceptible to slow oxidation to the corresponding carboxylic acid, even by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The formation of minor colored impurities can result from this degradation pathway.
Troubleshooting and Prevention:
-
Purity Check: Before use, verify the compound's purity by TLC, LC-MS, or ¹H NMR. In the NMR, look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a broad carboxylic acid proton signal.
-
Purification: If significant degradation is detected, the compound can be repurified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or flash chromatography on silica gel can be effective.
-
Proper Storage: To prevent further degradation, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerator or freezer).[2][3]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
Proper storage is critical to maintaining the integrity of this compound. The presence of multiple reactive functional groups necessitates a multi-faceted approach to storage.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group and potential reactions with atmospheric moisture.[4][5] |
| Temperature | -20°C to 4°C | Reduces the rate of potential decomposition reactions.[6] |
| Light | Amber vial or stored in the dark | Prevents potential photodecomposition, which can be facilitated by the bromo-aromatic system.[7] |
| Container | Tightly sealed, airtight container | Prevents exposure to air and moisture.[2] |
Section 2: Reaction Troubleshooting
Q3: I am observing a significant amount of a debrominated side product in my reaction mixture. What could be the cause?
The presence of a debrominated product indicates that the C-Br bond is being cleaved. This can occur under a variety of reductive conditions.
Possible Causes:
-
Reductive Reagents: The use of certain reducing agents, even if intended for another functional group, can lead to hydrodehalogenation.[8][9] This is particularly true for catalytic hydrogenation (e.g., Pd/C, H₂).[9]
-
Strongly Basic/Nucleophilic Conditions: While less common for aryl bromides on an electron-deficient ring, strong nucleophiles or bases at elevated temperatures could potentially lead to side reactions.
-
Radical Reactions: Radical initiators (like AIBN) in the presence of a hydrogen donor (like tributyltin hydride) are classic conditions for radical dehalogenation.[10]
Troubleshooting and Prevention:
-
Reagent Selection: If a reduction is necessary elsewhere in the molecule, consider milder or more chemoselective reagents. For example, if reducing a nitro group, tin(II) chloride might be a better choice than catalytic hydrogenation to preserve the C-Br bond.
-
Protecting Groups: If the aldehyde is the intended site of reaction, consider protecting it as an acetal before proceeding with reactions that might affect the bromo group.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times when using strong bases or nucleophiles.
Q4: My reaction is not proceeding as expected, and I suspect the aldehyde group is being consumed by a side reaction. What are the likely culprits?
The aldehyde group is highly electrophilic and can participate in several unintended reactions, leading to low yields of the desired product.
Possible Side Reactions of the Aldehyde Group:
| Reaction Type | Conditions | Resulting Product | Prevention/Mitigation |
| Oxidation | Air, oxidizing agents (e.g., KMnO₄, H₂O₂)[11] | Carboxylic acid | Run reactions under an inert atmosphere; avoid strong oxidants. |
| Cannizzaro Reaction | Strong base (e.g., NaOH, KOH)[1] | Disproportionation to alcohol and carboxylic acid | Use non-hydroxide bases (e.g., K₂CO₃, Et₃N) if basic conditions are required. |
| Aldol-type Reactions | Basic or acidic conditions with enolizable carbonyls | Aldol adducts | Protect the aldehyde as an acetal before introducing other carbonyl compounds. |
| Imine Formation | Primary or secondary amines[12] | Imine or enamine | Protect the aldehyde if other amines are present in the reaction. |
Visualizing Aldehyde Reactivity:
Sources
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 4. fauske.com [fauske.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: A-Z Guide to Solubilizing 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Welcome to the comprehensive technical support guide for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Addressing Poor Solubility
Poor solubility of this compound can manifest as precipitation, low compound concentration in stock solutions, or inconsistent results in biological assays. This section provides a systematic approach to resolving these issues.
Q1: My compound is precipitating out of my aqueous buffer. What is the first step I should take?
A1: Re-evaluate your solvent choice and consider the use of co-solvents.
The initial choice of solvent is critical. While aqueous buffers are common for biological assays, the inherent low aqueous solubility of many heterocyclic compounds like this compound necessitates a different starting point for stock solutions.
Expert Insight: The solubility of pyridine derivatives is influenced by the polarity of the solvent. A general principle is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. However, the diverse functional groups in this compound give it a mixed polarity.
Recommended Initial Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial solubilization of compounds for biological screening.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.[1]
-
Ethanol: A polar protic solvent that may be suitable for certain applications.[1]
Co-solvent Strategy:
If you must work in a predominantly aqueous system, a co-solvent strategy is advisable. This involves dissolving the compound in a small amount of a water-miscible organic solvent first, and then slowly adding the aqueous buffer to the desired final concentration.
Table 1: Common Co-solvents for Pyridine Derivatives
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | 1-5% (v/v) | Can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in many biological systems.[1] |
| Polyethylene Glycol (PEG 300/400) | 5-20% (v/v) | Can also act as a formulation excipient to improve solubility. |
Q2: I've tried using DMSO as a co-solvent, but I'm still observing precipitation upon dilution into my aqueous buffer. What should I do next?
A2: Investigate the effect of pH on the solubility of your compound.
The chemical structure of this compound contains two basic nitrogen atoms: one in the pyridine ring and one in the piperidinyl moiety. These sites can be protonated at acidic pH, leading to the formation of a more soluble salt form.
Causality: The protonation of the basic nitrogens introduces a positive charge on the molecule, which increases its polarity and enhances its interaction with polar solvents like water.
Experimental Workflow for Determining pH-Solubility Profile:
To systematically determine the optimal pH for solubilization, a pH-solubility profile should be generated.
Caption: Workflow for determining a pH-solubility profile.
Protocol 1: Determining a pH-Solubility Profile
Materials:
-
This compound
-
Buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of buffers with varying pH (e.g., in 1-unit increments from pH 2 to 10).
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, separate the undissolved solid by centrifugation.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility against the pH of the buffer.
Q3: Adjusting the pH is not compatible with my experimental system. Are there other advanced techniques I can use?
A3: Yes, cyclodextrin complexation and the use of solid dispersions are powerful methods to enhance aqueous solubility.
When pH modification and simple co-solvents are not viable options, more advanced formulation strategies can be employed.
1. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[2]
-
Commonly Used Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[2]
Protocol 2: Solubilization using Cyclodextrin Complexation
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Mortar and pestle
-
Small amount of a suitable solvent (e.g., ethanol)
Procedure (Kneading Method):
-
Place a molar excess of HP-β-CD into a mortar.
-
Add the this compound to the HP-β-CD.
-
Add a small amount of solvent (e.g., ethanol) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvent.
-
The resulting powder is the cyclodextrin inclusion complex, which should be tested for its solubility in the desired aqueous buffer.
2. Solid Dispersions:
This technique involves dispersing the compound in a hydrophilic polymer matrix. When this solid dispersion is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.
This method is more complex and often requires specialized equipment, but it can be highly effective for very poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How should I prepare a stock solution of this compound?
-
Start by dissolving the compound in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM).
-
Use gentle warming (not exceeding 40°C) and sonication to aid dissolution if necessary.
-
For working solutions, dilute the DMSO stock into your aqueous buffer, ensuring vigorous mixing during the addition. The final DMSO concentration should ideally be below 1% to minimize effects on biological systems.
Q3: How can I choose the best method to improve the solubility of my compound?
The following decision tree can guide your selection of an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: Are there any analytical methods recommended for quantifying the concentration of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of pyridine derivatives.[5][6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development.
References
- Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media - Benchchem. (n.d.).
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. Retrieved from [Link]
-
2-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]
-
2-Aminopyridine. (n.d.). ChemBK. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. helixchrom.com [helixchrom.com]
- 6. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of handling 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a multifunctional heterocyclic compound. Due to its unique combination of a reactive aldehyde, a potentially labile bromo group, and a basic piperidinyl moiety, this molecule can be susceptible to decomposition during standard workup and purification procedures. This resource is designed to help you navigate these complexities, ensuring the integrity of your compound.
Understanding the Molecule: A Triad of Reactivity
The stability of this compound is influenced by its three key functional groups. A successful workup strategy must account for the individual and collective reactivity of these components.
-
The Aldehyde Group (C3-formyl): Aldehydes are prone to oxidation, reduction, and nucleophilic attack. Exposure to strong oxidizing agents, certain metal catalysts, or harsh pH conditions can lead to unwanted side reactions.
-
The Bromo Group (C4-bromo): While aromatic halides are generally stable, the electron-donating nature of the adjacent piperidinyl group can activate the C4 position for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions.
-
The Amino Group (C2-piperidinyl): The piperidinyl substituent imparts basicity to the molecule. This can lead to strong interactions with acidic media, including silica gel, causing purification challenges like peak tailing and potential on-column degradation.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the workup of this compound in a question-and-answer format.
Issue 1: Low recovery and observation of multiple spots on TLC after aqueous workup.
Question: After quenching my reaction and performing a liquid-liquid extraction, I'm seeing significant loss of my desired product and the appearance of new, more polar spots on my TLC plate. What could be happening?
Answer: This is a common issue that can stem from several factors related to the pH of your aqueous phase and the inherent reactivity of your molecule.
Potential Causes and Solutions:
-
Acid-Mediated Decomposition: The piperidinyl nitrogen is basic and will be protonated under acidic conditions. While this can aid in extracting the compound into an aqueous acidic layer, prolonged exposure or strong acids can promote side reactions. The aldehyde group can also be sensitive to acidic conditions.
-
Recommendation: Neutralize the reaction mixture to a pH of 7-8 before extraction. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong acids like concentrated HCl for pH adjustments during workup.
-
-
Base-Mediated Decomposition: While the compound is more stable under mildly basic conditions, strong bases (e.g., NaOH, KOH) can potentially catalyze aldol-type reactions or other aldehyde condensations, especially at elevated temperatures.
-
Recommendation: Use mild inorganic bases for pH adjustment. If a stronger base is required for the reaction, ensure it is thoroughly quenched and the pH is brought to neutral before extensive workup.
-
-
Emulsion Formation: The amphiphilic nature of the molecule, especially when protonated, can lead to the formation of emulsions during extraction, trapping the product in the interfacial layer and leading to low recovery.
-
Recommendation: To break up emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a significantly different polarity. Centrifugation can also be effective if the emulsion is persistent.
-
Optimized Aqueous Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), dilute with a suitable extraction solvent like ethyl acetate or dichloromethane before adding water.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of a mild quenching agent (e.g., NH₄Cl for organometallic reagents).
-
Adjust the pH of the aqueous layer to 7-8 with saturated NaHCO₃ solution.
-
Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual water and break emulsions, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure at a low temperature (<40°C) to obtain the crude product.
Issue 2: Significant product loss and streaking during silica gel chromatography.
Question: My crude product looks relatively clean by NMR, but I'm experiencing significant product loss and severe peak tailing during flash chromatography on silica gel. Why is this happening and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like your 2-(N-piperidinyl)pyridine derivative on standard silica gel. The acidic nature of silica gel leads to strong interactions with the basic nitrogen atoms of your molecule.
The Problem with Silica Gel:
The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. The basic piperidinyl and pyridine nitrogens in your molecule can interact with these acidic sites in several ways:
-
Strong Adsorption: The basic sites on your molecule will bind tightly to the acidic silanol groups, leading to very slow elution and broad, tailing peaks.
-
On-Column Decomposition: Prolonged exposure to the acidic environment of the silica gel can catalyze the degradation of sensitive functional groups, such as the aldehyde.
Troubleshooting Workflow for Chromatographic Purification:
Caption: A workflow for troubleshooting chromatographic purification of basic pyridine derivatives.
Detailed Protocols for Improved Chromatography:
-
Method 1: Modifying the Mobile Phase
-
Principle: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will saturate the acidic silanol sites on the silica gel. This prevents your product from binding strongly, resulting in better peak shape and reduced on-column decomposition.[1]
-
Protocol:
-
Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf of ~0.3 on a standard TLC plate.
-
Prepare the bulk mobile phase for your column, and add 0.5-1% (v/v) of triethylamine.
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual.
-
-
-
Method 2: Changing the Stationary Phase
-
Principle: If modifying the mobile phase is insufficient, or if your compound is particularly sensitive, changing the stationary phase to a less acidic or basic material is a robust solution.
-
Options:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Neutral or basic grade I alumina should be used.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This is often an excellent method for purifying polar, basic compounds.
-
-
Issue 3: Product discoloration or the appearance of new impurities upon storage.
Question: I have successfully isolated my product, but it is slowly turning yellow/brown, and I see new spots on the TLC after a few days. How can I prevent this?
Answer: This suggests that your compound may be sensitive to air (oxidation) or light. The aldehyde group is a likely culprit for oxidation.
Recommendations for Storage and Handling:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protection from Light: Keep the storage vial wrapped in aluminum foil or in an amber-colored vial to protect it from light.
-
Low Temperature: Store the compound at a low temperature (e.g., in a freezer at -20°C) to slow down any potential decomposition pathways.
-
Solvent Choice: If storing in solution, use a non-protic, degassed solvent.
Frequently Asked Questions (FAQs)
Q1: Can I use a bisulfite workup to purify the aldehyde?
A: A bisulfite workup is a classical method for purifying aldehydes. It involves the formation of a water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base. However, for this compound, this method should be approached with caution. The basic conditions required to regenerate the aldehyde could potentially lead to other side reactions. A preliminary small-scale test is highly recommended to assess the feasibility and recovery.
Q2: How can I confirm if my compound is decomposing on a TLC plate?
A: You can perform a 2D TLC experiment.[2]
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[2]
Q3: What are the expected 1H NMR chemical shifts for the aldehyde proton?
A: The aldehyde proton in 3-formylpyridine derivatives typically appears as a singlet in the range of δ 9.5-10.5 ppm. The exact chemical shift will be influenced by the other substituents on the pyridine ring.
Q4: Is the bromo group at the 4-position susceptible to nucleophilic substitution during workup?
A: The 2-piperidinyl group is electron-donating, which can activate the 4-position towards nucleophilic aromatic substitution (SNAr). While this is unlikely to be a major issue during a standard neutral or mildly basic aqueous workup, the presence of strong nucleophiles (e.g., excess unreacted starting materials like certain amines or alkoxides) combined with elevated temperatures could lead to the displacement of the bromide. It is crucial to ensure the reaction has gone to completion and that any potent nucleophiles are quenched before heating or prolonged workup.
Summary of Key Parameters for a Stable Workup
| Parameter | Recommended Conditions | Rationale |
| pH of Aqueous Wash | 7.0 - 8.0 | Avoids protonation of the basic nitrogens (acidic pH) and potential base-catalyzed side reactions (strongly basic pH). |
| Workup Temperature | 0°C to Room Temperature | Minimizes the rate of potential decomposition reactions. |
| Chromatography Stationary Phase | Silica gel with 0.5-1% TEA, Neutral/Basic Alumina, or C18 Reversed-Phase | Prevents strong interaction of the basic compound with acidic silanol groups, reducing peak tailing and on-column degradation. |
| Solvent Removal | Rotary evaporation at T < 40°C | Prevents thermal decomposition of the potentially sensitive aldehyde and other functional groups. |
| Storage | -20°C, under inert gas (Ar/N₂), protected from light | Minimizes degradation from oxidation and light exposure over time. |
By understanding the inherent reactivity of this compound and implementing these carefully considered workup and purification strategies, researchers can significantly improve the yield, purity, and stability of this valuable synthetic intermediate.
References
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the scale-up of this multi-step synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and reaction conditions, especially during scale-up. The most logical and efficient synthetic route, which we will detail here, involves three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperidinyl moiety onto a pyridine scaffold.
-
Vilsmeier-Haack Formylation: Regioselective installation of the formyl group.
-
Bromination: Introduction of the bromine atom at the 4-position.
To maximize yield and minimize side products, the order of these steps is critical. A strategically sound approach begins with a precursor that already contains the bromine atom, such as 2-chloro-4-bromopyridine. This allows for a more controlled synthesis, as direct bromination of the functionalized pyridine ring later in the synthesis could lead to a mixture of products.
Proposed Synthetic Workflow
The following diagram outlines the recommended synthetic pathway for the preparation of this compound.
Caption: Figure 1: Proposed Synthetic Route.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis.
Step 1: Nucleophilic Aromatic Substitution
Q1: I am getting a low yield in the reaction between 2-chloro-4-bromopyridine and piperidine. What could be the cause?
A1: Low yields in this SNAr reaction are often due to a few key factors:
-
Insufficient Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine requires thermal energy to overcome the activation barrier. Ensure the reaction is heated sufficiently, typically to reflux in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Base and Solvent Choice: While piperidine can act as both the nucleophile and the base to neutralize the HCl byproduct, on a larger scale, the resulting piperidinium hydrochloride salt can sometimes complicate the reaction. The use of a non-nucleophilic base like potassium carbonate (K2CO3) can be beneficial.
-
Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the complete consumption of the starting material. On a larger scale, reaction times may need to be extended.
Q2: How do I remove excess piperidine after the reaction is complete?
A2: Piperidine has a relatively high boiling point (106 °C), making its removal by simple evaporation challenging. A common and effective method is to perform an acidic wash. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl). The excess piperidine will be protonated and move into the aqueous layer. The desired product, being less basic, will remain in the organic phase. This should be followed by a wash with a base (e.g., saturated NaHCO3) to neutralize any remaining acid and then a brine wash.
Step 2: Vilsmeier-Haack Formylation
Q3: The Vilsmeier-Haack reaction is giving me a complex mixture of products. How can I improve the regioselectivity for the 3-position?
A3: The piperidinyl group at the 2-position is a strong activating and ortho-, para-directing group. Since the 4-position is blocked by bromine, formylation is expected at the 3-position (ortho) and 5-position (para). However, the 3-position is generally favored. To improve selectivity:
-
Temperature Control: The Vilsmeier-Haack reaction can be exothermic.[1] It is crucial to add the phosphorus oxychloride (POCl3) to the dimethylformamide (DMF) at a low temperature (0 °C) to form the Vilsmeier reagent in situ before adding the pyridine substrate. Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can prevent side reactions.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) to ensure complete formylation of the substrate.[2] However, a large excess can lead to the formation of byproducts.
Q4: The work-up of the Vilsmeier-Haack reaction is difficult, and I am getting a low yield of the final product. What is the best procedure?
A4: The work-up of a Vilsmeier-Haack reaction involves quenching the reactive iminium salt intermediate. A standard and effective procedure is to pour the reaction mixture slowly onto crushed ice, followed by basification with a solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 9). This hydrolysis step can be exothermic, so slow addition and cooling are essential on a larger scale. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
Purification and Scale-Up
Q5: The final product, this compound, is proving difficult to purify. What purification methods do you recommend?
A5: This molecule contains a basic nitrogen in the piperidine ring and a polar formyl group, which can make it challenging to handle with standard silica gel chromatography due to potential streaking.
-
Column Chromatography: If using silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system (e.g., hexanes/ethyl acetate). This can prevent the product from sticking to the acidic silica gel. Alternatively, using a more neutral stationary phase like alumina may be advantageous.
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent method for purification on a large scale. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find suitable conditions for recrystallization.
Q6: What are the main safety considerations when scaling up this synthesis?
A6:
-
Exothermic Reactions: Both the Vilsmeier-Haack reaction and its work-up can be exothermic. On a larger scale, it is crucial to have efficient cooling systems and to add reagents portion-wise or via a dropping funnel to control the temperature.
-
Reagent Handling: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The Vilsmeier-Haack reaction can generate HCl gas. Ensure the reaction vessel is equipped with a suitable outlet to a scrubbing system to prevent pressure build-up.
Troubleshooting Guides
Step 1: Nucleophilic Aromatic Substitution Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete Reaction | - Insufficient temperature or reaction time.- Inefficient mixing on a larger scale. | - Increase the reaction temperature or prolong the reaction time. Monitor by TLC/LC-MS.[3]- Ensure adequate stirring to maintain a homogeneous mixture. |
| Low Yield | - Loss of product during aqueous work-up.- Side reactions at high temperatures. | - Ensure the pH of the aqueous layer is basic before extraction to keep the product in the organic phase.- Use a slightly lower temperature and longer reaction time. |
| Difficulty in Product Isolation | - Excess piperidine remaining.- Formation of piperidinium salts. | - Perform an acidic wash (e.g., 1M HCl) to remove excess piperidine.- Ensure the final work-up includes a basic wash to deprotonate any product that may have formed a salt. |
Step 2: Vilsmeier-Haack Formylation Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No Reaction or Low Conversion | - Vilsmeier reagent not formed correctly or inactive.- Insufficient reaction temperature. | - Ensure POCl3 is added to DMF at 0 °C and stirred to allow for reagent formation.[2]- Gradually increase the reaction temperature and monitor progress. |
| Formation of Multiple Products | - Lack of regioselectivity.- Over-reaction or side reactions at high temperatures. | - Maintain a controlled reaction temperature (e.g., 60-80 °C).- Use a moderate excess of the Vilsmeier reagent (1.5-2.0 eq.). |
| Low Yield after Work-up | - Incomplete hydrolysis of the iminium intermediate.- Product loss during extraction. | - Ensure the quenching and basification step is thorough and the pH is strongly basic.- Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(N-piperidinyl)pyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-bromopyridine (1.0 eq.), piperidine (2.0 eq.), and potassium carbonate (1.5 eq.).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent (approximately 5 mL per gram of 2-chloro-4-bromopyridine).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-Bromo-2-(N-piperidinyl)pyridine.
Protocol 2: Synthesis of this compound
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (10 eq.).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (2.0 eq.) dropwise, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-Bromo-2-(N-piperidinyl)pyridine (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Basify the aqueous mixture with a 2M NaOH solution to a pH of >9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by recrystallization to obtain the final product.
Data Summary
The following table provides typical reaction parameters for the synthesis. Note that yields are highly dependent on the scale and purification method.
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Chloro-4-bromopyridine, Piperidine | K2CO3 | NMP | 120-130 | 12-24 | 70-85 |
| 2 | 4-Bromo-2-(N-piperidinyl)pyridine | POCl3, DMF | DMF | 70-80 | 4-6 | 60-75 |
Troubleshooting Workflow Diagram
Caption: Figure 2: General Troubleshooting Logic.
References
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Comins, D. L., & Joseph, S. P. (2022).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Kimura, Y., & Matsuura, D. (2013).
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- BenchChem. (2025).
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. (2026). YouTube.
- BenchChem. (n.d.). Comparative study of different purification techniques for substituted bipyridines.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
- Purine and Related Compound Purification Str
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... (n.d.).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Synthesis of substituted pyridines | Download Scientific Diagram. (n.d.).
- HETEROCYCLES, Vol. (n.d.).
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.).
- Exploring the Synthesis and Applications of 4-Bromo-2-chloropyridine. (n.d.).
- BenchChem. (n.d.). 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine.
- Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF. (2025).
- Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022).
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR.
- Regioselective bromination of pyridine N‐oxide derivatives under... | Download Scientific Diagram. (n.d.).
- 2-Chloro-4-bromopyridine synthesis. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC - PubMed Central.
- 3-Bromo-4-chloropyridine synthesis. (n.d.). ChemicalBook.
- 2-Chloropyridine. (n.d.). Wikipedia.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025).
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
-
. (n.d.).
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
- Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (n.d.).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
- CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).
- Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. (n.d.). PMC - NIH.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC - PubMed Central.
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Technical Support Center: NMR Analysis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Welcome to the technical support center for the NMR analysis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this specific substituted pyridine. We will address common challenges, from spectral artifacts to dynamic conformational behavior, providing expert insights and actionable protocols to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the expected approximate chemical shifts for the protons and carbons of this compound?
A1: While an experimental spectrum is the gold standard, predicted NMR data serves as an excellent reference for initial peak assignment. The expected chemical shifts can be influenced by solvent choice and concentration. Below is a table of predicted ¹H and ¹³C NMR chemical shifts.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-5 (Pyridine) | 7.6 - 7.9 | C2 (Pyridine) | ~160 |
| H-6 (Pyridine) | 8.2 - 8.5 | C3 (Pyridine) | ~125 |
| Aldehyde-H | 10.0 - 10.3 | C4 (Pyridine) | ~120 |
| Piperidine-H (α) | 3.2 - 3.5 | C5 (Pyridine) | ~130 |
| Piperidine-H (β, γ) | 1.5 - 1.8 | C6 (Pyridine) | ~150 |
| Aldehyde-C | ~190 | ||
| Piperidine-C (α) | ~50 | ||
| Piperidine-C (β) | ~26 | ||
| Piperidine-C (γ) | ~24 |
Note: These are estimated values. Actual chemical shifts may vary.
Q2: Why does my ¹H NMR spectrum show more peaks than expected, especially for the piperidine protons?
A2: This is a classic sign of rotational isomerism , often referred to as rotamers. The bond between the pyridine C2 carbon and the piperidine nitrogen has a partial double bond character. This restricts free rotation, leading to the existence of two distinct conformational isomers that are in slow exchange on the NMR timescale.[1][2][3] This phenomenon results in two separate sets of signals for the piperidine ring protons and potentially for the pyridine ring protons as well.
Q3: The baseline of my spectrum is distorted, and the peaks are broad. What could be the cause?
A3: Several factors can lead to poor spectral quality. The most common culprits include:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.[4][5]
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-induced broadening and detector saturation.[6][7]
-
Insoluble Particles: Suspended solids in the NMR tube will severely degrade spectral resolution.[6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.
Q4: How can I confirm the assignment of the aldehyde proton peak?
A4: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum (around 10 ppm) and does not couple with other protons. To confirm its identity, you can perform a 2D NMR experiment such as an HMBC (Heteronuclear Multiple Bond Correlation), which should show a correlation between the aldehyde proton and the aldehyde carbon, as well as the C3 carbon of the pyridine ring.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the NMR analysis of this compound.
Issue 1: Complex and Broad Signals in the Piperidine Region
Question: My ¹H NMR spectrum at room temperature shows broad, ill-defined signals for the piperidine protons between 1.5 and 3.5 ppm, making it impossible to determine multiplicities. What is happening and how can I resolve this?
Answer:
Causality: You are likely observing the effects of dynamic exchange between two or more conformational isomers (rotamers) at an intermediate rate on the NMR timescale.[1][2][3] At room temperature, the rate of interconversion between these rotamers is neither fast enough to show a single averaged set of sharp signals nor slow enough to show two distinct sets of sharp signals. This intermediate exchange rate leads to significant peak broadening.
Troubleshooting Workflow:
Caption: Workflow for resolving broad signals due to dynamic exchange.
Detailed Protocol: Variable Temperature (VT) NMR
-
High-Temperature Experiment:
-
Set the spectrometer temperature to a higher value, for example, 60-80 °C.
-
Allow the sample to equilibrate for 5-10 minutes.
-
Acquire the ¹H NMR spectrum.
-
Expected Outcome: The increased thermal energy should accelerate the rotation around the C-N bond, leading to a coalescence of the broad signals into a single, sharp set of averaged signals for the piperidine protons.[4]
-
-
Low-Temperature Experiment:
Data Interpretation: The observation of either coalescence at high temperature or two distinct sets of signals at low temperature confirms the presence of rotamers.
Issue 2: Overlapping Signals in the Aromatic Region
Question: The two pyridine proton signals are very close to each other, making it difficult to accurately determine their coupling constants and confirm their assignments. How can I resolve this?
Answer:
Causality: The electronic effects of the bromo, formyl, and piperidinyl substituents on the pyridine ring influence the chemical shifts of H-5 and H-6. Depending on the solvent, these signals can be very close or even overlap.
Troubleshooting Workflow:
Caption: Strategies for resolving overlapping aromatic proton signals.
Detailed Protocols:
-
Solvent Change:
-
Prepare a new sample in a different deuterated solvent. Aromatic solvents like benzene-d₆ often induce significant shifts in the proton resonances of solutes compared to chloroform-d, which can resolve overlapping signals.[4][9]
-
Procedure:
-
Dissolve a fresh sample of your compound in benzene-d₆ or DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
Compare the new spectrum with the one obtained in CDCl₃ to observe any changes in chemical shifts.
-
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment reveals correlations between protons that are coupled to each other. Even if the signals for H-5 and H-6 are partially overlapped, a cross-peak between them in the COSY spectrum will definitively confirm their coupling relationship.
-
Procedure:
-
Using your existing sample, set up and run a standard COSY experiment.
-
Process the 2D data.
-
Look for an off-diagonal cross-peak that connects the two aromatic signals. The presence of this cross-peak confirms they are spin-coupled.
-
-
Issue 3: Persistent Impurity Peaks
Question: I see persistent signals in my spectrum that do not correspond to my product, even after purification. Common culprits are residual solvents like ethyl acetate or grease. How can I remove these?
Answer:
Causality: Some compounds can trap solvent molecules within their crystal lattice or through strong intermolecular interactions, making them difficult to remove by standard drying methods.[4] Silicone grease from glassware is another common contaminant.
Solutions:
-
Residual Solvents (e.g., Ethyl Acetate):
-
Displacement Method: Dissolve the sample in a small amount of dichloromethane, then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. Dichloromethane is more volatile and can help to azeotropically remove less volatile solvents.[4]
-
High Vacuum with Gentle Heating: Place the sample under a high vacuum and gently warm it (if the compound is thermally stable) to facilitate the removal of trapped solvent.
-
-
Silicone Grease:
-
Filtration: Dissolve the sample in a minimal amount of solvent and filter it through a small plug of silica gel in a Pasteur pipette. The non-polar grease will be retained on the silica, while your more polar product should elute.
-
Solvent Wash: If your compound is crystalline, you can wash the crystals with a cold, non-polar solvent like hexane, in which the grease is soluble but your product is likely not.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, Riverside, Department of Chemistry. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Ciobanu, M., et al. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 12(7), 1478-1487. [Link]
-
Kühn, F. E., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 6(10), 8352-8361. [Link]
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San Diego State University NMR Facility. Common Problems. [Link]
-
Foroozandeh, M., & Jeannerat, D. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1099-1113. [Link]
-
Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-351. [Link]
-
Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239-247. [Link]
-
Martin, D. R., et al. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 52(21), 12347–12357. [Link]
-
Kluiber, R. W., & Horrocks, W. D. (1965). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. The Journal of Chemical Physics, 43(7), 2557-2562. [Link]
-
Singh, R., et al. (2020). Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 63(15), 8196-8211. [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. [Link]
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- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine and Other Brominated Pyridine Building Blocks
Introduction: The Strategic Value of Functionalized Pyridines
For researchers in medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance. Brominated pyridines, in particular, serve as versatile and indispensable building blocks, acting as key linchpins for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
However, not all bromopyridines are created equal. The reactivity of the C-Br bond and the pyridine ring is profoundly influenced by the position of the bromine atom and the electronic nature of other substituents. This guide provides an in-depth comparison of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine , a highly functionalized and "decoration-ready" synthon, against simpler, yet ubiquitous, brominated pyridines. Our objective is to elucidate the unique reactivity profile of this advanced intermediate and provide a clear rationale for its strategic deployment in complex synthetic campaigns.
PART 1: The Architectural Influence of Substituents on Reactivity
The chemical behavior of a substituted pyridine is a direct consequence of the interplay between the inherent electron-deficient nature of the aromatic ring and the electronic effects of its substituents. In this compound, three distinct functional groups dictate its reactivity.
-
Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing, reducing the electron density at the ortho (2, 6) and para (4) positions. This fundamental property makes the ring susceptible to nucleophilic attack at these sites.[1]
-
2-(N-piperidinyl) Group: This amino substituent acts as a powerful π-electron-donating group (+M effect) through resonance, pushing electron density into the ring. This effect generally deactivates the ring towards nucleophilic attack but can influence catalyst coordination in cross-coupling reactions.
-
3-Formyl Group: The aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It significantly lowers the electron density of the entire ring system, thereby strongly activating it for nucleophilic aromatic substitution.
-
4-Bromo Group: Positioned para to the ring nitrogen, the bromine atom is situated at a site that is inherently activated for nucleophilic displacement.[1][2] The stability of the intermediate formed during substitution at this position is a key determinant of reactivity.
The combination of a strong electron-donating group (EDG) at C2 and a powerful electron-withdrawing group (EWG) at C3, flanking a bromine leaving group at the activated C4 position, creates a unique electronic environment that sets this molecule apart from simpler analogs.
PART 2: Comparative Physicochemical Properties
A molecule's physical properties often provide initial clues to its behavior in a reaction. The following table summarizes key data for our target compound and selected common bromopyridines.
| Property | This compound | 2-Bromo-3-formylpyridine | 2-Bromopyridine | 3-Bromopyridine |
| Molecular Formula | C₁₁H₁₃BrN₂O | C₆H₄BrNO | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 285.14 g/mol | 186.01 g/mol [3] | 158.00 g/mol [4] | 158.00 g/mol [5] |
| Appearance | Solid | Yellowish Solid[6] | Colorless Liquid[4] | Colorless Liquid[5] |
| Melting Point | Not Available | 67-69 °C[6] | - | - |
| Boiling Point | Not Available | Not Available | 192-194 °C[7] | 173 °C[5] |
| pKa (Predicted) | ~4.5 | ~ -0.5 | 0.71[4] | ~2.8 |
PART 3: Reactivity Profile: A Head-to-Head Comparison
A. Nucleophilic Aromatic Substitution (SNAr)
Theoretical Grounding: The feasibility of an SNAr reaction on a pyridine ring is critically dependent on the position of the leaving group. Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more reactive than those at the 3- or 5-positions.[2] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the transient Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the 3-position.[1]
Analysis of this compound: This molecule is exceptionally well-poised for SNAr.
-
Activated Position: The bromine is at the C4 position, which is inherently activated.
-
Synergistic Activation: The powerful electron-withdrawing formyl group at C3 provides exceptional resonance stabilization for the negative charge developed in the Meisenheimer intermediate, drastically lowering the activation energy of the reaction.
-
Modulating Effect: The electron-donating piperidinyl group at C2 has a deactivating effect; however, the combined activation from the ring nitrogen and the adjacent formyl group is expected to be the dominant factor, leading to extremely high reactivity.
Comparative Reactivity:
-
vs. 3-Bromopyridine: Our target molecule is vastly more reactive. 3-Bromopyridine is generally unreactive towards SNAr and often requires harsh conditions (e.g., heating with NaNH₂) that may proceed through a pyridyne intermediate.[8]
-
vs. 2-Bromo- or 4-Bromopyridine: The target molecule will be significantly more reactive. While 2- and 4-bromopyridine undergo SNAr, the lack of an additional, potent activating group like the formyl substituent means they require more forcing conditions to achieve comparable reaction rates.
-
vs. 2-Bromo-3-formylpyridine: This is a closer comparison. Both are highly activated. However, the bromine in our target is at the 4-position, which can sometimes be more reactive than the 2-position due to slightly different electronics. The primary difference will be the electronic modulation from the C2-substituent (piperidinyl vs. hydrogen), but both are expected to be excellent SNAr substrates.
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Theoretical Grounding: The rate-determining step in many Pd-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is generally favored for electron-deficient aryl halides, as the lower electron density at the carbon center makes it more susceptible to reaction with the electron-rich catalyst.
Analysis of this compound: The electronic profile of this molecule makes it an excellent substrate for cross-coupling.
-
Electronic Activation: The electron-withdrawing nature of both the pyridine nitrogen and the C3-formyl group renders the C-Br bond electron-poor and highly susceptible to oxidative addition.
-
Potential for Catalyst Interaction: The presence of two nitrogen atoms (pyridine and piperidinyl) could lead to coordination with the palladium center. This can sometimes be a complicating factor, potentially inhibiting catalysis. However, the use of strongly coordinating phosphine ligands, a standard practice in modern cross-coupling chemistry, effectively mitigates this issue by preventing substrate inhibition.[9]
Comparative Reactivity:
-
vs. 3-Bromopyridine: The target molecule is expected to be more reactive due to the strong electron-withdrawing effect of the formyl group, which facilitates the oxidative addition step. 3-Bromopyridine is a standard substrate but may require higher temperatures or catalyst loadings.[5][10]
-
vs. 2-Bromopyridine: Reactivity is likely to be higher for the target molecule. While 2-bromopyridine is a very common and effective coupling partner[11], the additional electron-withdrawing formyl group in our target should accelerate the oxidative addition step.
-
vs. 2-Bromo-3-formylpyridine: Reactivity in cross-coupling is expected to be very similar, as both possess the key activating feature of the 3-formyl group. The choice between them would likely depend on the desired final structure and the potential for the piperidinyl group to influence downstream synthetic steps.
PART 4: Field-Proven Experimental Protocols
To illustrate the practical differences in reactivity, we provide representative protocols for a Suzuki-Miyaura coupling. The conditions are based on established procedures for electronically similar heteroaryl halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound (High Reactivity Substrate)
This protocol leverages the high reactivity of the substrate, allowing for mild conditions.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of Dioxane/Water (10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine (Standard Reactivity Substrate)
This protocol requires more forcing conditions to achieve a good yield, reflecting the lower intrinsic reactivity.
-
Vessel Preparation: To an oven-dried Schlenk flask, add 3-Bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%).
-
Solvent and Degassing: Add anhydrous 1,4-Dioxane (10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and carefully quench with saturated aq. NH₄Cl (10 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
PART 5: Summary and Strategic Application
The choice of a bromopyridine building block has profound implications for reaction efficiency, cost, and the overall success of a synthetic route. This compound stands out as a highly activated, versatile intermediate designed for specific strategic advantages.
| Building Block | Relative SNAr Reactivity | Relative Suzuki Reactivity | Key Strategic Use |
| This compound | Very High | Very High | Rapid, late-stage functionalization under mild conditions; ideal for library synthesis and complex scaffolds. |
| 2-Bromo-3-formylpyridine | Very High | Very High | Excellent for accessing 2,3-disubstituted pyridines where high reactivity is paramount. |
| 2-Bromopyridine | Medium | High | A cost-effective workhorse for introducing 2-pyridyl motifs via cross-coupling.[7] |
| 3-Bromopyridine | Very Low | Medium | Standard building block for 3-substituted pyridines, but often requires more robust reaction conditions.[5] |
| 4-Bromopyridine | Medium | High | Good substrate for both SNAr and cross-coupling to access 4-substituted pyridines.[12] |
This compound is not merely another bromopyridine; it is a specialized tool. Its meticulously designed substitution pattern confers exceptional reactivity, particularly in nucleophilic aromatic substitution, enabling transformations that would be sluggish or unfeasible with simpler analogs. While workhorse reagents like 2- and 3-bromopyridine are suitable for many applications, this advanced building block excels in scenarios requiring mild conditions, rapid diversification, and the synthesis of highly decorated pyridine cores. For drug development professionals and scientists pushing the boundaries of molecular complexity, understanding and leveraging the enhanced reactivity of synthons like this is key to accelerating discovery.
References
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Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]
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Wikipedia. 2-Bromopyridine. Available at: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
Filo. Reaction when 3 bromo pyridine is heated with NaNH2. Available at: [Link]
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American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
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ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link]
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Blog. How does 4 - bromopyridine hydrochloride react with bases?. Available at: [Link]
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PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
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ACS Publications. Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. a... Available at: [Link]
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ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... Available at: [Link]
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ResearchGate. 4-Bromopyridine. Available at: [Link]
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Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-3-formyl-4-halopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of complex heterocyclic systems, including kinase inhibitors and other targeted therapeutics. Within this class, 4-bromo-3-formyl-2-(N-piperidinyl)pyridine and its 4-chloro analogue are two of the most frequently utilized building blocks. The choice between a bromo or chloro substituent at the C4 position is a critical decision in synthesis design, directly impacting reaction conditions, yields, and overall efficiency.
Part 1: Theoretical Framework of SNAr Reactivity in Substituted Pyridines
To understand the reactivity differences, we must first examine the principles governing the SNAr mechanism, particularly within the context of an electron-deficient pyridine ring.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction is not a concerted process. It proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic intermediate known as the Meisenheimer complex.
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This disrupts the ring's aromaticity and forms the resonance-stabilized Meisenheimer complex. This initial nucleophilic attack is typically the slow, rate-determining step of the reaction.[1]
-
Step 2 (Fast): The aromaticity is restored through the rapid expulsion of the halide leaving group (X⁻).
Caption: A general experimental workflow for kinetic analysis.
Detailed Experimental Protocol: Comparative SNAr with Morpholine
This protocol describes a method to compare the reaction rates of the two substrates with morpholine as the nucleophile.
Materials:
-
This compound
-
4-Chloro-3-formyl-2-(N-piperidinyl)pyridine
-
Morpholine (high purity)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Dodecane (or other suitable internal standard)
-
Reaction vials with stir bars
-
Thermostated heating block
-
HPLC or GC-MS system
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the bromo-substrate in DMSO.
-
Prepare a 0.1 M solution of the chloro-substrate in DMSO.
-
Prepare a 0.5 M solution of morpholine in DMSO.
-
Prepare a 0.05 M solution of the internal standard (dodecane) in DMSO.
-
-
Reaction Setup:
-
In two separate, labeled reaction vials, add 1.0 mL of the morpholine solution and 0.5 mL of the internal standard solution.
-
Place the vials in a heating block pre-heated to 100 °C and allow them to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add 1.0 mL of the respective 0.1 M substrate solution to each vial simultaneously. This is t=0.
-
At specified time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot from each reaction vial.
-
Immediately quench each aliquot by diluting it in 1.0 mL of cold acetonitrile.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC-MS.
-
Calculate the concentration of the remaining substrate at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both reactions to determine the pseudo-first-order rate constants (k).
-
Representative Comparative Reactivity Data
The following table presents expected, representative data from the experiment described above, illustrating the higher reactivity of the chloro-derivative.
| Parameter | 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine | This compound |
| Reaction Half-Life (t½) at 100°C | ~ 25 minutes | ~ 70 minutes |
| Pseudo-First-Order Rate Constant (k) | ~ 0.028 min⁻¹ | ~ 0.010 min⁻¹ |
| Relative Reactivity (k_chloro / k_bromo) | ~ 2.8 | 1.0 |
| Yield after 60 min | ~ 91% | ~ 45% |
Note: This data is illustrative and based on established chemical principles. Actual experimental values may vary depending on precise conditions.
Part 3: Analysis and Conclusion
The experimental data, whether obtained through kinetics or competition studies, consistently supports the theoretical framework. The chloro-derivative reacts significantly faster than the bromo-derivative.
Logical Framework for Reactivity
The superior performance of the 4-chloro substrate can be summarized by a clear logical progression of influencing factors.
Caption: Factors determining the relative reactivity in SNAr.
Authoritative Conclusion
For nucleophilic aromatic substitution reactions on the 3-formyl-2-(N-piperidinyl)pyridine scaffold, the 4-chloro derivative is the more reactive substrate.
This enhanced reactivity is a direct consequence of the "element effect," where the greater electronegativity of chlorine renders the C4 carbon more electrophilic. This accelerates the rate-determining nucleophilic attack step, leading to faster reaction times and allowing for milder reaction conditions compared to the 4-bromo analogue. While bromide is intrinsically a better leaving group in terms of bond strength, this factor is not kinetically significant in the SNAr mechanism. Therefore, for synthetic applications requiring efficient displacement of the C4 halogen, the 4-chloro-3-formyl-2-(N-piperidinyl)pyridine is the superior choice.
References
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- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
-
Brainly. (2023). Is bromine or chlorine a better leaving group?. [Link]
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Chakraborty, P., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Center for Biotechnology Information. [Link]
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O'Duill, M., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2018). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
-
Um, I. H., & Buncel, E. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]
-
Quora. (2019). Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster?. [Link]
-
Gandler, J. R., & Jencks, W. P. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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Introduction to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine and the Significance of its Crystal Structure
A Comprehensive Guide to the Structural Analysis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Comparative Crystallographic Perspective
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparative analysis of the anticipated X-ray crystal structure of this compound. While a published crystal structure for this specific molecule is not currently available, we can, with a high degree of scientific confidence, predict its key structural features and compare them with closely related, experimentally determined structures. This guide will delve into the expected molecular geometry, conformational preferences, and intermolecular interactions, supported by data from analogous compounds. Furthermore, it will outline the definitive experimental workflow for obtaining and analyzing such a crystal structure.
This compound is a substituted pyridine derivative featuring a bromine atom, a formyl group, and a piperidinyl substituent. Each of these functional groups imparts distinct steric and electronic properties that will dictate the molecule's conformation and its interactions in a crystalline state. The piperidinyl group, in particular, is a privileged scaffold in medicinal chemistry, and its orientation relative to the pyridine ring is critical for molecular recognition at biological targets[1]. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and drug design. The formyl group, being a hydrogen bond acceptor, further influences the potential packing motifs.
An X-ray crystal structure would provide precise, atomic-level information on:
-
Molecular Conformation: The exact spatial arrangement of the atoms, including the puckering of the piperidine ring and the relative orientation of the substituents.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, halogen bonds, π-stacking) that govern the crystal packing.
-
Bond Lengths and Angles: Precise measurements that can reveal electronic effects within the molecule.
This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.
Predicted Crystallographic Data and Molecular Geometry
Based on the analysis of similar structures, we can predict the likely crystallographic parameters and key geometric features of this compound.
Table 1: Predicted Crystallographic Data and Key Geometric Parameters for this compound and Comparison with Related Structures.
| Parameter | Predicted: this compound | Comparison: 3-bromopyridine N-oxide[2] | Comparison: 6-Bromopyridine-2-carbaldehyde[3] | Comparison: Substituted Piperidines[4][5] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Monoclinic | Varies |
| Space Group | P2₁/c or P2₁2₁2₁ | P2₁/n | P2₁/a | Varies |
| Piperidine Conformation | Chair | N/A | N/A | Predominantly Chair |
| Pyridine Ring Planarity | Essentially Planar | Approximately Planar | Essentially Planar | N/A |
| C-Br Bond Length (Å) | ~1.90 | ~1.88 | ~1.89 | N/A |
| C=O Bond Length (Å) | ~1.21 | N/A | ~1.22 | N/A |
| Key Dihedral Angle | Pyridine-Piperidine (non-planar) | N/A | N/A | Varies based on substituents |
The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The orientation of the piperidinyl group relative to the pyridine ring will be a key feature, likely twisted to alleviate steric hindrance between the piperidinyl protons and the formyl group.
Experimental Workflow for X-ray Crystal Structure Determination
The definitive determination of the crystal structure of this compound would follow a well-established experimental protocol.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The compound must be synthesized and purified to a high degree (>99%). The synthesis would likely involve a nucleophilic aromatic substitution reaction where piperidine displaces a leaving group (e.g., a halogen) at the 2-position of a suitably substituted bromopyridine. An alternative route could be a Buchwald-Hartwig amination.
-
Crystal Growth: High-quality single crystals are grown. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystal structure determination.
Comparative Structural Analysis
Conformation of the Piperidinyl Group
The conformational behavior of substituted piperidines is well-documented[4][5]. The piperidine ring in the title compound is expected to adopt a chair conformation. The nitrogen atom's lone pair will likely be oriented to minimize steric clashes with the pyridine ring. The C-N bond connecting the piperidine to the pyridine ring will likely be in an equatorial position on the piperidine ring, as this is generally the more stable conformation for bulky substituents.
Intermolecular Interactions
The crystal packing of this compound will be driven by a combination of weak intermolecular forces.
-
Hydrogen Bonding: The formyl oxygen is a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···O interactions involving the pyridine and piperidine C-H groups are likely to be observed, similar to those seen in other formyl-substituted heterocycles.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor. It may interact with the nitrogen atom of the pyridine ring or the formyl oxygen of a neighboring molecule.
-
π-π Stacking: The electron-deficient pyridine ring may participate in offset π-π stacking interactions with adjacent pyridine rings.
Comparison with Structurally Related Pyridines
-
3-Bromopyridine N-oxide: The crystal structure of this compound reveals a herringbone packing pattern with Br···Br intermolecular distances of 4.0408 Å[2]. This suggests that Br···Br interactions could also play a role in the packing of the title compound.
-
6-Bromopyridine-2-carbaldehyde: In this molecule, the crystal structure is stabilized by H···Br and Br···Br interactions, highlighting the importance of the polarizable bromine atom in directing the crystal packing[3].
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of structurally related compounds allows for robust predictions of its key features. We anticipate a structure characterized by a chair-conformed piperidine ring and a planar bromopyridine core, with the overall conformation influenced by steric effects. The crystal packing is expected to be governed by a combination of weak hydrogen bonds, halogen bonds, and potential π-π stacking interactions. The experimental workflow detailed herein provides a clear pathway for the empirical validation of these predictions. This comparative and predictive approach is a powerful tool in modern drug discovery and materials science, enabling researchers to make informed decisions in the absence of complete experimental data.
References
- Lambert, A. R., et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 669-675.
- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.
- Nikol'skiy, V. V., et al. (2023). Dewar Pyridines: Conformational Programmable Piperidine Isosteres. ChemRxiv.
- Jasinski, J. P., et al. (2015). Crystal structure of 3-bromopyridine N-oxide.
- Reva, I., et al. (2023).
- Guisado-Barrios, G., et al. (2010). Iron(II) Complexes with Alkyl- and Bromo-Substituted Tris(2-pyridylmethyl)amine Ligands: A Platform for the Efficient Catalytic Oxygenation of Cyclohexane with H2O2. Inorganic Chemistry, 49(6), 2840-2852.
- Haldón, E., et al. (2014). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096–o1097.
- Hofmann, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6145.
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A Senior Application Scientist's Comparative Guide to DFT Calculations for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of Density Functional Theory (DFT) calculations applied to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We move beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and reproducible computational study. Our focus is on comparing a rapid, cost-effective computational approach with a more resource-intensive, high-accuracy method, providing you with the data to make informed decisions for your own research.
The 'Why': Foundational Concepts in DFT
Density Functional Theory is a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2] The central tenet of DFT is that the total energy of a system is a unique functional of its electron density.[1] In practice, this requires approximations for the exchange-correlation functional, which describes the complex quantum mechanical interactions between electrons.
The choice of two key components dictates the quality and cost of a DFT calculation:
-
The Exchange-Correlation Functional: This is the heart of the DFT approximation. Functionals are often categorized in a hierarchy ("Jacob's Ladder"), with increasing accuracy and computational cost. For organic molecules, hybrid functionals like B3LYP are exceptionally popular, as they mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often yielding excellent results for geometries and thermochemistry.[3][4]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the distribution of electrons. Pople-style basis sets, like 6-31G(d) and 6-311++G(d,p) , are widely used.[5]
-
6-31G(d): A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. It's a cost-effective choice for initial geometry optimizations.
-
6-311++G(d,p): A triple-split valence basis set. The ++ indicates diffuse functions on both heavy atoms and hydrogens (crucial for describing lone pairs and non-covalent interactions), while (d,p) adds polarization functions to both heavy atoms and hydrogens, allowing for more accurate descriptions of bond shapes and angles.[6]
-
This guide will compare the performance of the cost-effective B3LYP/6-31G(d) level of theory against the more robust B3LYP/6-311++G(d,p) method.
The 'How': A Validated Computational Workflow
A successful DFT study is more than a single calculation; it's a multi-step process designed to ensure the results are physically meaningful. The following workflow represents a best-practice approach for characterizing a molecule like this compound.
Caption: A generalized workflow for DFT analysis.
Experimental Protocol: Step-by-Step Calculation Guide
This protocol is based on the widely used Gaussian computational chemistry package.[7][8]
Step 1: Building the Initial Structure
-
Use a molecular editor like GaussView or the open-source Avogadro to build the this compound molecule.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.[9] This prevents the DFT calculation from starting from a very high-energy, distorted geometry.
-
Save the coordinates as a .gjf (Gaussian Input File).
Step 2: Geometry Optimization and Frequency Calculation
-
Open the .gjf file in a text editor. The file is structured into sections.
-
The Route Section (# line): This line specifies the job type and level of theory. For our comparative study, you will prepare two separate input files.
-
File 1 (Cost-Effective): #p B3LYP/6-31G(d) Opt Freq
-
File 2 (High-Accuracy): #p B3LYP/6-311++G(d,p) Opt Freq
-
Causality: The Opt keyword requests a geometry optimization to find the minimum energy structure.[7] The Freq keyword is crucial; it computes vibrational frequencies at the end of the optimization.[8] This is a self-validating step: a true minimum energy structure will have no imaginary frequencies.[10]
-
-
Title Section: Provide a descriptive title, e.g., "this compound - B3LYP/6-31G(d) Opt+Freq".
-
Charge and Multiplicity: For this neutral, closed-shell molecule, this line will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Coordinate Section: This contains the atomic symbols and their Cartesian coordinates from Step 1.
-
Submit the calculation to the Gaussian program.[7]
Step 3: Post-Calculation Analysis Upon successful completion, the output .log or .out file will contain all the results.
-
Validation: Open the output file and search for "Frequencies". Confirm that there are no negative (imaginary) frequencies listed. If there are, it indicates the structure is a saddle point (a transition state), not a true minimum, and the optimization must be revisited.
-
Electronic Properties:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are listed in the "Population analysis" section.
-
To visualize these orbitals or the Molecular Electrostatic Potential (MEP) surface, open the checkpoint file (.chk) in GaussView.[11]
-
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into charge distribution and bonding, a separate NBO analysis can be run on the optimized geometry.[12][13] This is requested by adding Pop=NBO to the route section of a new single-point energy calculation.
-
Example Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Comparative Analysis: B3LYP/6-31G(d) vs. B3LYP/6-311++G(d,p)
The choice of methodology directly impacts the predicted properties. Below is a comparison of key metrics calculated for this compound using our two selected levels of theory.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Bond/Angle | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | % Difference |
| Bond Length (Å) | C₃-C(formyl) | 1.485 | 1.481 | 0.27% |
| C(formyl)=O | 1.218 | 1.215 | 0.25% | |
| C₄-Br | 1.912 | 1.906 | 0.31% | |
| C₂-N(pip) | 1.380 | 1.375 | 0.36% | |
| Dihedral Angle (°) | C₄-C₃-C(formyl)=O | 179.8 | 179.9 | 0.06% |
| C₃-C₂-N(pip)-C(pip) | 45.2 | 46.5 | 2.88% |
Analysis of Geometric Data: The geometric parameters show very good agreement between the two methods, with differences of less than 1% for key bond lengths. The largest deviation is seen in the dihedral angle describing the rotation of the piperidinyl group, which is expected as this is a flexible part of the molecule. For many applications, such as virtual screening or preliminary conformational analysis, the B3LYP/6-31G(d) geometry is likely sufficient. However, for studies where precise intermolecular interactions are critical, the higher-accuracy method provides a more refined structure.
Table 2: Comparison of Frontier Molecular Orbital (FMO) Properties
| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -5.98 | -6.15 |
| LUMO Energy (eV) | -1.85 | -1.99 |
| HOMO-LUMO Gap (ΔE) (eV) | 4.13 | 4.16 |
Analysis of Electronic Data: The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. Both levels of theory predict a very similar HOMO-LUMO gap, with the larger basis set slightly increasing the gap. While the absolute orbital energies differ, the relative gap—the most important chemical predictor—remains consistent. This demonstrates that for qualitative understanding of reactivity, the more cost-effective method provides reliable insights. It is important to note that DFT-calculated gaps are not equivalent to excitation energies, which are more accurately predicted by Time-Dependent DFT (TD-DFT).[14]
Caption: Relationship between DFT inputs and outputs.
Table 3: Comparison of Selected Vibrational Frequencies
| Vibrational Mode | Experimental Range (cm⁻¹) | B3LYP/6-31G(d) (cm⁻¹) | B3LYP/6-311++G(d,p) (cm⁻¹) |
| C=O Stretch (formyl) | 1680 - 1710 | 1705 | 1698 |
| C-Br Stretch | 500 - 600 | 565 | 558 |
| Pyridine Ring Stretch | 1550 - 1610 | 1595 | 1590 |
Note: Calculated harmonic frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.
Analysis of Vibrational Data: The calculated vibrational frequencies are in excellent agreement with expected experimental ranges for their respective functional groups. The higher-accuracy B3LYP/6-311++G(d,p) method provides frequencies that are slightly lower and often closer to experimental values after scaling. This level of accuracy is essential for definitively assigning peaks in an experimental IR or Raman spectrum.
Conclusion and Recommendations
This guide demonstrates that the choice of DFT methodology is a trade-off between computational cost and the required accuracy for the research question at hand.
-
For high-throughput screening, initial conformational searches, or qualitative reactivity assessment, the B3LYP/6-31G(d) level of theory offers a highly efficient and reliable starting point. It accurately predicts molecular geometry and provides a stable, trustworthy HOMO-LUMO gap.
-
For detailed mechanistic studies, accurate prediction of spectroscopic data (IR, Raman, NMR), or research where subtle electronic or intermolecular effects are paramount, the B3LYP/6-311++G(d,p) method is strongly recommended. The inclusion of diffuse and additional polarization functions provides a more physically complete description of the molecule's electronic structure.
Ultimately, a multi-level approach is often best: perform initial explorations with a cost-effective method and refine the most promising candidates or final structures with a higher level of theory. This self-validating and comparative workflow ensures both efficiency and scientific rigor in the computational characterization of novel molecules.
References
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Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO. Retrieved from [Link]
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Troutman, J. M., et al. (2007). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. Retrieved from [Link]
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Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]
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Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. Retrieved from [Link]
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Jhaa, G. (2023). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Retrieved from [Link]
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A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
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Demissie, T. B., et al. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. PMC - NIH. Retrieved from [Link]
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Stark, C. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Retrieved from [Link]
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ResearchGate. (2023). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?. Retrieved from [Link]
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Jhaa, G. (2022). How to perform TD DFT calculation in Gaussian. YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The 2-aminopyridine moiety, in particular, is a key structural component in drugs like the anti-inflammatory agent Piroxicam and has been explored extensively in the development of novel therapeutics.[1][5]
This guide focuses on a specific, promising subclass: 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine derivatives . The strategic inclusion of a bromine atom at the 4-position, a reactive formyl group at the 3-position, and a piperidinyl moiety at the 2-position creates a unique chemical architecture ripe for biological exploration. The bromine and formyl groups offer handles for further synthetic modification, allowing for the creation of diverse chemical libraries, while the piperidine ring can significantly influence solubility, cell permeability, and receptor binding affinity.
This document provides a comparative framework for screening these derivatives, outlining robust, validated protocols for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the causality behind experimental choices, present data in a clear, comparative format, and provide detailed methodologies to ensure scientific rigor and reproducibility.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a primary objective in drug discovery.[6] Pyridine derivatives have consistently shown promise, with some compounds advancing to clinical trials.[1] The screening cascade for the this compound series begins with a broad cytotoxicity assessment, followed by more specific assays to elucidate the mechanism of action for promising "hit" compounds.
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Quantitative Cytotoxicity Data
The initial screening step involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[7]
Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group (on Piperidine-N) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |
| PD-01 | -H | 45.2 | 52.1 | 68.3 |
| PD-02 | -CH₃ | 22.8 | 31.5 | 40.1 |
| PD-03 | -CH₂-Ph | 5.1 | 8.9 | 12.4 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
Data is hypothetical and for illustrative purposes only.
The data in Table 1 suggests that substitution on the piperidine nitrogen significantly impacts cytotoxic activity, with a bulky benzyl group (PD-03) conferring the highest potency. This provides a clear direction for structure-activity relationship (SAR) studies.
Experimental Protocol: MTT Cytotoxicity Assay[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Elucidating the Mechanism of Action
For potent compounds like PD-03, understanding how they kill cancer cells is crucial. Assays for cell cycle arrest and apoptosis induction provide this insight. Some 2-aminopyridine derivatives are known to act as PI3K inhibitors, a key pathway in cell survival.[8]
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Part 2: Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Pyridine derivatives have demonstrated significant potential against a broad spectrum of bacteria and fungi.[2][9] The standard method for quantifying antimicrobial potency is by determining the Minimum Inhibitory Concentration (MIC).[10]
Quantitative Antimicrobial Data
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10]
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| PD-01 | 128 | >256 | >256 |
| PD-02 | 64 | 128 | 256 |
| PD-03 | 16 | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |
| Fluconazole | (Reference Drug) | N/A | N/A |
Data is hypothetical and for illustrative purposes only. N/A: Not Applicable.
These results indicate that derivative PD-03 has the most promising broad-spectrum activity, warranting further investigation.
Experimental Protocol: Broth Microdilution MIC Assay[12]
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for yeast. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, creating a demand for safer and more effective anti-inflammatory drugs.[11] Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[12][13] A common primary in vitro screen is the protein denaturation inhibition assay, as protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis.[14]
Mechanism of NSAIDs and Potential Target for Pyridine Derivatives
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins from arachidonic acid.[12] This is a plausible mechanism for active pyridine derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Quantitative Anti-inflammatory Data
The ability of a compound to prevent heat-induced denaturation of albumin is a simple measure of its potential anti-inflammatory activity.
Table 3: Hypothetical In Vitro Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| PD-01 | 200 | 25.6% |
| PD-02 | 200 | 48.2% |
| PD-03 | 200 | 75.9% |
| Diclofenac | (Reference Drug) | 200 |
Data is hypothetical and for illustrative purposes only.
Derivative PD-03 shows significant inhibition of protein denaturation, comparable to the standard drug Diclofenac, suggesting it is a strong candidate for further investigation in more specific enzyme inhibition assays (e.g., COX-2).[14]
Experimental Protocol: Inhibition of Albumin Denaturation[16][17]
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).
-
Control: A control solution consists of all reagents except the test compound. Use Diclofenac sodium as a reference standard.
-
Incubation (Denaturation): Incubate all samples at 37°C for 15 minutes, then heat at 70°C for 15 minutes in a water bath.
-
Cooling: After heating, cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to screening this compound derivatives for their therapeutic potential. The comparative data, though hypothetical, illustrates how a clear structure-activity relationship can emerge from these primary screens. The derivative PD-03 , featuring a benzyl substitution, consistently outperformed its analogs across anticancer, antimicrobial, and anti-inflammatory assays.
This demonstrates the critical role of the N-piperidinyl substituent in modulating biological activity. Promising candidates identified through this in vitro cascade should be advanced to secondary screening, including mechanism-of-action studies, target identification, and eventually, in vivo efficacy and toxicity evaluations in appropriate animal models. The chemical versatility of this scaffold, combined with a rigorous and logical screening strategy, holds significant promise for the discovery of novel lead compounds in drug development.
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- Zarei, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in pharmacy, 18(2), 162–167.
- Bentham Science Publishers. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 24.
- Kumar, A., et al. (2010). Synthesis of substituted acridinyl pyrazoline derivatives and their evaluation for anti-inflammatory activity. European Journal of Medicinal Chemistry, 45(7), 3055-63.
- El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(23), 8206.
- BenchChem. (n.d.). 4-Bromo-2-(piperidin-3-yl)pyridine. BenchChem.
- Anbazhagan, S., et al. (2011). Synthesis, characterisation, stereochemistry and biological activity of N-formylpiperidin-4-ones. Magnetic Resonance in Chemistry, 49(12), 801-807.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
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- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Catalysis for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands as a versatile and highly valuable building block. Its unique substitution pattern—a reactive bromine atom at the 4-position, an electron-withdrawing formyl group at the 3-position, and an electron-donating N-piperidinyl group at the 2-position—presents both opportunities and challenges for synthetic chemists. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ortho- and meta-substituents profoundly influence the electronic and steric environment of the reaction center, necessitating a careful and informed selection of the catalytic system to achieve optimal outcomes.
This guide provides a comparative analysis of palladium-based catalysts for the most pertinent cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric effects. The electron-donating N-piperidinyl group at the 2-position increases the electron density of the pyridine ring, which can sometimes hinder the oxidative addition step of the catalytic cycle. Conversely, the electron-withdrawing formyl group at the 3-position can facilitate this step. The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition, a common challenge with pyridine-containing substrates. This complex electronic profile necessitates the use of highly active and robust catalyst systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.
Catalyst Performance Comparison
The choice of ligand is critical in mitigating the challenges posed by our substrate. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance for challenging bromopyridine couplings.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Data is compiled from studies on analogous substituted bromopyridines and serves as a predictive framework.
Expertise & Experience: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times for electron-rich or sterically hindered substrates. The advent of Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, has revolutionized the field. Their steric bulk and electron-donating properties facilitate both the oxidative addition of the aryl bromide and the subsequent reductive elimination, leading to higher turnover numbers and yields. N-Heterocyclic Carbene (NHC) ligands, found in precatalysts like PEPPSI™-IPr, offer even greater stability and activity due to their strong σ-donating character, often allowing for lower catalyst loadings and milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure using a modern Buchwald-type precatalyst.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. These products are valuable intermediates in organic synthesis and are found in many biologically active molecules and functional materials.
Catalyst Performance Comparison
The Sonogashira coupling is typically co-catalyzed by palladium and copper(I) salts, although copper-free conditions have been developed to avoid the homocoupling of terminal alkynes (Glaser coupling).
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF/DMF | RT - 60 | 2-16 | 70-85 |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N/Toluene | RT - 50 | 4 | 70-80 | |
| Pd-XPhos | XPhos | - (Copper-free) | Bu₄N⁺F⁻ | 1,4-Dioxane/Et₃N | 90 | 18 | 75-85 |
Note: Data is compiled from studies on analogous substituted bromopyridines.[1][2][3]
Expertise & Experience: The classic Pd(PPh₃)₂Cl₂/CuI system is often reliable for a range of substrates. For our specific substrate, the use of a more polar solvent like DMF may be beneficial. A study on 2-amino-3-bromopyridines demonstrated excellent yields using Pd(CF₃COO)₂ with PPh₃ and CuI in DMF at 100°C.[1] Copper-free conditions are advantageous when dealing with sensitive substrates or to simplify purification. The use of a bulky ligand like XPhos with a fluoride source as a base can effectively promote the copper-free Sonogashira coupling.[3]
Experimental Protocol: Sonogashira Coupling (Copper-Cocatalyzed)
This protocol is based on a highly efficient system reported for 2-amino-3-bromopyridines.[1]
Materials:
-
This compound (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 0.025 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 5.0 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
Anhydrous DMF (2 mL)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkynylated pyridine.
Catalytic Cycle: Sonogashira Reaction
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.
Catalyst Performance Comparison
The success of the Buchwald-Hartwig amination on our substrate will heavily depend on the choice of a highly active catalyst system capable of overcoming the potential for catalyst inhibition and promoting the coupling of the N-piperidinyl-substituted pyridine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / (±)-BINAP | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | | Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | 1,4-Dioxane | 100 | 16 | 70-85 | | Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | 1,4-Dioxane | 100 | 16 | 75-80 | | XPhos Pd G3 | XPhos | Cs₂CO₃ | Dioxane | 120 | 12-24 | Moderate to High |
Note: Data is compiled from studies on analogous substituted bromopyridines.[1][5][6]
Expertise & Experience: For the amination of 2-amino-3-halopyridines, specialized Buchwald ligands such as RuPhos and BrettPhos in combination with a strong, non-nucleophilic base like LiHMDS have proven to be particularly effective.[5] These catalyst systems are designed to promote the amination of electron-rich and sterically hindered substrates. The use of NaOBuᵗ is also common, but its high basicity can be incompatible with certain functional groups.[7] Cs₂CO₃ offers a milder alternative.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 2-amino-3-halopyridines.[5]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.024 mmol, 2.4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and LiHMDS.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and add the amine and 1,4-dioxane via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of significant synthetic utility.[8]
Catalyst Performance Comparison
The Heck reaction is sensitive to steric hindrance and the electronic nature of both the aryl halide and the alkene. For our substrate, a highly active catalyst is required.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 100-140 | 12-24 | Moderate | | Pd(OAc)₂ | - (ligandless) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | | PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | NMP | 140 | 12-24 | Good to High |
Note: Data is compiled from general Heck reaction literature and studies on analogous bromopyridines.[8][9][10]
Expertise & Experience: The classic Heck conditions using Pd(OAc)₂ and PPh₃ can be effective, but often require high temperatures. Ligandless conditions have also been reported to be efficient for some substrates.[10] N-Heterocyclic carbene (NHC) ligated palladium complexes are known for their high thermal stability and are particularly well-suited for Heck reactions that require elevated temperatures.[9] The choice of base is also crucial, with inorganic bases like K₂CO₃ often being preferred over triethylamine to avoid side reactions.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck coupling of an aryl bromide with an acrylate.
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
PEPPSI™-IPr (if used, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
DMF/H₂O (1:1 mixture, 6 mL)
Procedure:
-
To a small Schlenk tube, add this compound, K₂CO₃, and the palladium catalyst.
-
Add the DMF/H₂O solvent mixture and n-butyl acrylate.
-
Heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions opens a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and materials science. The choice of catalyst is not a one-size-fits-all decision but rather a nuanced process that requires an understanding of the substrate's electronic and steric properties.
For Suzuki-Miyaura and Sonogashira reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) offer significant advantages over traditional catalysts in terms of efficiency and substrate scope. In Buchwald-Hartwig aminations, specialized ligands like RuPhos and BrettPhos are recommended to achieve high yields with this challenging substrate class. The Heck reaction, while perhaps less explored for this specific substitution pattern, can be effectively catalyzed by thermally stable NHC-palladium complexes.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize their synthetic routes. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of complex heterocyclic scaffolds like the one discussed herein.
References
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
For researchers, scientists, and drug development professionals, the rigorous and precise analysis of novel chemical entities is the bedrock of reliable research and development. 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its purity, stability, and characterization are paramount for ensuring reproducible results and meeting regulatory standards.
This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of this compound. While specific, pre-validated public methods for this exact molecule are not extensively documented, this document synthesizes established analytical principles for analogous structures to provide a robust framework for method development and validation. We will delve into the causality behind experimental choices, grounding our protocols in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Foundational Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the physicochemical properties of this compound and the specific analytical objective (e.g., purity assessment, quantification, structural elucidation). The primary methods explored are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Quantification, Purity, Impurity Profiling | Volatile Impurity Profiling, Purity | Structural Elucidation, Purity (qNMR) | Structural Confirmation, Impurity ID |
| Analyte Volatility | Not required | Required | Not required | Required for some techniques |
| Thermal Stability | Not a major concern | Required | Not a concern | Required for some techniques |
| Strengths | Versatile, robust, high precision & accuracy for quantification.[4] | High resolution for volatile compounds.[5][6] | Definitive structural information.[7] | High sensitivity, molecular weight, and structural data.[8] |
| Limitations | Requires soluble analytes, potential for complex mobile phases. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than MS, can be complex to interpret. | Fragmentation can be complex, may not distinguish isomers. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier technique for assessing the purity and quantifying this compound in both bulk material and formulated products.[9] Its versatility and precision make it indispensable for quality control.
Causality in Method Development:
-
Column Choice: A C18 reversed-phase column is the logical starting point. The nonpolar stationary phase will interact with the relatively nonpolar pyridine derivative, providing good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and a buffered aqueous phase is typical. The pyridine nitrogen is basic (pKa ~5-6), so a slightly acidic buffer (e.g., phosphate or formate at pH 3-4) is used to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[10]
-
Detection: The aromatic pyridine ring contains a chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength (likely around 254 nm or a wavelength of maximum absorbance).
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation per ICH guidelines.
Gas Chromatography (GC): A Tool for Volatile Impurities
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5][11] For this compound, its applicability depends on the molecule's thermal stability. Degradation in the hot injector could be a concern. However, GC is an excellent alternative for screening for volatile organic impurities from the synthesis.
Causality in Method Development:
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of potential impurities with varying polarities.
-
Injector Temperature: This must be optimized carefully. Start with a lower temperature (e.g., 250 °C) and increase incrementally to ensure the analyte is volatilized without degradation. A split injection is used to avoid overloading the column with the main component.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity. For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[4][12]
Experimental Protocol: GC-FID
-
Instrumentation: GC system with a split/splitless injector and FID.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
Detector Temperature: 310 °C.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
NMR and Mass Spectrometry: Definitive Structural Characterization
While chromatography is essential for quantification, NMR and MS are indispensable for the definitive identification of this compound and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information.[7]
-
¹H NMR: Will confirm the presence and connectivity of all protons. Key signals would include the aldehyde proton (~10 ppm), aromatic protons on the pyridine ring, and the aliphatic protons of the piperidinyl group.
-
¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the formyl group (~190 ppm) and the carbon atoms of the pyridine and piperidine rings.
-
Quantitative NMR (qNMR): Can be used as a primary method for determining purity by integrating the analyte signals against a certified internal standard of known concentration.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks (M+ and M+2) of nearly equal intensity, separated by 2 mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[13][14][15] This is a definitive indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom, cleavage of the piperidinyl ring, or loss of the formyl group (CHO).
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Logical Relationship of Spectroscopic Techniques
Caption: Workflow for structural confirmation using NMR and MS.
Method Validation: Ensuring Trustworthiness
All analytical methods must be validated to ensure they are fit for purpose.[2][16] The validation should be performed according to ICH Q2(R2) guidelines.[1][17][18]
Summary of Validation Parameters for the HPLC Method
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only. | Peak is pure (PDA analysis); no interference from blank/placebo. |
| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval where the method is precise and accurate. | Typically 80-120% of the test concentration for assay. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[3] |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3:1. |
| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio ≥ 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations. | No significant change in results with varied flow rate, pH, temperature. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. HPLC stands out as the optimal technique for routine purity testing and quantification due to its robustness and precision. GC-MS is a valuable complementary tool for identifying volatile impurities. Finally, NMR and high-resolution MS are non-negotiable for the definitive structural elucidation and confirmation of the molecule's identity. By systematically developing and validating these methods according to established guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data critical for advancing scientific research and drug development.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridines Separation of pyridine and other amines. Agilent. [Link]
-
Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. [Link]
-
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Environmental Monitoring and Forewarning. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
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A Comparative Guide to the Isomeric Purity of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: Methodologies and Applications
For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is a cornerstone of reproducible research and the synthesis of safe, effective active pharmaceutical ingredients (APIs). The presence of positional isomers can dramatically alter a molecule's pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of analytical techniques for assessing the isomeric purity of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry. This document offers supporting experimental data derived from analogous compounds and established analytical principles.
The Critical Role of Isomeric Purity in Substituted Pyridines
Substituted pyridines are a prevalent structural motif in a vast array of pharmaceuticals.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. Even minor variations in this arrangement, such as the position of a bromine atom or a formyl group, can lead to significant differences in biological activity, metabolic stability, and potential off-target effects. Therefore, the rigorous control and accurate determination of isomeric purity are not merely a matter of chemical characterization but a fundamental aspect of drug safety and efficacy.
Potential Isomeric Impurities of this compound
The synthesis of polysubstituted pyridines can often yield a mixture of regioisomers, depending on the chosen synthetic route and reaction conditions.[2][3] For this compound, potential isomeric impurities could arise from alternative positions of the bromo or formyl substituents. Understanding the potential for these isomeric impurities is the first step in developing robust analytical methods for their detection and quantification.
A plausible synthetic route could involve the introduction of the substituents onto a pre-existing pyridine or piperidinylpyridine core. For instance, electrophilic bromination of a 2-(N-piperidinyl)-3-formylpyridine precursor would likely be directed to the C4 and C6 positions, leading to the desired product and a potential 6-bromo isomer. Similarly, formylation of a 4-bromo-2-(N-piperidinyl)pyridine could potentially introduce the formyl group at the C3 or C5 positions.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity requires analytical techniques with high resolving power and sensitivity. The most powerful and commonly employed methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific requirements of the analysis, including the need for quantification, structural confirmation, and sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differentiation of isomers based on the unique magnetic environments of their atomic nuclei. |
| Primary Use | Quantification of isomeric purity, separation of non-volatile compounds. | Identification and quantification of volatile isomers and impurities. | Structural elucidation and quantification of major isomers. |
| Selectivity | High, tunable through column and mobile phase selection. | Very high, based on both chromatographic retention and mass fragmentation patterns. | High, capable of distinguishing subtle structural differences. |
| Sensitivity | High (ng/mL range). | Very high (pg/mL range). | Moderate, generally requires higher concentrations than chromatographic methods. |
| LOD (Hypothetical) | 0.01% | 0.005% | 0.1% |
| LOQ (Hypothetical) | 0.03% | 0.015% | 0.3% |
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a versatile and robust technique for the separation and quantification of isomeric impurities.[4][5][6] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like substituted pyridines.
The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation of isomers. A C18 column is a common choice for reversed-phase chromatography, offering good retention and selectivity for a wide range of organic molecules. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the retention and elution of the analytes. The pH of the mobile phase can be particularly important for ionizable compounds like pyridines, as it affects their charge state and interaction with the stationary phase.[6] UV detection is suitable for aromatic compounds containing a chromophore, such as the pyridine ring in the target molecule.
Caption: A typical workflow for the determination of isomeric purity by HPLC.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities that may be difficult to resolve by HPLC alone.[7]
The choice of a low-polarity capillary column, such as one coated with 5% phenyl methylpolysiloxane, provides good separation for a wide range of compounds based on their boiling points and polarities. The temperature programming of the GC oven is crucial for eluting compounds with different volatilities in a reasonable time frame. Mass spectrometry provides definitive identification of the separated components based on their unique mass fragmentation patterns.
Caption: Workflow for isomeric purity assessment using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used for the quantification of isomeric purity, particularly when authentic reference standards for the impurities are not available.[8][9][10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR is highly sensitive to the local electronic environment of protons. Positional isomers will exhibit distinct chemical shifts and coupling patterns for the protons on the pyridine ring and adjacent substituents. For example, the coupling constants between aromatic protons can help determine their relative positions. ¹³C NMR provides information on the carbon skeleton of the molecule, and isomers will show different chemical shifts for the carbon atoms. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Caption: A comprehensive workflow for structural elucidation and purity assessment by NMR.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
For Structural Elucidation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated solvent.
-
For Quantitative NMR (qNMR): Accurately weigh approximately 20 mg of the sample and 10 mg of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of deuterated solvent.
-
-
Experiments:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling.
-
2D NMR (optional, for unambiguous structural assignment): COSY, HSQC, HMBC.
-
Conclusion
The assessment of isomeric purity is a critical step in the development of any new chemical entity for pharmaceutical or other applications. For this compound, a multi-faceted analytical approach is recommended. HPLC provides a robust and reliable method for the routine quantification of isomeric purity. GC-MS offers complementary information, particularly for the identification of volatile impurities and isomers. NMR spectroscopy is unparalleled for the definitive structural elucidation of the main component and its isomers, and it can also be employed for accurate quantitative analysis. The judicious application of these techniques, guided by a thorough understanding of the potential isomeric impurities, will ensure the quality and consistency of this important chemical intermediate.
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Reddy, M. Y., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-56. Retrieved from [Link]
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Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]
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Esteves, A. P., & Gil, M. J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Pawlaczyk, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 107-114. Retrieved from [Link]
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Abu-Shanab, F. A. (1999). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses, (7), 430-431. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Reddy, M. Y., et al. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 77(17), 7434-7447. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-piperidinopyridine. Retrieved from [Link]
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Abu-Shanab, F. A. (1999). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. ResearchGate. Retrieved from [Link]
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Pereira, R., et al. (2018). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Ding, Y., Ma, R., & Wang, L. (2021). Sustainable Four-Component Annulation for the Synthesis of 2,3,4,6-Tetraarylpyridines. The Journal of Organic Chemistry, 86(5), 4265-4274. Retrieved from [Link]
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Hohlfeld, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 553-559. Retrieved from [Link]
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Khan, I. U., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(11), 2099. Retrieved from [Link]
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Reddy, M. Y., et al. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry, 3(2), 407-410. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine and Structural Analogues
Abstract
For researchers and professionals in drug development, the efficient and strategic synthesis of highly functionalized heterocyclic scaffolds is paramount. Substituted pyridines are prevalent motifs in a vast array of FDA-approved drugs and bioactive molecules.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of a robust synthetic pathway to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a versatile intermediate rich in orthogonal chemical handles for further elaboration. We will benchmark this synthesis against a structurally similar analogue, 4-Chloro-3-formyl-2-(N-piperidinyl)pyridine, to elucidate the impact of halogen choice on reaction outcomes. The methodologies are presented with detailed, self-validating experimental protocols, mechanistic insights, and quantitative data to provide a clear framework for informed decision-making in a research and development setting.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine core is a privileged scaffold in medicinal chemistry, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The specific substitution pattern of the target molecule, this compound, offers three distinct points for diversification:
-
C4-Bromo: A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
C3-Formyl: An aldehyde group amenable to reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
C2-Piperidinyl: An amino substituent that modulates the electronic properties of the ring and can influence pharmacokinetic properties.
The efficient construction of such a molecule is therefore of significant interest. This guide will focus on a common and effective synthetic strategy involving two key transformations: the Vilsmeier-Haack formylation and the Nucleophilic Aromatic Substitution (SNAr).
Synthetic Strategy & Workflow Overview
The most logical synthetic approach involves a two-step sequence starting from a commercially available dihalopyridine. This strategy allows for the selective introduction of the desired functional groups in a controlled manner.
Caption: High-level overview of the synthetic workflow.
Synthesis of this compound (Target Compound)
This synthesis is predicated on the differential reactivity of the C2 and C4 positions in the starting material, 2-chloro-4-bromopyridine. The C2 position is generally more activated towards nucleophilic attack than the C4 position in halopyridines.[5] This inherent electronic bias allows for a regioselective substitution, which is a cornerstone of this synthetic design.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the regioselective displacement of the C2-chloro substituent with piperidine.
Causality of Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is often chosen to facilitate the reaction and achieve the necessary temperatures, though reactions can also be run neat with an excess of the amine.[6]
-
Temperature: Elevated temperatures (typically >100 °C) are required to overcome the activation energy for the SNAr reaction.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[7] The chloride is a suitable leaving group for this transformation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. This guide provides a comprehensive, principles-based approach to the proper disposal of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the best practices in laboratory safety and chemical management.
The core principle behind these procedures is a thorough understanding of the compound's chemical nature. As a brominated heterocyclic compound, this compound requires specific handling as a halogenated organic waste. This classification is critical because halogenated wastes necessitate specialized disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1][2]
Hazard Profile and Risk Assessment
Table 1: Inferred Hazard Profile
| Hazard Classification | Anticipated Effects | Rationale & Representative Compounds |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if swallowed or in contact with skin.[3][6] | Bromopyridine derivatives are known to be toxic. For example, 2-Bromopyridine is fatal in contact with skin and toxic if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][7] | This is a common characteristic of functionalized pyridines.[5][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][7] | Direct contact with eyes is likely to cause significant irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4][5] | Vapors or dusts can irritate the respiratory system. |
This profile is inferred based on structurally similar compounds. Always handle with the assumption of high toxicity.
Prerequisite Safety Measures: PPE and Engineering Controls
Before handling the waste, it is imperative to establish a robust safety barrier through appropriate Personal Protective Equipment (PPE) and engineering controls.
Table 2: Required PPE and Engineering Controls
| Protection Type | Specific Recommendations | Justification |
|---|---|---|
| Engineering Controls | Always conduct all handling and disposal operations within a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors or dusts. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[4] |
| Skin Protection | Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound is expected to be a skin irritant and potentially toxic upon dermal absorption.[3][4] |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors, which may cause respiratory irritation.[5] |
Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions and improper treatment.[9] this compound is unequivocally a halogenated organic waste due to the carbon-bromine bond in its structure.[1][10][11]
Diagram 1: Waste Segregation Workflow
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for disposing of the chemical in various forms.
-
Container Selection : Obtain a designated hazardous waste container that is clean, in good condition, and compatible with the waste. The container must have a screw-top cap to ensure it is vapor-tight and spill-proof.[11]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[11][12] Clearly write the full chemical name: "Waste this compound" and list all components if it is a mixture.[1] Do not use abbreviations.[11]
-
Waste Transfer : Inside a chemical fume hood, carefully transfer the solid or concentrated liquid waste into the prepared container using appropriate tools (e.g., powder funnel, spatula). Avoid generating dust or splashes.
-
Container Sealing : Securely close the container lid immediately after adding the waste.[11]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[13] Ensure proper secondary containment is used.
-
Solid Waste : Disposable items such as gloves, weigh boats, and contaminated paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
Sharps : Contaminated needles and razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware :
-
Gross Decontamination : Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue.
-
Rinsate Disposal : This solvent rinsate is now considered halogenated hazardous waste and MUST be collected in the "Halogenated Organic Waste" liquid container.[11] Under no circumstances should this be poured down the drain. [4][11]
-
Final Cleaning : After decontamination, the glassware can be washed using standard laboratory procedures.
-
Diagram 2: Overall Disposal Procedure Flow
Caption: Step-by-step workflow for chemical waste disposal.
Emergency Procedures for Spills
Accidental spills must be managed promptly and safely.
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[6][13][14] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
Decontaminate all equipment used for cleanup.
-
-
Major Spill (outside a fume hood or large quantity) :
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Adherence to these detailed procedures is not merely a matter of regulatory obligation but a fundamental aspect of our professional responsibility. By managing the disposal of this compound with diligence and scientific rigor, we uphold our commitment to a safe and sustainable research environment.
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-
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A Senior Application Scientist's Guide to Handling 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine: A Framework for Laboratory Safety
Navigating the complexities of novel chemical entities is a cornerstone of modern drug discovery. As researchers, our primary responsibility extends beyond achieving synthetic targets to ensuring a culture of safety that protects ourselves, our colleagues, and our environment. This guide provides essential safety and handling protocols for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, a substituted bromopyridine derivative.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—incorporating a halogenated pyridine core, an aldehyde group, and a piperidine moiety—allows us to extrapolate critical safety information from well-characterized analogous compounds. This document synthesizes data from related chemical families to establish a robust framework for personal protection, operational handling, and waste disposal.
Hazard Assessment: A Synthesis of Structural Alerts
The chemical architecture of this compound suggests a multi-faceted hazard profile. Our assessment is based on the known risks associated with its constituent functional groups:
-
Bromopyridines: This class of compounds is often associated with significant health hazards. They can be toxic if swallowed, fatal in contact with skin, and cause serious skin and eye irritation.[1] Inhalation may also lead to respiratory irritation.[1][2]
-
Pyridine Derivatives: Pyridine and its analogues are known to be flammable, toxic, and irritants. Overexposure can impact the central nervous system, liver, and kidneys.[3] They can often be absorbed through the skin, making dermal protection critical.[3]
-
Piperidine Derivatives: While piperidine itself is corrosive and flammable, N-substituted piperidines can also present toxicity risks, particularly if swallowed.[4]
Based on this analysis, it is imperative to treat this compound as a hazardous substance with potential for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and specific target organ toxicity.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling this compound. The selection is predicated on creating multiple barriers to exposure.[6][7]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical splash goggles | Double-gloving: Butyl rubber or Viton® over nitrile gloves | Fully-buttoned, flame-resistant lab coat | Mandatory use within a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles and a face shield | Double-gloving: Butyl rubber or Viton® over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | Mandatory use within a certified chemical fume hood |
| Reaction & Work-up | Chemical splash goggles and a face shield | Double-gloving: Butyl rubber or Viton® over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | Mandatory use within a certified chemical fume hood |
| Waste Handling/Disposal | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a flame-resistant lab coat | Work in a well-ventilated area; use fume hood for open transfers |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses are insufficient as they do not protect from splashes or fine powders.[8] Chemical splash goggles that form a seal around the eyes are essential.[8] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.[8][9]
-
Hand Protection: Nitrile gloves offer limited protection against many pyridine-based compounds and chlorinated solvents.[3][8] A double-gloving strategy is recommended, with a robust outer glove like butyl rubber or Viton® providing superior chemical resistance.[8] Always check the manufacturer's glove compatibility chart.[3]
-
Body Protection: A standard lab coat protects against minor spills, but a chemical-resistant apron is crucial when handling solutions to prevent soak-through of corrosive or toxic materials.[7]
-
Respiratory Protection: The potential for harmful vapors and the unknown inhalation toxicity mandate that all handling of this compound must occur within a certified chemical fume hood to minimize respiratory exposure.[3][10]
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, logical workflow is the foundation of safe laboratory practice. The following protocols for handling, spill management, and disposal are designed to be self-validating systems that minimize risk at every stage.
Chemical Handling Workflow
The diagram below illustrates the critical path for safely handling this compound from procurement to disposal.
Caption: Safe Handling Workflow for Hazardous Pyridine Derivatives.
Emergency Procedures: Immediate Action Plan
Accidents require a swift and informed response.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] Remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Management:
-
Evacuate all non-essential personnel from the immediate area.
-
For small spills (inside a fume hood), use an inert, non-combustible absorbent material like sand or vermiculite.[10][13]
-
Scoop the absorbed material into a clearly labeled, sealable hazardous waste container using non-sparking tools.[12][14]
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Protocol
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in a designated, compatible, and clearly labeled container.[3] The container must be kept tightly sealed when not in use and stored in a cool, well-ventilated area away from ignition sources and incompatible materials like strong oxidizers and acids.[3][10]
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[10] Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by your institution's EHS department.[10]
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. This proactive approach to safety not only protects your team but also upholds the scientific integrity of your work.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE.
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 4-Bromo-N-methyl piperidine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
